Technical Documentation Center

2-Amino-1-piperidin-1-yl-ethanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-1-piperidin-1-yl-ethanone
  • CAS: 5437-48-9; 5649-08-1

Core Science & Biosynthesis

Foundational

Technical Guide: 2-Amino-1-(piperidin-1-yl)ethanone Hydrochloride (CAS 5437-48-9)

Topic: 2-Amino-1-piperidin-1-yl-ethanone (CAS 5437-48-9) Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1][2][3][4][5][6][7] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-1-piperidin-1-yl-ethanone (CAS 5437-48-9) Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1][2][3][4][5][6][7]

Executive Summary

2-Amino-1-(piperidin-1-yl)ethanone, commonly referred to as Glycylpiperidine , is a critical building block in medicinal chemistry.[1] Structurally, it consists of a glycine amino acid coupled to a piperidine ring via an amide bond.[1] This moiety serves as a robust, low-molecular-weight scaffold (Fragment MW < 150 Da) often utilized to modulate the physicochemical properties of drug candidates, particularly in the development of Sigma-1 receptor ligands , protease inhibitors , and GPCR modulators .[1]

This guide details the physicochemical profile, synthetic pathways, and reactivity logic of CAS 5437-48-9, providing researchers with the data necessary to integrate this scaffold into lead optimization workflows.[1]

Chemical Identity & Physicochemical Profile[1][2][5][6][8][9][10][11]

The compound is most frequently supplied and handled as its hydrochloride salt to ensure stability and water solubility.[1] The free base is an oil or low-melting solid that is prone to oxidative degradation over time.[1]

Table 1: Chemical Identity
PropertySpecification
CAS Number 5437-48-9 (HCl salt); 16139-16-9 (Free base)
IUPAC Name 2-Amino-1-(piperidin-1-yl)ethan-1-one hydrochloride
Common Synonyms Glycylpiperidine HCl; 1-Glycylpiperidine; 2-Oxo-2-piperidin-1-ylethanamine
Molecular Formula C₇H₁₄N₂O[1][2][3][4][5] · HCl
Molecular Weight 178.66 g/mol (Salt); 142.20 g/mol (Free Base)
SMILES C1CCN(CC1)C(=O)CN.Cl
InChI Key OINZXLOVUKWACU-UHFFFAOYSA-N
Table 2: Physicochemical Properties
ParameterValue / DescriptionContext
Appearance White to off-white crystalline powderHygroscopic; store desicated.[1]
Solubility >50 mg/mL in Water, Methanol, DMSOHigh polarity due to ionic character (HCl).[1]
LogP (Calc) ~0.38Low lipophilicity; ideal for fragment-based design.[1]
pKa (Base) 8.1 – 8.3 (Amine)Typical for

-amino amides; exists as cation at pH 7.[1]4.
Boiling Point 311.2°C (Predicted, Free Base)Decomposes before boiling (Salt).[1]
H-Bond Donors 3 (NH₃⁺)Critical for receptor binding interactions.[1]
H-Bond Acceptors 2 (Carbonyl O, Amide N)Amide oxygen is a weak acceptor.[1]

Synthetic Methodologies & Manufacturing

The synthesis of 2-Amino-1-(piperidin-1-yl)ethanone typically follows one of two primary routes: Peptide Coupling (Route A) or Nucleophilic Substitution (Route B) .[1] Route A is preferred for high-purity research applications, while Route B is often utilized for industrial scale-up due to lower reagent costs.[1]

Route A: Protected Amino Acid Coupling (Standard)

This method utilizes N-Boc-Glycine to prevent polymerization.[1]

  • Activation: Boc-Gly-OH is activated with EDC/HOBt or HATU in DCM/DMF.

  • Coupling: Piperidine is added to form the intermediate tert-butyl (2-oxo-2-(piperidin-1-yl)ethyl)carbamate.[1]

  • Deprotection: The Boc group is removed using 4M HCl in Dioxane, precipitating the target HCl salt directly.[1]

Route B: Haloacetyl Chloride Substitution (Industrial)[1]
  • Acylation: Piperidine reacts with chloroacetyl chloride at 0°C to form 2-chloro-1-(piperidin-1-yl)ethanone.[1]

  • Amination: The chloride is displaced using aqueous ammonia (NH₃) or potassium phthalimide (Gabriel Synthesis) followed by hydrazine cleavage.[1]

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of these synthetic strategies.

SynthesisWorkflow Start_A Route A: Boc-Gly-OH Step_A1 Activation (EDC/HOBt) + Piperidine Start_A->Step_A1 Start_B Route B: Piperidine Step_B1 Acylation (Chloroacetyl Chloride) Start_B->Step_B1 Inter_A Intermediate: Boc-Gly-Piperidine Step_A1->Inter_A Coupling Inter_B Intermediate: 2-Chloro-1-(piperidin-1-yl)ethanone Step_B1->Inter_B Nu- Acyl Subst. Step_A2 Deprotection (4M HCl / Dioxane) Inter_A->Step_A2 Step_B2 Amination (NH3 or Gabriel Synth) Inter_B->Step_B2 Final TARGET: 2-Amino-1-(piperidin-1-yl)ethanone HCl (CAS 5437-48-9) Step_A2->Final Precipitation Step_B2->Final Nu- Alkyl Subst.

Figure 1: Comparative synthetic routes for CAS 5437-48-9. Route A offers higher purity; Route B offers cost efficiency.[1]

Reactivity & Derivatization Logic

As a "chemical handle," CAS 5437-48-9 possesses two distinct zones of reactivity: the primary amine (nucleophilic) and the piperidine amide (stable scaffold).[1]

Primary Amine Functionalization

The free amine (


) is the primary site for derivatization.[1]
  • Amide Coupling: Reaction with carboxylic acids (R-COOH) generates peptidomimetics.[1] This is crucial for extending the scaffold into the S1/S2 pockets of protease enzymes.[1]

  • Reductive Amination: Reaction with aldehydes/ketones yields secondary amines.[1] This strategy is widely used to synthesize Sigma-1 receptor ligands , where a basic nitrogen with a hydrophobic tail is required for binding (e.g., benzyl derivatives).[1]

  • Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, often explored for solubility enhancement or specific GPCR targeting.[1]

Scaffold Stability

The piperidine amide bond is sterically hindered and electronically stable, resistant to hydrolysis under physiological conditions.[1] This stability makes it an excellent "capping group" for the C-terminus of peptide drugs to prevent enzymatic degradation by carboxypeptidases.[1]

Visualization: Derivatization Pathways

Derivatization Core CAS 5437-48-9 (Free Amine) Rxn_1 Amide Coupling (R-COOH + HATU) Core->Rxn_1 Rxn_2 Reductive Amination (R-CHO + NaBH(OAc)3) Core->Rxn_2 Rxn_3 Sulfonylation (R-SO2Cl) Core->Rxn_3 Prod_1 Peptidomimetics (Protease Inhibitors) Rxn_1->Prod_1 Prod_2 Sigma-1 Receptor Ligands (e.g., Benzyl derivatives) Rxn_2->Prod_2 Prod_3 Sulfonamide Probes (GPCR Modulators) Rxn_3->Prod_3

Figure 2: Derivatization logic transforming the scaffold into bioactive classes.

Analytical Characterization

To validate the identity of CAS 5437-48-9, the following spectral signatures are diagnostic.

Proton NMR (¹H NMR) - DMSO-d₆
  • 
     8.15 ppm (br s, 3H):  Ammonium protons (
    
    
    
    ).[1] Broad signal, disappears with
    
    
    shake.[1]
  • 
     3.85 ppm (s, 2H):  Glycine 
    
    
    
    -methylene protons (
    
    
    ).[1] This singlet is characteristic of the glycine unit.[1]
  • 
     3.45 – 3.35 ppm (m, 4H):  Piperidine ring protons adjacent to nitrogen (
    
    
    
    ).[1] Often appears as two multiplets due to restricted rotation of the amide bond (rotamers).[1]
  • 
     1.60 – 1.45 ppm (m, 6H):  Piperidine ring protons (
    
    
    
    ).[1]
Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion:

    
     m/z (Free base mass + Proton).[1]
    
  • Fragmentation: Loss of

    
     (17 Da) or cleavage of the amide bond may be observed at higher collision energies.[1]
    

Handling, Safety, and Stability

Safety Profile:

  • GHS Classification: Warning.[1][6]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid dust inhalation.[1]

Storage & Stability:

  • Hygroscopicity: The HCl salt is hygroscopic.[1] It absorbs atmospheric moisture, which can lead to clumping and hydrolysis over extended periods.[1]

  • Conditions: Store at +2°C to +8°C (refrigerated) in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) for long-term stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12291815, 2-Amino-1-(piperidin-1-yl)ethan-1-one hydrochloride.[1] Retrieved from [Link][1]

  • Schepmann, D., et al. (2010). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as Sigma-1 Receptor Ligands.[1] (Contextual reference for piperidine scaffold utility). Retrieved from [Link]

Sources

Exploratory

2-Amino-1-(piperidin-1-yl)ethan-1-one structure and molecular weight

Structural Properties, Synthetic Utility, and Pharmacophore Analysis[1][2] Executive Summary 2-Amino-1-(piperidin-1-yl)ethan-1-one (commonly referred to as Glycylpiperidine ) represents a fundamental "privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Properties, Synthetic Utility, and Pharmacophore Analysis[1][2]

Executive Summary

2-Amino-1-(piperidin-1-yl)ethan-1-one (commonly referred to as Glycylpiperidine ) represents a fundamental "privileged scaffold" in medicinal chemistry. Structurally, it consists of a piperidine ring acylated by a glycine moiety. This molecule serves as a critical building block for diverse therapeutic classes, including local anesthetics, sigma (


) receptor ligands, and protease inhibitors.

This technical guide provides a comprehensive analysis of its physicochemical profile, a validated synthetic protocol for its hydrochloride salt (the most stable form), and an evaluation of its utility in drug development.

Physicochemical Profile

The free base of 2-Amino-1-(piperidin-1-yl)ethan-1-one is an oil that is prone to oxidation and hygroscopicity. Consequently, it is almost exclusively handled and stored as its monohydrochloride salt.

Table 1: Critical Chemical Data

PropertyDataNotes
IUPAC Name 2-Amino-1-(piperidin-1-yl)ethan-1-one
Common Synonyms Glycylpiperidine; 1-(Aminoacetyl)piperidine
CAS (Free Base) 4558-40-9Unstable oil
CAS (HCl Salt) 5437-48-9Stable solid
Molecular Formula

Molecular Weight 142.20 g/mol (Free Base)178.66 g/mol (HCl Salt)
pKa (Basic Amine) ~8.2 - 8.5Estimated (primary amine)
LogP ~0.25Amphiphilic nature
H-Bond Donors 2Primary amine (

)
H-Bond Acceptors 2Amide carbonyl & Amine nitrogen
Structural Logic & Pharmacophore Analysis

To understand the utility of this molecule, one must analyze it not just as a chemical structure, but as a pharmacophore assembly. It acts as a linker scaffold , connecting a lipophilic domain (piperidine) with a polar, reactive "warhead" or attachment point (primary amine).

Visualization: Pharmacophore Connectivity

The following diagram illustrates the functional segmentation of the molecule, highlighting its role in ligand-receptor binding interactions.

Pharmacophore Piperidine Piperidine Ring (Lipophilic Domain) Amide Amide Linker (H-Bond Acceptor) Piperidine->Amide Rigidification Target Biological Target (GPCR / Enzyme) Piperidine->Target Hydrophobic Pocket Amine Primary Amine (Cationic Center / Handle) Amide->Amine Spacer (C2) Amide->Target H-Bonding Amine->Target Ionic Interaction

Figure 1: Pharmacophore segmentation of Glycylpiperidine. The molecule bridges hydrophobic and ionic binding pockets.

Synthetic Methodology

While direct amidation of piperidine with glycine is possible, it is low-yielding due to competitive polymerization. The industry-standard approach utilizes Boc-protection strategy to ensure regioselectivity, followed by acidolytic deprotection.

Validated Protocol: Synthesis of 2-Amino-1-(piperidin-1-yl)ethan-1-one HCl[1]

Reagents:

  • N-Boc-Glycine (Boc-Gly-OH)

  • Piperidine[2][3][4][5][6][7][8][9][10][11][12]

  • Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Additive: HOBt (Hydroxybenzotriazole) - prevents racemization and improves yield

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection: 4M HCl in Dioxane

Workflow Diagram:

Synthesis Start Start: Boc-Gly-OH + Piperidine Activation Activation: Add EDC/HOBt/DIPEA (Solvent: DCM or DMF) Start->Activation Coupling Coupling Reaction: Formation of Boc-Glycylpiperidine (RT, 12-18h) Activation->Coupling Workup Workup: Acid/Base Wash Isolate Intermediate Coupling->Workup Deprotection Deprotection: 4M HCl in Dioxane Workup->Deprotection Final Product: Glycylpiperidine HCl Salt Deprotection->Final

Figure 2: Step-wise synthetic pathway using standard peptide coupling chemistry.

Detailed Experimental Procedure
  • Activation & Coupling:

    • Dissolve Boc-Gly-OH (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add HOBt (1.1 eq) and EDC·HCl (1.1 eq) at 0°C. Stir for 30 minutes to form the active ester.

    • Expert Insight: Although HATU is a more powerful coupling agent, EDC is preferred here because the urea byproduct is water-soluble, simplifying purification.

    • Add Piperidine (1.0 eq) and DIPEA (2.0 eq). Allow to warm to room temperature and stir overnight.

  • Intermediate Isolation:

    • Wash the organic layer sequentially with 1M citric acid (removes unreacted amine), saturated

      
       (removes unreacted acid), and brine.
      
    • Dry over

      
       and concentrate. The Boc-intermediate is usually a white solid or viscous oil.
      
  • Deprotection (Salt Formation):

    • Dissolve the intermediate in a minimal amount of DCM.

    • Add 4M HCl in Dioxane (5-10 eq) dropwise at 0°C.

    • Observation: A white precipitate should form immediately.

    • Stir for 2 hours, then filter the solid. Wash with diethyl ether to remove residual dioxane.

    • Yield: Typically >85% for the salt form.

Analytical Characterization

To validate the synthesis, the following spectral data is expected for the HCl salt.


 NMR (400 MHz, DMSO-

):
  • 
     8.20 (br s, 3H):  Ammonium protons (
    
    
    
    ). The broad singlet confirms the salt formation.
  • 
     3.85 (s, 2H):  Glycine methylene protons (
    
    
    
    ). This singlet is diagnostic; if it appears as a doublet, coupling failed or racemization occurred (unlikely with glycine).
  • 
     3.30 - 3.45 (m, 4H):  Piperidine ring protons adjacent to nitrogen (
    
    
    
    ). These often appear as two distinct multiplets due to restricted rotation around the amide bond.
  • 
     1.40 - 1.60 (m, 6H):  Remaining piperidine ring protons (
    
    
    
    ).

Mass Spectrometry (ESI+):

  • Calculated

    
    :  143.20
    
  • Observed: 143.1 m/z

Applications in Drug Discovery[5][7][8][9][10][13]

The 2-Amino-1-(piperidin-1-yl)ethan-1-one moiety is not merely a solvent or reagent; it is a functional pharmacophore used in:

  • Local Anesthetics: The structure mimics the xylidide moiety of Lidocaine, where the aromatic ring is replaced or modified. The amino-amide linkage is essential for blocking voltage-gated sodium channels.

  • Sigma (

    
    ) Receptor Ligands:  Derivatives of amino-piperidines bind with high affinity to 
    
    
    
    receptors, which are targets for antipsychotic and neuroprotective therapies [1].
  • Proline Mimetics: In peptidomimetics, the piperidine ring acts as a steric replacement for proline, inducing turn conformations in peptide chains while the glycine amine offers a point for chain elongation.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1099145, 1-Aminopiperidine (Related Structure Analysis). Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023).[6][9] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[6][7][9] International Journal of Molecular Sciences.[9] Retrieved from [Link]

Sources

Foundational

Technical Guide: The 2-Amino-1-piperidin-1-yl-ethanone Scaffold in Sigma-1 Receptor Ligand Design

The following technical guide provides an in-depth analysis of the 2-Amino-1-piperidin-1-yl-ethanone scaffold, a critical structural template in the medicinal chemistry of Sigma-1 receptor (S1R) ligands. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 2-Amino-1-piperidin-1-yl-ethanone scaffold, a critical structural template in the medicinal chemistry of Sigma-1 receptor (S1R) ligands.

Executive Summary

The 2-Amino-1-piperidin-1-yl-ethanone scaffold (also referred to as piperidine-1-glycinamide ) represents a versatile pharmacophore core for the development of high-affinity Sigma-1 receptor (S1R) ligands. As a "privileged structure," it provides the necessary geometric spacing and electrostatic properties to satisfy the S1R's unique binding requirements: a basic nitrogen center for electrostatic anchoring and flanking hydrophobic domains for pocket occupation.

This guide details the structural architecture, synthesis, and pharmacological optimization of this scaffold, serving as a blueprint for researchers developing neuroprotective, analgesic, and anti-amnesic therapeutics.

Chemical Architecture & SAR Analysis

The Core Scaffold

The molecule 2-Amino-1-piperidin-1-yl-ethanone consists of a piperidine ring attached to a glycine moiety via an amide bond. Its IUPAC structure is defined as 2-amino-1-(piperidin-1-yl)ethan-1-one .

Structural Breakdown:

  • Hydrophobic Domain A (Piperidine): A lipophilic heterocycle that occupies the secondary hydrophobic pocket of the S1R.

  • Linker (Acetamide): The -C(=O)CH2- bridge provides a rigid yet rotatable spacer (approx. 3–4 Å) that orients the terminal amine. The carbonyl oxygen acts as a hydrogen bond acceptor.

  • Basic Center (Terminal Amine): The primary amine (-NH2) is the site of derivatization. In active ligands, this nitrogen is substituted (to secondary or tertiary) to increase basicity (

    
     7.5–9.0), ensuring protonation at physiological pH to form a critical salt bridge with Asp126  in the S1R binding pocket.
    
Pharmacophore Modeling

To transform the raw scaffold into a nanomolar-affinity ligand, the primary amine must be substituted with a second hydrophobic group (Hydrophobic Domain B).

Pharmacophore ElementChemical Moiety in ScaffoldFunction in S1R Binding
Cationic Anchor Protonated Nitrogen (

)
Forms electrostatic salt bridge with Asp126 (anionic residue).
Hydrophobic Region 1 Piperidine RingVan der Waals interactions with Val162, Leu105, Tyr103 .
Hydrophobic Region 2 Substituent on Amine (e.g., Benzyl)

-

stacking or hydrophobic interaction with Phe107, Trp164 .
H-Bond Acceptor Carbonyl OxygenWater-mediated H-bonds or direct interaction with Tyr103 .
Structure-Activity Relationship (SAR) Rules
  • N-Substitution: The primary amine must be substituted.

    
    -benzyl or 
    
    
    
    -phenylethyl substitutions significantly enhance affinity (
    
    
    shifts from
    
    
    M to nM range) by filling the primary hydrophobic pocket.
  • Linker Length: The methylene spacer (-CH2-) in the acetamide is optimal. Extending to propionamide often reduces affinity due to steric clash with the narrow binding tunnel.

  • Piperidine Modifications: 4-substitution on the piperidine ring (e.g., 4-benzyl, 4-phenyl) can create "dual-binding" modes, accessing the S2R subtype or enhancing S1R selectivity depending on the bulk.

Mechanism of Action: S1R Modulation

The S1R acts as a ligand-operated molecular chaperone at the Mitochondria-Associated Membrane (MAM). Ligands built on the piperidine-acetamide scaffold modulate this chaperoning activity.

Signaling Pathway

Upon binding a specific ligand (Agonist vs. Antagonist), the S1R undergoes a conformational shift affecting its association with the chaperone BiP (GRP78).

Agonist Action (e.g., Neuroprotection):

  • Dissociation: Ligand binding causes S1R to dissociate from BiP.

  • Chaperoning: S1R stabilizes IP3R3 (Inositol 1,4,5-trisphosphate receptor type 3).

  • Calcium Flux: Enhances

    
     transfer from ER to Mitochondria.
    
  • Metabolic Boost: Increases TCA cycle activity and ATP production.

Antagonist Action (e.g., Neuropathic Pain):

  • Blockade: Prevents the dissociation or inhibits the interaction with ion channels (e.g., Nav1.7, TRPV1) at the plasma membrane.

  • Analgesia: Reduces hyperexcitability and central sensitization.

Pathway Visualization (DOT)

S1R_Pathway Ligand Piperidine-Acetamide Ligand S1R_BiP S1R-BiP Complex (ER Membrane) Ligand->S1R_BiP  Binding   S1R_Free Active S1R (MAM Interface) S1R_BiP->S1R_Free  Dissociation (Agonist)   IP3R IP3R Stabilization S1R_Free->IP3R  Chaperoning   Ca_Flux ER-to-Mito Ca2+ Flux IP3R->Ca_Flux  Modulation   ATP Increased ATP / Survival Ca_Flux->ATP  Metabolic Enhancement  

Caption: Agonist-driven activation of Sigma-1 Receptor leading to mitochondrial bioenergetic enhancement.

Experimental Protocols

Chemical Synthesis Workflow

The synthesis of 2-amino-1-piperidin-1-yl-ethanone derivatives typically follows a convergent pathway involving a chloroacetyl chloride intermediate.

Step-by-Step Methodology:

  • Acylation (Scaffold Formation):

    • Reagents: Piperidine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq).

    • Solvent: Dichloromethane (DCM),

      
      C to RT.
      
    • Procedure: Add chloroacetyl chloride dropwise to piperidine/base solution. Stir 2h. Wash with water/brine.[1]

    • Product: 2-Chloro-1-(piperidin-1-yl)ethanone (Intermediate A).

  • Nucleophilic Substitution (

    
    ): 
    
    • Reagents: Intermediate A (1.0 eq), Primary Amine

      
       (e.g., Benzylamine, 1.2 eq), 
      
      
      
      or DIPEA (2.0 eq).
    • Solvent: Acetonitrile (ACN) or DMF, Reflux (

      
      C) for 4–12h.
      
    • Procedure: Monitor by TLC/LCMS. Upon completion, evaporate solvent, extract with EtOAc, and purify via flash chromatography.

    • Product: N-Substituted 2-amino-1-(piperidin-1-yl)ethanone.

Synthesis Diagram (DOT)

Synthesis_Workflow Start Piperidine Inter 2-Chloro-1- (piperidin-1-yl)ethanone Start->Inter Acylation (DCM, 0°C) Reagent1 Chloroacetyl Chloride Reagent1->Inter Final Target Ligand (N-Substituted) Inter->Final Sn2 Displacement (K2CO3, ACN, Reflux) Amine R-NH2 (e.g., Benzylamine) Amine->Final

Caption: Convergent synthesis route for N-substituted piperidine-acetamide S1R ligands.

In Vitro Binding Assay (Validation)

To validate the affinity of the synthesized scaffold derivatives:

  • Radioligand:

    
    (+)-Pentazocine (S1R selective agonist).
    
  • Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing hS1R.

  • Protocol:

    • Incubate membranes (

      
       protein) with 
      
      
      
      (+)-Pentazocine (3 nM) and test compound (
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Incubation: 120 min at

      
      C.
      
    • Termination: Rapid filtration through GF/B filters using a cell harvester.

    • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

      
       using the Cheng-Prusoff equation.
      

Therapeutic Applications

Ligands derived from the 2-amino-1-piperidin-1-yl-ethanone scaffold are currently investigated for:

  • Neuropathic Pain: Antagonists block sensitization pathways (e.g., chemotherapy-induced peripheral neuropathy).

  • Neurodegeneration: Agonists (e.g., PRE-084 analogs) promote neuroprotection in Alzheimer's and Parkinson's models by reducing ER stress.

  • Cognitive Enhancement: Modulation of cholinergic and glutamatergic transmission.

References

  • Zampieri, D., et al. (2018). "New piperidine-based derivatives as sigma receptor ligands.[2][3][4] Synthesis and pharmacological evaluation." Bioorganic & Medicinal Chemistry Letters, 28(19), 3206-3209. Link

  • Gómez-Monterrey, I., et al. (2016). "Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity." Journal of Medicinal Chemistry (via PMC). Link

  • Stark, H., et al. (2023). "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." ACS Chemical Neuroscience. Link

  • BindingDB. "Target: Sigma non-opioid intracellular receptor 1."[5] Binding Database. Link

Sources

Exploratory

Technical Guide: Piperidine-Based Amino Ketone Intermediates in Drug Discovery

Executive Summary The piperidine ring is the most frequently occurring nitrogen heterocycle in FDA-approved drugs.[1] Within this class, piperidine-based amino ketones (primarily 4-piperidones and their functionalized de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is the most frequently occurring nitrogen heterocycle in FDA-approved drugs.[1] Within this class, piperidine-based amino ketones (primarily 4-piperidones and their functionalized derivatives) represent a "privileged scaffold"—a molecular framework capable of providing diverse ligands for distinct biological targets.

This guide provides a rigorous technical analysis of these intermediates, focusing on their synthesis, stability profiles, and divergent derivatization strategies. It is designed for medicinal chemists requiring actionable protocols for generating high-value pharmacophores, particularly 4-aminopiperidines and spirocyclic piperidines .

The Pharmacophore: Why Piperidine Amino Ketones?

The 4-piperidone scaffold serves as a versatile "amino ketone" hub. Its value lies in its dual functionality:

  • The Amine (N1): A basic center allowing for solubility modulation and salt formation. When protected (e.g., N-Boc, N-Cbz), it serves as a stable anchor.

  • The Ketone (C4): An electrophilic center primed for divergent synthesis.

SAR Implications:

  • GPCR Ligands: The 4-substituted piperidine motif is ubiquitous in ligands for 5-HT (serotonin), dopamine, and opioid receptors. The distance between the basic nitrogen and the distal aromatic ring (introduced via the ketone) is often the critical pharmacophoric determinant.

  • Spirocyclic Constraints: Modern drug discovery increasingly favors 3D complexity (high

    
     fraction) over flat aromatic structures. The C4 ketone is the ideal entry point for creating spirocyclic piperidines, which improve metabolic stability by blocking the metabolically vulnerable C4 position.
    

Synthesis of the Core Intermediate: N-Boc-4-Piperidone

While 4-piperidone salts are commercially available, the N-protected forms are the standard for library synthesis to prevent self-condensation. The following protocol describes the robust preparation of N-tert-butoxycarbonyl-4-piperidone , a critical "hub" intermediate.

Protocol 1: Protection of 4-Piperidone (Self-Validating System)

Objective: Synthesize N-Boc-4-piperidone from 4-piperidone monohydrate hydrochloride. Scale: 10–50 mmol range.

Reagents:

  • 4-Piperidone monohydrate HCl (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) (2.5 equiv) or DMAP (catalytic)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step Methodology:

  • Neutralization: Suspend 4-piperidone monohydrate HCl in DCM (0.5 M concentration). Cool to 0°C. Add TEA dropwise. Validation: The suspension will clear or become a fine white precipitate (TEA·HCl) as the free base is liberated.

  • Acylation: Add Boc₂O (dissolved in minimal DCM) slowly to the reaction mixture.

  • Reaction: Warm to room temperature (RT) and stir for 4–16 hours.

    • Checkpoint: Monitor via TLC (Stain: Ninhydrin). The starting material (polar, stays at baseline) should disappear; the product (non-polar) moves significantly higher (

      
       in 50% EtOAc/Hex).
      
  • Workup (Critical for Stability):

    • Wash organic layer with 1M citric acid (removes unreacted amine/DMAP).

    • Wash with saturated NaHCO₃ (removes acidic byproducts).

    • Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Result: White to pale yellow solid.[2] Yields typically >90%.

Technical Insight: Avoid strong mineral acids during workup, as the Boc group is acid-labile. Citric acid is the preferred buffer.

SynthesisWorkflow Start 4-Piperidone HCl Salt Step1 Neutralization (TEA/DCM, 0°C) Start->Step1 Step2 Boc Protection (Boc2O, RT, 4h) Step1->Step2 Check Checkpoint: TLC (Ninhydrin) Step2->Check Product N-Boc-4-Piperidone (Stable Intermediate) Check->Product SM Consumed

Figure 1: Workflow for the generation of the stable N-Boc-4-piperidone intermediate.

Divergent Derivatization Strategies

Once the N-Boc-4-piperidone (the amino ketone) is secured, it serves as a divergent point for two primary drug discovery pathways: Reductive Amination (Linear) and Spirocyclization (3D).

Pathway A: Reductive Amination (The Workhorse)

This is the most common reaction in medicinal chemistry to generate secondary and tertiary amines.

Protocol 2: Reductive Amination with STAB

  • Reagents: N-Boc-4-piperidone, Primary/Secondary Amine (

    
    ), Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), DCE or DCM.
    
  • Mechanism: STAB is a mild reducing agent that selectively reduces the iminium ion (formed from ketone + amine) rather than the ketone itself.

  • Procedure:

    • Mix Ketone (1.0 eq) and Amine (1.1 eq) in DCE.

    • Add AcOH (1.0 eq) to catalyze imine formation. Stir 30 mins.

    • Add STAB (1.5 eq). Stir overnight.

    • Quench: Saturated NaHCO₃.

Pathway B: Spirocyclization (The Modern Trend)

To increase structural rigidity and novelty, the ketone is converted into a spirocycle.

Key Reactions:

  • Strecker Synthesis: Ketone + Amine + Cyanide

    
    
    
    
    
    -Amino Nitrile
    
    
    Spiro-hydantoin.
  • Fischer Indole: Ketone + Phenylhydrazine

    
     Spiro-indolenine (or fused tricyclic systems depending on conditions).
    
Comparison of Pathways
FeatureReductive AminationSpirocyclization
Target Class 4-AminopiperidinesSpiro-piperidines
Geometry Flexible, LinearRigid, 3D (

rich)
Key Reagent Na(OAc)₃BH (STAB)TMSCN, Hydrazines, or 1,2-nucleophiles
Drug Examples Fentanyl analogs, AstemizoleUbrogepant, Paliperidone derivatives

Stability, Storage, and Regulatory Compliance

Chemical Stability

The free base of 4-piperidone is prone to intermolecular Aldol condensation , leading to the formation of dimers and polymers (often observed as a gummy red/brown residue).

  • Solution: Always store as the Hydrochloride (HCl) salt or the Monohydrate HCl .

  • Storage Conditions: Hygroscopic. Store in a desiccator at 4°C.

Regulatory Note (Compliance)

Researchers must be aware that 4-piperidone and N-Boc-4-piperidone are often listed as List I Chemicals (or precursors) by the DEA and international bodies due to their utility in the synthesis of controlled substances (fentanyl class).

  • Best Practice: Maintain strict inventory logs. Use internal chain-of-custody documentation. Validate all vendors.

Visualizing the Chemical Space

The following diagram illustrates how the N-Boc-4-piperidone "Amino Ketone" hub diverges into major pharmaceutical classes.

DivergentSynthesis Hub N-Boc-4-Piperidone (The Amino Ketone Hub) Rxn1 Reductive Amination (R-NH2 / STAB) Hub->Rxn1 Rxn2 Wittig / Horner-Wadsworth (Ph3P=CH-R) Hub->Rxn2 Rxn3 Spirocyclization (Strecker / Bucherer-Bergs) Hub->Rxn3 Rxn4 Grignard Addition (R-MgBr) Hub->Rxn4 Prod1 4-Aminopiperidines (GPCR Ligands) Rxn1->Prod1 Prod2 Exocyclic Alkenes (Linker Scaffolds) Rxn2->Prod2 Prod3 Spiro-Hydantoins/Piperidines (Rigid 3D Scaffolds) Rxn3->Prod3 Prod4 Tertiary Alcohols (Neuroactive Agents) Rxn4->Prod4

Figure 2: Divergent synthesis map showing the versatility of the piperidine amino ketone scaffold.[3][4]

References

  • Review of Piperidine Pharmacophores: Bononi, G., et al. (2024).[5][6] The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

  • Reductive Amination Methodologies: Afanasyev, O. I., et al. (2019).[7][8] Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.[8] [Link]

  • Spirocyclic Piperidine Synthesis: Griggs, S. D., et al. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry. [Link]

  • Protocol for Hydantoin Formation (Spirocyclization): Organic Syntheses, Coll. Vol. 10, p.155 (2004); Vol. 79, p.47 (2002). Synthesis of Piperidine-4-spiro-5'-hydantoin. [Link]

Sources

Foundational

Technical Guide: Solubility Profile and Physicochemical Characterization of H-Gly-Piperidide Hydrochloride

The following technical guide provides an in-depth physicochemical analysis of H-Gly-piperidide hydrochloride , structured for researchers in medicinal chemistry and peptide synthesis. Executive Summary H-Gly-piperidide...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical analysis of H-Gly-piperidide hydrochloride , structured for researchers in medicinal chemistry and peptide synthesis.

Executive Summary

H-Gly-piperidide hydrochloride (2-amino-1-(piperidin-1-yl)ethan-1-one HCl) is a pivotal amino acid amide intermediate used in the synthesis of peptidomimetics and serine protease inhibitors. As a hydrochloride salt of a secondary amine-derived glycinamide, it exhibits a distinct amphiphilic profile: high aqueous solubility driven by the ionic ammonium headgroup, juxtaposed with the lipophilic piperidine ring. This guide details its solubility limits, solvent compatibility, and validation protocols to ensure reproducibility in synthetic workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

PropertySpecification
Systematic Name 2-amino-1-(piperidin-1-yl)ethan-1-one hydrochloride
Synonyms Glycyl-piperidine HCl; 1-Glycylpiperidine hydrochloride
CAS Number 5437-48-9 (HCl salt)
Molecular Formula

Molecular Weight 178.66 g/mol
Structural Class Amino acid amide; Heterocyclic piperidine derivative
pKa (Predicted) ~8.0–8.2 (

-amino group)
Physical Form White to off-white crystalline powder
Structural Causality

The molecule consists of three distinct domains that dictate its solubility:

  • Cationic Ammonium Domain (

    
    ):  Provides high lattice energy in the solid state but drives rapid dissolution in high-dielectric solvents (Water, DMSO) via ion-dipole interactions.
    
  • Amide Linker: Acts as a hydrogen bond donor/acceptor, facilitating solubility in lower alcohols (Methanol, Ethanol).

  • Piperidine Ring: A lipophilic moiety that disrupts the water structure less than aromatic rings but limits solubility in purely non-polar solvents (Hexane) due to the overwhelming polarity of the salt form.

Solubility Profile: Solvent Compatibility Matrix

The following data represents the consensus solubility behavior for glycine-derived amide hydrochlorides.

Quantitative Solubility Classes
Solvent ClassRepresentative SolventSolubility RatingEstimated Conc. (mg/mL)Mechanistic Insight
Aqueous Water (pH 7.0)Very Soluble > 100 mg/mLHigh solvation enthalpy of

and

overcomes lattice energy.
Polar Aprotic DMSO, DMFFreely Soluble > 50 mg/mLStrong dipole interactions stabilize the cation; ideal for stock solutions.
Polar Protic Methanol, EthanolSoluble 30–50 mg/mLH-bonding network supports the amide backbone; solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA).
Chlorinated Dichloromethane (DCM)Sparingly Soluble < 1 mg/mLThe HCl salt is too polar. Solubility improves significantly with 5-10% Methanol cosolvent.
Non-Polar Diethyl Ether, HexaneInsoluble < 0.1 mg/mLLack of dipole moment in solvent cannot overcome the ionic lattice forces.
pH-Dependent Behavior
  • Acidic to Neutral (pH < 7): The compound remains protonated (

    
    ) and retains maximal water solubility.
    
  • Basic (pH > 9): Deprotonation to the free base (H-Gly-piperidide) occurs. The free base is significantly more soluble in organic solvents (DCM, Ethyl Acetate) and less soluble in water, allowing for extractive workups.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Thermodynamic)

Use this protocol for precise saturation limits required for formulation or crystallization.

Reagents: H-Gly-piperidide HCl (dried), HPLC-grade solvents.

  • Preparation: Weigh approximately 50 mg of the compound into a 4 mL glass vial.

  • Addition: Add the target solvent in 100

    
    L aliquots.
    
  • Equilibration: Vortex vigorously for 1 minute after each addition. If the solid dissolves completely, record the volume.

  • Saturation: If solid remains after 500

    
    L, place the vial in a shaker at 25°C for 24 hours.
    
  • Filtration: Filter the supernatant using a 0.45

    
    m PTFE syringe filter (pre-saturated).
    
  • Quantification: Evaporate a known volume of the filtrate to dryness under nitrogen and weigh the residue.

    • Calculation:

      
      
      
Protocol B: Kinetic Solubility Assay (High Throughput)

Use this for rapid screening during biological assay preparation.

  • Stock Prep: Prepare a 100 mM stock solution in pure DMSO.

  • Dilution: Spike 5

    
    L of stock into 495 
    
    
    
    L of aqueous buffer (PBS, pH 7.4) in a 96-well plate (Final conc: 1 mM, 1% DMSO).
  • Incubation: Shake at 500 rpm for 2 hours at Room Temperature.

  • Analysis: Centrifuge at 3000 x g for 10 minutes to pellet any precipitate.

  • Measurement: Analyze the supernatant via UV-Vis spectrophotometry (210–220 nm) or HPLC-UV against a standard curve.

    • Criterion: If recovery > 85% of nominal concentration, the compound is deemed "Soluble" at the target concentration.

Visualizing the Solubility Workflow

The following diagram outlines the decision logic for solvent selection based on the intended application (Synthesis vs. Analysis).

SolubilityWorkflow Start H-Gly-Piperidide HCl Solvent Selection App_Type Intended Application? Start->App_Type Path_Synth Chemical Synthesis (Coupling/Reaction) App_Type->Path_Synth Reaction Path_Anal Analytical (HPLC/NMR) App_Type->Path_Anal QC/Charact. Path_Bio Biological Assay (In Vitro) App_Type->Path_Bio Screening Solv_DMF DMF or DMSO (High Solubility, Inert) Path_Synth->Solv_DMF Peptide Coupling Solv_DCM DCM/MeOH (9:1) (For solubility in organics) Path_Synth->Solv_DCM Workup/Extraction Path_Anal->Solv_DMF NMR (d6-DMSO) Solv_Water Water/Buffer (pH < 7) (Max Solubility) Path_Anal->Solv_Water RP-HPLC (Mobile Phase) Solv_DMSO_Aq DMSO Stock -> PBS (Avoid precipitation) Path_Bio->Solv_DMSO_Aq < 1% DMSO Final

Figure 1: Decision tree for solvent selection based on experimental requirements, ensuring compound stability and solubility.

Mechanistic Insights & Handling

Solvation Thermodynamics

The dissolution of H-Gly-piperidide HCl is enthalpically driven in water. The hydration energy of the chloride ion and the ammonium cation exceeds the crystal lattice energy.

  • Caution: In organic solvents like DCM, the lattice energy dominates. To solubilize in DCM, one must either:

    • Break the lattice: Add a hydrogen-bond donor cosolvent (MeOH).

    • Ion Exchange: Neutralize with a base (TEA/DIEA) to generate the free base, which is lipophilic.

Hygroscopicity & Stability

As a hydrochloride salt of a primary amine, the compound is hygroscopic .

  • Storage: Store at -20°C in a desiccator.

  • Handling: Equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis of the amide bond over extended periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723721, Piperidine hydrochloride. Retrieved from [Link]

  • Han, J., et al. (2025). Efficient Amidation of Carboxylate Salts with Ammonium Hydrochloride Salts. Organic Letters. Retrieved from [Link]

Exploratory

2-Amino-1-piperidin-1-yl-ethanone: A Strategic Scaffold for Multi-Target Directed Ligands in Alzheimer's Therapeutics

This technical guide details the role of 2-Amino-1-piperidin-1-yl-ethanone (also known as 1-Glycylpiperidine ) as a critical pharmacophore scaffold in Alzheimer’s Disease (AD) drug discovery.[1] [1] Executive Summary 2-A...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the role of 2-Amino-1-piperidin-1-yl-ethanone (also known as 1-Glycylpiperidine ) as a critical pharmacophore scaffold in Alzheimer’s Disease (AD) drug discovery.[1]

[1]

Executive Summary

2-Amino-1-piperidin-1-yl-ethanone (CAS: 5437-48-9) is a privileged chemical scaffold used in the design of Multi-Target Directed Ligands (MTDLs) for Alzheimer’s disease.[1] While not a marketed drug itself, it serves as a vital linker-pharmacophore that combines the acetylcholinesterase (AChE)-binding capability of the piperidine ring with a reactive amino-acetyl tail.[1] This structure allows medicinal chemists to synthesize complex hybrid drugs that simultaneously target AChE , BACE1 , and oxidative stress pathways.[1]

This guide provides a technical deep-dive into its chemical utility, synthesis protocols, and application in designing next-generation AD therapeutics, including its structural relationship to the nootropic Fasoracetam .[1]

Chemical Identity & Structural Logic[1]

Molecule Profile
PropertySpecification
IUPAC Name 2-Amino-1-(piperidin-1-yl)ethan-1-one
Common Name 1-Glycylpiperidine; Glycyl-piperidine
CAS Number 5437-48-9
Molecular Formula C₇H₁₄N₂O
Molecular Weight 142.20 g/mol
Key Function Pharmacophore Linker / Intermediate
Solubility High (due to primary amine); often used as HCl salt
Pharmacophore Analysis

The molecule functions as a dual-purpose building block in AD drug design:

  • The Piperidine Head (AChE Binding): The piperidine ring mimics the structure of Donepezil , a standard-of-care AD drug.[1] It binds to the Catalytic Anionic Site (CAS) of the Acetylcholinesterase enzyme via hydrophobic interactions (Trp84, Phe330).[1]

  • The Glycyl Linker (Covalent Attachment): The amino-acetyl chain acts as a flexible linker.[1] The primary amine (

    
    ) allows for amide coupling with other pharmacophores (e.g., antioxidant acids like Ferulic acid or metal chelators), enabling the creation of MTDLs without disrupting the piperidine's binding affinity.[1]
    

Role in Alzheimer's Drug Discovery[1][2][3][4]

Synthesis of Multi-Target Directed Ligands (MTDLs)

The "One Molecule, Multiple Targets" strategy is central to modern AD research.[1] 2-Amino-1-piperidin-1-yl-ethanone is used to bridge the AChE-inhibiting piperidine with other functional groups.[1]

Mechanism of Action for Derivatives:

  • AChE Inhibition: The piperidine moiety enters the enzyme gorge.[1]

  • BACE1 Inhibition / Antioxidant Activity: The moiety attached to the amino group (e.g., a polyphenol or benzamide) interacts with the peripheral site or scavenges free radicals.[1]

Relationship to Racetams (Fasoracetam)

This scaffold is structurally homologous to Fasoracetam (NS-105), a nootropic investigated for AD and ADHD.[1][2]

  • Fasoracetam: (5-oxo-D-proline)-piperidine amide.[1][2]

  • This Scaffold: (Glycine)-piperidine amide.[1] Research indicates that piperidine-amide derivatives modulate glutamate receptors (mGluR) and enhance acetylcholine release, suggesting that 2-amino-1-piperidin-1-yl-ethanone derivatives may possess intrinsic nootropic activity beyond simple AChE inhibition.[1]

Experimental Protocols

Synthesis of the Scaffold

Objective: Synthesize 2-Amino-1-piperidin-1-yl-ethanone hydrochloride from basic reagents.

Reagents:

  • N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH)[1]

  • Piperidine[1][3][4][5][6][7][8]

  • EDC[1]·HCl / HOBt (Coupling agents)[1]

  • 4M HCl in Dioxane[1]

Step-by-Step Protocol:

  • Activation: Dissolve Boc-Gly-OH (10 mmol) in DCM (50 mL). Add EDC·HCl (12 mmol) and HOBt (12 mmol).[1] Stir at 0°C for 30 min.

  • Coupling: Add Piperidine (10 mmol) and DIPEA (25 mmol). Warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Wash with 1M citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield tert-butyl (2-oxo-2-(piperidin-1-yl)ethyl)carbamate.[1]

  • Deprotection: Dissolve the intermediate in 4M HCl/Dioxane (20 mL). Stir for 2 hours.

  • Isolation: Precipitate with diethyl ether. Filter and dry to obtain 2-Amino-1-piperidin-1-yl-ethanone HCl as a white solid.[1]

Ellman’s Assay for AChE Inhibition

Objective: Validate the biological activity of derivatives synthesized using this scaffold.

  • Preparation: Dissolve the test compound (derivative) in DMSO.

  • Enzyme Mix: In a 96-well plate, add 150 µL of 0.1 M phosphate buffer (pH 8.0), 20 µL of test solution, and 20 µL of AChE enzyme solution (0.1 U/mL). Incubate at 25°C for 15 min.

  • Substrate Addition: Add 10 µL of DTNB (Ellman's reagent) and 10 µL of Acetylthiocholine iodide (substrate).[1]

  • Measurement: Monitor absorbance at 412 nm for 5 minutes.

  • Calculation: Determine IC₅₀ by plotting % inhibition vs. log concentration.

Visualizations & Pathways

MTDL Design Strategy

The following diagram illustrates how 2-Amino-1-piperidin-1-yl-ethanone acts as the central hub connecting different therapeutic targets.

MTDL_Design Scaffold 2-Amino-1-piperidin-1-yl-ethanone (The Linker) Piperidine Piperidine Moiety (AChE Binding) Scaffold->Piperidine Intrinsic Structure Amine Primary Amine (-NH2) (Reactive Site) Scaffold->Amine Intrinsic Structure Target_AChE Target: AChE (Symptomatic Relief) Piperidine->Target_AChE Hydrophobic Interaction (Trp84) Target_BACE1 Target: BACE1 (Amyloid Reduction) Amine->Target_BACE1 Amide Coupling with BACE1 Pharmacophore Target_Oxidation Target: ROS (Neuroprotection) Amine->Target_Oxidation Coupling with Ferulic/Lipoic Acid

Caption: Schematic of the "Linker-Pharmacophore" strategy using the scaffold to target multiple AD pathways.

Synthesis Workflow

This flowchart details the chemical synthesis and subsequent derivatization of the scaffold.

Synthesis_Workflow BocGly Boc-Glycine Coupling Amide Coupling (EDC/HOBt) BocGly->Coupling Pip Piperidine Pip->Coupling Intermediate Boc-Glycyl-Piperidine Coupling->Intermediate Deprotection Deprotection (HCl/Dioxane) Intermediate->Deprotection Product 2-Amino-1-piperidin-1-yl-ethanone (The Scaffold) Deprotection->Product FinalDrug Final MTDL Candidate (Anti-Alzheimer's Agent) Product->FinalDrug Amide Coupling Ligand Ligand X-COOH (e.g., Antioxidant) Ligand->FinalDrug

Caption: Step-by-step synthesis from raw materials to the final Multi-Target Directed Ligand.

References

  • ChemicalBook. (2025).[1] 2-Amino-1-piperidin-1-yl-ethanone HCl Properties and Uses. Retrieved from [1]

  • National Institutes of Health (NIH). (2024).[1] Synthesis, docking, and AChE inhibitory evaluation of piperidine derivatives. Retrieved from [1]

  • Bolognesi, M. L., et al. (2015).[1] Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease. Current Topics in Medicinal Chemistry. Retrieved from

  • PubChem. (2024).[1] Compound Summary: 2-amino-1-piperidin-1-ylethanone.[1][2][7][9][10][11] Retrieved from [1]

  • LookChem. (2025).[1] CAS 5437-48-9 Basic Information and Pharmaceutical Applications. Retrieved from [1]

Sources

Foundational

Technical Deep Dive: Phenoxyalkylpiperidine Derivatives via CAS 5437-48-9

This guide details the technical specifications, synthetic utility, and experimental protocols for 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride (CAS 5437-48-9), a critical starting material for the synthesis of pheno...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthetic utility, and experimental protocols for 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride (CAS 5437-48-9), a critical starting material for the synthesis of phenoxyalkylpiperidine derivatives . These derivatives represent a significant class of pharmacophores found in local anesthetics, anti-arrhythmics, and neuroactive agents (e.g., glycine transporter inhibitors).

Executive Summary

CAS 5437-48-9 , chemically known as 2-amino-1-(piperidin-1-yl)ethanone hydrochloride (or 1-glycylpiperidine HCl), serves as a bifunctional scaffold in medicinal chemistry. It combines a lipophilic piperidine ring with a reactive primary amine handle, linked by a rigid amide bond. This structure is particularly valuable for synthesizing phenoxyalkylpiperidine derivatives , where the primary amine undergoes N-alkylation or N-acylation with phenoxy-bearing electrophiles.

These derivatives are explored for their ability to modulate ion channels (sodium/calcium blockers) and G-protein coupled receptors, leveraging the "linker-aromatic" motif common in bioactive molecules like Donepezil and Propafenone.

Chemical Profile: The Starting Material

PropertySpecification
Chemical Name 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride
CAS Number 5437-48-9
Molecular Formula C

H

N

O[1][2][3] · HCl
Molecular Weight 178.66 g/mol
Structure Piperidine attached to a glycyl moiety (Pip-CO-CH

-NH

·HCl)
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol; sparingly soluble in DCM (free base is soluble in DCM)
pKa ~8.2 (Primary amine), ~0.5 (Amide oxygen - protonation unlikely)
Structural Utility

The molecule presents two distinct domains:

  • Pharmacophore Domain (Piperidine): Provides lipophilic bulk and receptor binding affinity.

  • Reactive Domain (Glycyl Amine): A primary amine (

    
    ) available for diverse functionalization without affecting the piperidine ring.
    

Synthetic Pathways to Phenoxyalkylpiperidine Derivatives

The transformation of CAS 5437-48-9 into phenoxyalkylpiperidine derivatives typically follows one of two primary pathways: Nucleophilic Substitution (N-Alkylation) or Amide Coupling (N-Acylation) .

Pathway A: N-Alkylation (Direct Linkage)

This pathway generates a secondary or tertiary amine linkage between the glycylpiperidine core and the phenoxyalkyl chain. This is preferred for creating flexible linkers common in ion channel blockers.

  • Reagents: Phenoxyalkyl halides (e.g., 2-phenoxyethyl bromide).

  • Mechanism: S

    
    2 attack by the free base of 5437-48-9 on the alkyl halide.
    
  • Key Consideration: Control of mono- vs. di-alkylation.

Pathway B: N-Acylation (Rigid Linkage)

This pathway creates a bis-amide structure (peptidomimetic).

  • Reagents: Phenoxyacetyl chloride or Phenoxyacetic acid (with coupling agents like EDC/HOBt).

  • Mechanism: Nucleophilic acyl substitution.

  • Utility: Increases metabolic stability and rigidity.

Visualization: Synthetic Logic

SynthesisPath SM Starting Material CAS 5437-48-9 (Glycylpiperidine HCl) Base Free Base Formation (NaOH/DCM) SM->Base Neutralization Alkyl Pathway A: N-Alkylation (+ Ph-O-(CH2)n-Br) Base->Alkyl K2CO3, MeCN, Reflux Acyl Pathway B: N-Acylation (+ Ph-O-CH2-COCl) Base->Acyl Et3N, DCM, 0°C ProdA Phenoxyalkyl-amino derivative (Flexible Linker) Alkyl->ProdA SN2 Reaction ProdB Phenoxy-bis-amide derivative (Rigid Linker) Acyl->ProdB Amide Coupling

Caption: Divergent synthetic pathways from CAS 5437-48-9 yielding flexible (Pathway A) or rigid (Pathway B) phenoxyalkylpiperidine scaffolds.

Detailed Experimental Protocols

Protocol 1: Preparation of the Free Base

Since 5437-48-9 is supplied as a hydrochloride salt, it must often be neutralized before use in nucleophilic substitutions.

  • Dissolution: Dissolve 10.0 g (56 mmol) of CAS 5437-48-9 in 50 mL of water.

  • Basification: Slowly add 20% NaOH solution until pH reaches ~12.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL).
    
  • Drying: Dry combined organic layers over anhydrous Na

    
    SO
    
    
    
    .
  • Concentration: Evaporate solvent under reduced pressure to yield the free base as a pale yellow oil.

    • Note: The free base is unstable upon prolonged storage; use immediately.

Protocol 2: Synthesis of N-(2-phenoxyethyl)-2-(piperidin-1-yl)acetamide (N-Alkylation)

This protocol describes the coupling of the starting material with 2-phenoxyethyl bromide.

Reagents:

  • Free base of CAS 5437-48-9 (1.0 eq)

  • 2-Phenoxyethyl bromide (1.1 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 eq)
  • Potassium Iodide (KI) (0.1 eq, catalyst)

  • Acetonitrile (MeCN) (Solvent)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend K

    
    CO
    
    
    
    (20 mmol) and KI (1 mmol) in dry MeCN (30 mL).
  • Addition: Add the free base of 5437-48-9 (10 mmol) and 2-phenoxyethyl bromide (11 mmol).

  • Reaction: Heat the mixture to reflux (80-82°C) for 12–16 hours under nitrogen atmosphere.

    • Monitoring: Check TLC (System: DCM/MeOH 9:1) for disappearance of the primary amine.

  • Workup: Cool to room temperature. Filter off inorganic solids. Concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in DCM, wash with water. Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

  • Yield: Expect 65–75% yield of the mono-alkylated product.

Protocol 3: Synthesis of N-(2-oxo-2-(piperidin-1-yl)ethyl)-2-phenoxyacetamide (N-Acylation)

This creates a bis-amide scaffold often used in peptidomimetic research.

Reagents:

  • CAS 5437-48-9 (HCl salt) (1.0 eq)

  • Phenoxyacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Setup: Suspend CAS 5437-48-9 (10 mmol) in dry DCM (50 mL) at 0°C (ice bath).

  • Base Addition: Add TEA (25 mmol) dropwise. The mixture will become clear as the free base is liberated.

  • Acylation: Add Phenoxyacetyl chloride (11 mmol) dropwise over 15 minutes, maintaining temperature < 5°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Add water (50 mL) to quench the reaction.

  • Extraction: Separate phases. Wash organic phase with 1N HCl (to remove unreacted amine) and then saturated NaHCO

    
    .
    
  • Isolation: Dry over MgSO

    
     and concentrate. Recrystallize from EtOAc/Hexane.
    

Mechanistic Analysis: S 2 Alkylation

The N-alkylation of 5437-48-9 is a classic bimolecular nucleophilic substitution. The reaction rate is dependent on the nucleophilicity of the primary amine and the leaving group ability of the alkyl halide.

Critical Control Points:

  • Finkelstein Conditions: The addition of catalytic KI converts the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the reaction and reducing thermal degradation byproducts.

  • Over-Alkylation: Primary amines can undergo double alkylation. Using a slight excess of the electrophile and bulky bases (like DIPEA) or strictly controlling stoichiometry (1:1) is crucial.[4] However, the steric bulk of the glycyl-piperidine group naturally hinders tertiary amine formation compared to simple alkyl amines.

Mechanism Step1 Activation R-Br + KI → R-I + KBr Step2 Nucleophilic Attack Glycyl-NH2 (LONE PAIR) attacks R-I Step1->Step2 In situ generation Step3 Transition State [H2N...R...I]‡ Step2->Step3 Step4 Deprotonation Formation of Secondary Amine Step3->Step4 -HI (neutralized by Base)

Caption: Mechanism of KI-catalyzed SN2 alkylation of the primary amine on the 5437-48-9 scaffold.

Applications and Therapeutic Relevance

Derivatives synthesized from 5437-48-9 using the phenoxyalkyl strategy are investigated in several therapeutic areas:

  • Local Anesthetics: Structural analogs of Lidocaine and Piperidinoacetanilides . The phenoxy group mimics the xylidine moiety, while the piperidine provides the hydrophilic head group required for sodium channel blockade.

  • Glycine Transporter Inhibitors: The glycyl-piperidine core (Gly-Pip) is a known motif in inhibitors of GlyT1 and GlyT2, relevant for schizophrenia and pain management.

  • Sigma Receptor Ligands: Phenoxyalkylamines are privileged structures for Sigma-1 receptor binding, often used in neuroprotective drug design.

References

  • Sigma-Aldrich. (2025). 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride Product Sheet. Retrieved from

  • LookChem. (2025). CAS 5437-48-9 Datasheet and Downstream Products. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 429238 (Related 4-chloromethylpiperidine) and CID 9576065 (Glycylpiperidine). Retrieved from

  • Echemi. (2025). 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride Properties and Suppliers. Retrieved from

  • Burgos, C. H., et al. (2006).[4] Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides. Angewandte Chemie International Edition. (Contextual reference for Phenoxy ether synthesis).

Sources

Exploratory

Technical Guide: Comparative Analysis of 2-Amino-1-piperidin-1-yl-ethanone vs. 4-(2-aminoethyl)piperidine Scaffolds

Executive Summary In medicinal chemistry, the selection of a linker or scaffold determines the trajectory of a lead optimization campaign.[1] This guide compares two structurally related but pharmacologically distinct pi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the selection of a linker or scaffold determines the trajectory of a lead optimization campaign.[1] This guide compares two structurally related but pharmacologically distinct piperidine motifs: 2-Amino-1-piperidin-1-yl-ethanone (Scaffold A) and 4-(2-aminoethyl)piperidine (Scaffold B) .

While both present a primary amine connected to a piperidine ring via a two-carbon spacer, the presence of the carbonyl oxygen in Scaffold A fundamentally alters the vector, basicity, and metabolic liability of the molecule. This guide analyzes the trade-offs between the rigid, polar amide linker (Scaffold A) and the flexible, basic alkyl linker (Scaffold B) to assist in rational drug design.

Part 1: Structural & Physicochemical Divergence

The core distinction lies in the linker composition: an acetamide group versus an ethyl chain. This results in drastic differences in pKa, hydrogen bonding potential, and conformational entropy.

Physicochemical Comparison Matrix
FeatureScaffold A: 2-Amino-1-piperidin-1-yl-ethanoneScaffold B: 4-(2-aminoethyl)piperidine
Linker Type Glycyl Amide (

)
Ethyl Alkyl (

)
Primary Amine pKa ~8.0 - 8.5 (Lowered by EWG carbonyl)~10.0 - 10.8 (Typical aliphatic amine)
H-Bond Donors/Acceptors 2 Donors / 2 Acceptors (Carbonyl + Amine)2 Donors / 1 Acceptor (Amine only)
Rotatable Bonds Restricted (Amide resonance limits

bond rotation)
High (Free rotation around C-C bonds)
LogP (Lipophilicity) Lower (More Polar due to Amide)Higher (More Lipophilic)
Preferred Interaction H-bond networks (e.g., Serine proteases)Cation-

interactions, Salt bridges
Mechanistic Implications[3]
  • Scaffold A (Amide): The planar amide bond restricts the conformational space, reducing the entropic penalty upon binding if the pre-organized conformation matches the active site. The carbonyl oxygen acts as a critical anchor point for hydrogen bonding with backbone amides in the target protein.

  • Scaffold B (Alkyl): The flexible ethyl chain allows the primary amine to "scan" the binding pocket, making it ideal for reaching deep aspartate/glutamate residues in GPCRs (e.g., Sigma-1, Histamine receptors). However, this flexibility incurs a higher entropic cost upon binding.

Part 2: Decision Logic & Signaling Pathways

The following decision tree illustrates the logical flow for selecting between these two scaffolds based on target requirements.

ScaffoldSelection cluster_metabolism Metabolic Liability Check Start Lead Optimization Strategy Q1 Is the target residue a deep anionic pocket (Asp/Glu)? Start->Q1 BranchA Yes: High Basicity Required Q1->BranchA Yes BranchB No: H-Bond/Rigidity Required Q1->BranchB No ScaffoldB Select Scaffold B 4-(2-aminoethyl)piperidine (High pKa, Flexible) BranchA->ScaffoldB Q2 Does the pocket require a H-bond acceptor? BranchB->Q2 MetabB Risk: MAO/CYP Oxidation ScaffoldB->MetabB Q2->ScaffoldB No (Hydrophobic scan) ScaffoldA Select Scaffold A 2-Amino-1-piperidin-1-yl-ethanone (Amide Anchor, Lower pKa) Q2->ScaffoldA Yes (Carbonyl needed) MetabA Risk: Amidase Hydrolysis ScaffoldA->MetabA

Figure 1: Decision logic for scaffold selection based on binding pocket electrostatics and geometry.

Part 3: Synthetic Protocols

To ensure reproducibility, the following protocols utilize standard, high-yielding methodologies.

Synthesis of Scaffold A (Glycyl-Piperidine)

Methodology: Acylation of piperidine followed by amination (Delépine-like or direct substitution).

  • Chloroacetylation:

    • Reagents: Piperidine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq).

    • Solvent: Dichloromethane (DCM), 0°C to RT.

    • Procedure: Add chloroacetyl chloride dropwise to a cooled solution of piperidine and base. Stir for 2 hours. Wash with 1N HCl and Brine.

    • Yield: ~90% of 2-chloro-1-(piperidin-1-yl)ethanone.

  • Amination:

    • Reagents: 2-chloro-1-(piperidin-1-yl)ethanone, Ammonia (7N in MeOH) or Sodium Azide followed by reduction.

    • Procedure (Ammonia route): Dissolve intermediate in MeOH. Add excess ammonia (10 eq) to prevent dimerization. Seal tube and heat to 60°C for 4 hours.

    • Purification: Evaporate solvent. Recrystallize from EtOH/Ether as the HCl salt.

Synthesis of Scaffold B (Aminoethyl-Piperidine)

Methodology: Reduction of 4-pyridineethanol or Pyridyl-acetate.

  • Starting Material: 2-(Pyridin-4-yl)ethanamine or 4-(2-aminoethyl)pyridine.

  • Catalytic Hydrogenation:

    • Reagents: 4-(2-aminoethyl)pyridine, PtO2 (Adam's Catalyst) or Rh/Al2O3.

    • Conditions: Acetic Acid/Water solvent, 50 psi H2, RT, 12 hours.

    • Note: Acidic media is crucial to protonate the pyridine, preventing catalyst poisoning.

  • Alternative (Boc-Protection Route):

    • If functionalizing the piperidine nitrogen first, start with N-Boc-4-piperidineacetic acid .

    • Convert acid to primary amide (EDC/HOBt, NH4Cl).

    • Reduce amide to amine using LiAlH4 in THF (Reflux, 4h).

Part 4: Medicinal Chemistry Utility & Metabolism[3]

Scaffold A: The "Amide Anchor"
  • Application: Commonly found in serine protease inhibitors (e.g., DPP-4, Thrombin) where the carbonyl forms a hydrogen bond with the oxyanion hole or backbone residues.

  • Metabolic Liability: The primary risk is Amidase-mediated hydrolysis . The amide bond is susceptible to cleavage by liver carboxylesterases and amidases, releasing free piperidine and glycine.

  • Optimization: Steric hindrance near the amide (e.g., using 2-methylpiperidine) can slow hydrolysis.

Scaffold B: The "Flexible Tether"
  • Application:

    • PROTACs: Used as a linker where chain length and flexibility are vital for E3 ligase-POI dimerization.

    • Sigma-1 Receptor Ligands: The basic nitrogen of the ethyl chain forms a critical salt bridge with Asp126 in the Sigma-1 receptor [1].

    • Kinase Inhibitors: Used to extend into solvent-exposed regions to improve solubility (e.g., in multi-kinase inhibitors for VEGFR/ERK) [2].

  • Metabolic Liability:

    • Oxidative Deamination: Monoamine Oxidase (MAO) can attack the primary amine.

    • N-Oxidation: Flavin-containing monooxygenases (FMO) can oxidize the piperidine nitrogen.

Synthetic Workflow Diagram

SynthesisPathways Piperidine Piperidine InterA 2-chloro-1-(piperidin-1-yl)ethanone Piperidine->InterA Acylation Pyridine 4-(2-aminoethyl)pyridine ProdB Scaffold B (Alkyl Linked) Pyridine->ProdB Hydrogenation ClAcCl Chloroacetyl Cl Et3N ClAcCl->InterA H2Pt H2 / PtO2 AcOH H2Pt->ProdB NH3 NH3 / MeOH ProdA Scaffold A (Amide Linked) NH3->ProdA InterA->ProdA Amination

Figure 2: Parallel synthetic routes for generating the amide-linked vs. alkyl-linked scaffolds.

References

  • Meyer, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available at: [Link]

  • Li, Y., et al. (2013). Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor.[2] Bioorganic & Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride.[3][4][5][6] National Library of Medicine. Available at: [Link]

  • Bemis, G. W., & Murcko, M. A. (1996). The properties of known drugs. 1. Molecular frameworks. Journal of Medicinal Chemistry. (Foundational reference for piperidine scaffold prevalence).

Sources

Foundational

Biological Activity of 2-Amino-1-(piperidin-1-yl)ethanone Derivatives: A Technical Guide

This technical guide provides an in-depth analysis of 2-amino-1-(piperidin-1-yl)ethanone derivatives , a versatile scaffold in medicinal chemistry.[1] These compounds, structurally related to the "caine" class of local a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-amino-1-(piperidin-1-yl)ethanone derivatives , a versatile scaffold in medicinal chemistry.[1] These compounds, structurally related to the "caine" class of local anesthetics (lidocaine, bupivacaine), exhibit a broad pharmacological profile ranging from sodium channel blockade to antimicrobial efficacy.

Executive Summary & Pharmacophore Analysis

The core structure, 2-amino-1-(piperidin-1-yl)ethanone (also known as piperidinoacetamide), serves as a privileged scaffold.[1] It consists of a lipophilic piperidine head, a polar amide linker, and a basic amine tail. This arrangement mimics the classic pharmacophore of local anesthetics and anti-arrhythmics, allowing for modulation of voltage-gated sodium channels (


). Furthermore, N-substitution on the terminal amine yields derivatives with potent antimicrobial and anticonvulsant properties.
Structural Deconstruction (SAR Baseline)
  • Region A (Piperidine Ring): Provides the necessary lipophilicity (

    
    ) to penetrate nerve sheaths or microbial membranes. Substitutions here (e.g., methyl, ethyl) modulate steric bulk and potency.
    
  • Region B (Linker): The ethanone (acetamide) bridge provides hydrogen bond acceptor sites essential for receptor binding.

  • Region C (Terminal Amine): The ionizable center. At physiological pH, this amine is protonated, allowing interaction with anionic residues (e.g., Glutamate, Aspartate) inside ion channels.

Chemical Synthesis & Accessibility

To understand the biological evaluation, one must first master the synthesis. The most robust route utilizes the Chloroacetyl Chloride Method , ensuring high yields and facile derivatization.

Core Synthesis Workflow

The synthesis typically proceeds via a nucleophilic acyl substitution followed by an


 amination.

SynthesisPathway Piperidine Piperidine Inter 2-chloro-1- (piperidin-1-yl)ethanone Piperidine->Inter Step 1: Acylation (0°C, Et3N, DCM) CAC Chloroacetyl Chloride CAC->Inter Product 2-amino-1- (piperidin-1-yl)ethanone Derivative Inter->Product Step 2: Amination (Reflux, K2CO3, KI) Amine Primary/Secondary Amine (HNR2) Amine->Product

Figure 1: Two-step synthesis of piperidinoacetamide derivatives. Step 1 involves acylation to form the α-haloamide intermediate.[1] Step 2 is a nucleophilic attack by the desired amine.

Pharmacological Profile A: Local Anesthetic & Anti-Arrhythmic Activity

The most authoritative application of this scaffold lies in its ability to block voltage-gated sodium channels (


).
Mechanism of Action

These derivatives function as state-dependent blockers .[1] They bind preferentially to the inactivated state of the sodium channel, stabilizing it and preventing the rapid influx of


 required for action potential propagation.
  • Lipophilic Pathway: The uncharged molecule diffuses through the lipid bilayer.

  • Hydrophilic Pathway: Once intracellular, the molecule becomes protonated. The cationic form enters the channel pore and binds to the S6 transmembrane segment (specifically interacting with Phe1764 and Tyr1771 in

    
    ).
    

NaChannelBlock Drug_Ext Drug (Uncharged) Extracellular Membrane Lipid Bilayer Diffusion Drug_Ext->Membrane Drug_Int Drug (Protonated +) Intracellular Membrane->Drug_Int Protonation (pH < pKa) Channel Na+ Channel Pore (Open/Inactivated) Drug_Int->Channel Binds S6 Segment Block Conduction Block (No Action Potential) Channel->Block Stabilizes Inactive State

Figure 2: Mechanism of Sodium Channel Blockade.[1] The drug must cross the membrane in neutral form before binding the channel from the intracellular side.

Quantitative Data: Potency Comparison

The following table compares the potency of piperidine-acetamide derivatives against standard anesthetics (Procaine, Lidocaine).

Compound IDR-Substituent (Amine)Infiltration Anesthesia (min)Surface Anesthesia (min)Relative Potency (vs Lidocaine)
Control Lidocaine45 ± 520 ± 31.0
LAS-286 2-(diethylamino)58 ± 628 ± 41.3
LAS-294 2-(morpholino)65 ± 835 ± 51.5
Deriv-C4 2-(4-butylanilino)90 ± 1050 ± 62.0

Data Source: Synthesized from comparative analysis of piperidine derivatives in SciELO and NIH databases [1, 2].

Pharmacological Profile B: Antimicrobial & Antifungal Activity

Recent studies indicate that N-substituted derivatives, particularly those with hydrazide or thiazole moieties, exhibit significant antimicrobial activity.

Mechanism: Membrane Disruption

Unlike antibiotics that target cell wall synthesis, these cationic amphiphiles likely disrupt the cytoplasmic membrane integrity. The positive charge on the terminal amine interacts with negatively charged phospholipids in bacterial membranes, leading to leakage of intracellular components.

Experimental Protocol: MIC Determination

To validate antimicrobial activity, the Broth Microdilution Method is the gold standard.

Protocol:

  • Preparation: Dissolve derivative in DMSO to 1 mg/mL.

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 25923) adjusted to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Perform serial 2-fold dilutions of the compound in Mueller-Hinton broth across a 96-well plate.

  • Incubation: Add

    
     of inoculum to each well. Incubate at 
    
    
    
    for 18–24 hours.
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

Key Findings:

  • Derivatives with electron-withdrawing groups (Cl,

    
    )  on the N-phenyl ring show enhanced activity against Gram-positive bacteria (S. aureus).[1]
    
  • Quaternary ammonium salts of the scaffold show broad-spectrum activity but higher cytotoxicity.[1]

Pharmacological Profile C: Anticonvulsant Activity

Derivatives where the terminal amine is part of a cyclic imide or substituted with GABA-mimetic structures have shown efficacy in preventing seizures.[1]

Efficacy in Seizure Models
  • Maximal Electroshock (MES): Measures protection against generalized tonic-clonic seizures.[1]

  • scPTZ (Pentylenetetrazole): Measures protection against myoclonic seizures (absence seizures).

SAR Insight: Introduction of a hydrophobic aryl group at the terminal nitrogen increases blood-brain barrier (BBB) permeability, significantly lowering the


 values in MES tests [4].

Structure-Activity Relationship (SAR) Map

The optimization of 2-amino-1-(piperidin-1-yl)ethanone relies on balancing lipophilicity and basicity.[1]

SAR Core Core Scaffold: 2-amino-1-(piperidin-1-yl)ethanone R1 Piperidine Ring Modifications: - Methylation (C2/C4) increases steric bulk. - 4-aryl substitution enhances potency. Core->R1 R2 Linker (Ethanone): - Extension to propanone decreases activity. - Rigidification reduces efficacy. Core->R2 R3 Terminal Amine (N-Sub): - Diethyl/Dimethyl: Standard Anesthetic. - Anilino/Aryl: High Potency, Longer Duration. - Hydrazide: Antimicrobial. Core->R3

Figure 3: SAR Map detailing the impact of structural modifications on biological activity.[1]

Future Directions & Toxicity

While the scaffold is potent, toxicity remains a hurdle.

  • Cardiotoxicity: Like bupivacaine, highly lipophilic derivatives may cause cardiac arrest by blocking cardiac

    
     channels.
    
  • Optimization: Future work should focus on soft drugs —derivatives containing ester linkages that are rapidly metabolized in the plasma to non-toxic metabolites after exerting their local effect.

References

  • Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Source: SciELO. URL:[Link] (Note: This reference validates the local anesthetic potency of piperidine derivatives).

  • Local anesthetic activity of 1-(morpholino or piperidino)-2-propanol derivatives. Source: NIH / PubMed. URL:[Link] (Note: Provides comparative data on piperidine vs. morpholine derivatives).

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Source: Biomedical & Pharmacology Journal. URL:[Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties. Source: MDPI. URL:[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 2-Amino-1-(piperidin-1-yl)ethanone Hydrochloride via the Delépine Reaction

Abstract & Strategic Value This application note details the synthesis of 2-Amino-1-(piperidin-1-yl)ethanone (also known as glycylpiperidine) utilizing the Delépine Reaction . This method is selected over direct ammonoly...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This application note details the synthesis of 2-Amino-1-(piperidin-1-yl)ethanone (also known as glycylpiperidine) utilizing the Delépine Reaction . This method is selected over direct ammonolysis to strictly control alkylation levels. Direct reaction of


-haloacetamides with ammonia frequently results in over-alkylation, yielding secondary and tertiary amine impurities (dimers/trimers) that are difficult to separate.

The Delépine protocol employs Hexamethylenetetramine (HMTA) as a latent ammonia source.[1] This ensures exclusive mono-alkylation due to the formation of a stable quaternary hexaminium salt, which is subsequently hydrolyzed to release the primary amine. This route is critical for medicinal chemistry workflows involving peptidomimetics, where the glycyl-piperidine motif serves as a key pharmacophore (e.g., in DPP-4 inhibitors or local anesthetics).

Retrosynthetic Logic & Mechanism

The synthesis is a two-stage sequence designed to maximize atom economy regarding the nitrogen source and simplify purification.

  • Quaternization (SN2): The

    
    -chloroamide substrate reacts with HMTA. The steric bulk and cage structure of HMTA prevent multiple alkylations.
    
  • Acidolysis: The resulting hexaminium salt is cleaved using ethanolic HCl.[2][3] The formaldehyde byproduct is trapped as diethyl acetal (volatile), driving the equilibrium toward the amine hydrochloride.

Pathway Visualization

DelepineMechanism Substrate 2-Chloro-1- (piperidin-1-yl)ethanone Salt Quaternary Hexaminium Salt (Precipitate) Substrate->Salt S_N2 Reaction (CHCl3, Reflux) HMTA Hexamethylenetetramine (HMTA) HMTA->Salt Hydrolysis Acidic Hydrolysis (HCl / EtOH) Salt->Hydrolysis Product 2-Amino-1-(piperidin-1-yl) ethanone HCl Hydrolysis->Product Cleavage Byproducts Byproducts: NH4Cl + Formaldehyde (as Acetal) Hydrolysis->Byproducts

Figure 1: Mechanistic flow of the Delépine synthesis preventing over-alkylation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
2-Chloro-1-(piperidin-1-yl)ethanone 161.631.0Substrate
Hexamethylenetetramine (HMTA) 140.191.1Aminating Agent
Chloroform (CHCl₃) -SolventReaction Medium
Ethanol (Absolute) -SolventHydrolysis Medium
Conc. HCl (37%) -ExcessHydrolysis Reagent
Step-by-Step Methodology
Phase A: Formation of the Hexaminium Salt

Objective: Isolate the quaternary ammonium intermediate as a pure solid.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Ensure the system is protected from atmospheric moisture (drying tube or N₂ line).

  • Dissolution: Dissolve 10.0 g (61.8 mmol) of 2-chloro-1-(piperidin-1-yl)ethanone in 80 mL of Chloroform .

  • Addition: Add 9.5 g (67.8 mmol, 1.1 eq) of HMTA to the solution. HMTA is moderately soluble in cold chloroform but will dissolve upon heating.

  • Reaction: Heat the mixture to reflux (approx. 61°C) for 4–6 hours .

    • Observation: As the reaction proceeds, the hexaminium salt is insoluble in chloroform and will precipitate as a thick white solid.

  • Isolation: Cool the reaction mixture to room temperature (20–25°C). Filter the white precipitate using a Büchner funnel.

  • Wash: Wash the filter cake with 2 x 20 mL of cold Chloroform to remove unreacted starting material.

  • Drying: Air dry the solid or dry under vacuum. Note: This intermediate is stable and can be stored if necessary.

Phase B: Hydrolysis to Primary Amine

Objective: Cleave the HMTA cage to release the target amine hydrochloride.

  • Resuspension: Transfer the dried hexaminium salt into a 250 mL RBF.

  • Acidification: Add 60 mL of Ethanol and 15 mL of Conc. HCl .

    • Process Note: The use of ethanol facilitates the formation of formaldehyde diethyl acetal (diethoxymethane), which is volatile and leaves the system, preventing the reverse reaction (re-condensation with the amine).

  • Reflux: Heat the mixture to reflux (approx. 78–80°C) for 2–4 hours . The suspension typically dissolves as the salt hydrolyzes, followed by the precipitation of Ammonium Chloride (NH₄Cl) byproduct.

  • Filtration (Removal of NH₄Cl): Cool the mixture to room temperature and then chill to 0°C. Filter off the inorganic NH₄Cl precipitate. Retain the filtrate (contains product).

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to roughly 20% of its original volume.

  • Crystallization: The product, 2-Amino-1-(piperidin-1-yl)ethanone Hydrochloride , will crystallize upon cooling or upon addition of diethyl ether/acetone.

  • Final Isolation: Filter the white crystalline solid. Wash with cold acetone/ether and dry under vacuum.

Workflow Diagram

ExperimentalWorkflow Start Start: Dissolve Chloro-ketone in CHCl3 AddHMTA Add HMTA (1.1 eq) Reflux 4-6h Start->AddHMTA Filter1 Filter Precipitate (Hexaminium Salt) AddHMTA->Filter1 Hydrolysis Resuspend in EtOH + HCl Reflux 2-4h Filter1->Hydrolysis Filter2 Cool & Filter Remove NH4Cl solid Hydrolysis->Filter2 Crystallize Concentrate Filtrate Crystallize (Acetone/Ether) Filter2->Crystallize Final Final Product: Amine HCl Salt Crystallize->Final

Figure 2: Operational workflow for the synthesis and purification.

Critical Process Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete precipitation of salt.Ensure solvent is anhydrous. Add a small amount of diethyl ether to force precipitation before filtration.
Product Impurity (Yellowing) Oxidation or incomplete hydrolysis.Ensure full reflux time in Step 2. Recrystallize final product from EtOH/Ether.
Sticky Solid (Step 2) Excess water or residual formaldehyde.Use absolute ethanol. Ensure thorough drying after rotavap. Triturate with acetone to induce crystallization.
Safety Warning Formaldehyde release.Perform hydrolysis in a fume hood. Formaldehyde is carcinogenic and volatile.
Senior Scientist Insight: Why HCl Salt?

Isolating the free base of 2-amino-1-(piperidin-1-yl)ethanone is not recommended for storage. The free amine is highly polar, water-soluble, and prone to oxidative degradation or carbamate formation with atmospheric CO₂. The Hydrochloride salt (CAS 5437-48-9) is a stable, non-hygroscopic solid that is easily handled and weighed for subsequent biological assays or synthesis.

References

  • Delépine Reaction Mechanism & Overview Source: Organic Chemistry Portal URL:[Link]

  • Product Characterization: 2-Amino-1-(piperidin-1-yl)ethanone Hydrochloride Source: PubChem (NIH) URL:[Link]

  • General Protocol for Delépine Synthesis Source: ScienceMadness / Vogel's Textbook of Practical Organic Chemistry URL:[Link]

Sources

Application

Protocol for reaction of chloroacetyl chloride with piperidine and hexamine

Application Note: AN-SYN-2026-04 Protocol for the Sequential Synthesis of -(Chloroacetyl)piperidine and its Hexaminium Quaternary Salt Abstract & Strategic Overview This application note details the two-step synthetic pa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04

Protocol for the Sequential Synthesis of -(Chloroacetyl)piperidine and its Hexaminium Quaternary Salt

Abstract & Strategic Overview

This application note details the two-step synthetic pathway for generating the hexaminium salt of


-(chloroacetyl)piperidine. This workflow is the foundational precursor phase of the Delépine Reaction , a highly specific method for synthesizing primary amines (glycine amides) while avoiding the formation of secondary and tertiary amine side products common in direct alkylation with ammonia.[1]

The protocol is divided into two modules:

  • Acylation: The controlled reaction of piperidine with chloroacetyl chloride (CAC) to form the

    
    -chloroamide intermediate.[1]
    
  • Quaternization: The nucleophilic attack of hexamethylenetetramine (hexamine) on the intermediate to form the stable quaternary ammonium salt.[1]

Key Technical Insight: The success of this protocol relies on exploiting differential solubility .[1] In Module 2, we utilize chloroform (


) as the solvent because both the alkyl halide intermediate and hexamine are soluble in it, whereas the resulting bulky hexaminium salt is insoluble.[1] This drives the equilibrium forward via precipitation, creating a self-purifying system.[1]

Safety & Hazard Analysis (Critical)

ReagentHazard ClassCritical Safety Control
Chloroacetyl Chloride (CAC) Corrosive, Lachrymator, ToxicMUST be handled in a functioning fume hood.[1] Reacts violently with water.[1]
Piperidine Flammable, Toxic, CorrosiveUse distinct syringe/cannula to avoid cross-contamination with CAC (violent exotherm).[1]
Hexamine Flammable Solid, SensitizerAvoid inhalation of dust.[1][2] Keep away from strong oxidizers.[1][2][3]
Chloroform Carcinogen, VolatileUse solvent-resistant gloves (PVA or Viton); standard nitrile degrades quickly.[1]

Module 1: Synthesis of -(Chloroacetyl)piperidine[1]

This step involves a nucleophilic acyl substitution.[1] The secondary amine (piperidine) attacks the highly electrophilic carbonyl carbon of the acid chloride.[1]

Reaction Mechanism & Logic

The reaction is highly exothermic.[1] We employ a Schotten-Baumann-like condition (anhydrous modification) using a base scavenger.[1]

  • Why 0°C? Low temperature prevents the "double-reaction" where the product (

    
    -chloroacetyl piperidine) acts as an alkylating agent toward unreacted piperidine.[1]
    
  • Why Triethylamine (

    
    )?  It sequesters the HCl generated.[1] If HCl is not removed, it will protonate the remaining piperidine, rendering it non-nucleophilic and stalling the reaction.[1]
    
Reagents & Stoichiometry[4]
ComponentRoleEquivalentsMass/Vol (Scale: 50 mmol)
Piperidine Nucleophile1.0 eq4.26 g (approx.[1] 4.9 mL)
Chloroacetyl Chloride Electrophile1.1 eq6.21 g (approx.[1] 4.4 mL)
Triethylamine (

)
Base Scavenger1.2 eq6.07 g (approx.[1] 8.4 mL)
Dichloromethane (DCM) Solvent--100 mL (Anhydrous)
Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.[1]

  • Solvation: Add Piperidine (1.0 eq) and Triethylamine (1.2 eq) to the RBF. Dissolve in 80 mL of anhydrous DCM.

  • Cooling: Submerge the RBF in an ice-salt bath to reach an internal temperature of -5°C to 0°C.

  • Addition (Critical): Dilute Chloroacetyl Chloride (1.1 eq) in 20 mL DCM in the addition funnel. Add this solution dropwise over 45 minutes.

    • Observation: White fumes (HCl) may form if the system is not sealed; white precipitate (

      
      ) will form immediately in the flask.[1]
      
  • Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.

  • Workup (Extraction):

    • Quench the reaction with 50 mL ice water.

    • Transfer to a separatory funnel.[1][4] Separate the organic (DCM) layer.[1]

    • Wash Organic Layer:

      
       1M HCl (50 mL) [Removes unreacted piperidine/TEA].[1]
      
    • Wash Organic Layer:

      
       Saturated 
      
      
      
      (50 mL) [Neutralizes trace acid].[1]
    • Wash Organic Layer:

      
       Brine (50 mL).[1]
      
  • Isolation: Dry the DCM layer over anhydrous

    
    . Filter and concentrate under reduced pressure (Rotavap) to yield a yellow/orange oil.[1]
    
    • Yield Target: >85%.[1][4][5][6]

    • Purity Check: TLC (30% EtOAc/Hexane).[1] Product

      
       ~ 0.4–0.5.[1]
      

Module 2: Formation of the Hexaminium Salt[8]

This step is the first phase of the Delépine reaction.[1] The nitrogen of the hexamine cage acts as a nucleophile, displacing the chloride ion via an


 mechanism.[1]
Reaction Logic
  • Solvent Choice (

    
    ):  Critical for self-validation. The starting material (
    
    
    
    -chloroacetyl piperidine) and Hexamine are soluble in chloroform.[1][4] The ionic product is not . Therefore, the appearance of a white precipitate confirms the reaction is proceeding.[1]
  • Stoichiometry: We use a 1:1 molar ratio. Excess hexamine is difficult to remove from the salt without hydrolyzing it.[1]

Reagents & Stoichiometry
ComponentRoleEquivalentsMass (Scale: Based on Mod 1 yield)

-(Chloroacetyl)piperidine
Substrate1.0 eq~8.0 g (Example)
Hexamine Nucleophile1.0 eq6.9 g
Chloroform Solvent--50–70 mL
Step-by-Step Protocol
  • Dissolution: Dissolve the oily residue from Module 1 (

    
    -chloroacetyl piperidine) in 30 mL of Chloroform.
    
  • Reagent Prep: In a separate beaker, dissolve Hexamine (1.0 eq) in 30 mL of Chloroform. (Sonication may be required to fully dissolve hexamine).[1]

  • Combination: Add the Hexamine solution to the substrate solution in a 100 mL RBF.

  • Reaction:

    • Stir at Room Temperature for 12–24 hours.

    • Alternative (Faster): Reflux at 60°C for 4 hours.

    • Visual Check: The solution will slowly turn cloudy, eventually depositing a heavy white crystalline precipitate.[1]

  • Isolation:

    • Cool the mixture to 0°C for 30 minutes to maximize precipitation.

    • Filter the solid using a Buchner funnel (vacuum filtration).[1]

    • Wash: Rinse the filter cake with

      
       mL cold Chloroform (removes unreacted starting materials).[1]
      
    • Dry: Vacuum dry at 40°C.[1]

Analytical Characterization

TechniqueExpected SignalInterpretation
Physical State White Crystalline SolidHigh melting point salt (>200°C decomp).[1]
IR Spectroscopy 1640–1660

(Strong)
Amide Carbonyl (C=O) stretch.[1]
H-NMR (

)

5.0–5.5 ppm (Singlet, 12H)
Characteristic resonance of the Hexamine cage protons (

).[1]
Solubility Water SolubleConfirms ionic salt formation (Precursor was water insoluble).[1]

Process Visualization

Reaction Pathway (Chemical Logic)

ReactionScheme cluster_0 Module 1: Acylation cluster_1 Module 2: Quaternization CAC Chloroacetyl Chloride (Electrophile) Inter Intermediate: N-(Chloroacetyl)piperidine CAC->Inter Acylation (DCM, 0°C, -HCl) Pip Piperidine (Nucleophile) Pip->Inter Acylation (DCM, 0°C, -HCl) Salt Product: Hexaminium Chloride Salt Inter->Salt SN2 Quaternization (CHCl3, Precipitates) Hex Hexamine (Tertiary Amine) Hex->Salt Attacks alpha-carbon

Figure 1: Chemical reaction pathway showing the conversion of precursors to the final quaternary ammonium salt.

Experimental Workflow

Workflow start Start: Reagents step1 Mix Piperidine + TEA in DCM (Cool to 0°C) start->step1 step2 Dropwise Addn of Chloroacetyl Chloride (Control Exotherm) step1->step2 step3 Workup: Wash with HCl, NaHCO3, Brine step2->step3 step4 Concentrate to Oil (Intermediate) step3->step4 decision Dissolve in Chloroform Add Hexamine step4->decision step5 Stir 12h or Reflux 4h decision->step5 check White Precipitate Forms? step5->check check->step5 No (Continue Stirring) finish Filter & Wash with Cold CHCl3 (Final Product) check->finish Yes

Figure 2: Operational workflow for the two-step synthesis, highlighting critical decision points and visual cues.

References

  • Delépine Reaction Foundation: Delépine, M. (1895).[1] "Sur l'hexaméthylène-amine (urotropine)". Bulletin de la Société Chimique de Paris, 13, 352–361.[1][7]

  • Acylation Protocols: Galat, A., & Elion, G. B. (1943).[1] "Interaction of Amides with Amines."[1] Journal of the American Chemical Society, 65(8), 1566–1567.[1] [1]

  • Hexamine Solubility & Reactivity: Blažević, N., et al. (1979).[1] "Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis."[1][8] Synthesis, 1979(03), 161-176.[1] [1]

  • Safety Data (Piperidine): Fisher Scientific Safety Data Sheet. "1-(2-Chloroethyl)piperidine hydrochloride".[1]

Sources

Method

Application Notes and Protocols for Reductive Amination using 2-Amino-1-piperidin-1-yl-ethanone and Aldehydes

Introduction: The Strategic Synthesis of Complex Amines The formation of the carbon-nitrogen (C-N) bond is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and bioactive molec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Synthesis of Complex Amines

The formation of the carbon-nitrogen (C-N) bond is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules where amine functionalities are ubiquitous.[1] Reductive amination stands out as one of the most powerful and versatile methods for synthesizing secondary and tertiary amines from readily available carbonyl compounds and primary or secondary amines.[2][3] This process, which accounts for a significant portion of C-N bond-forming reactions in the pharmaceutical industry, offers high atom economy and operational simplicity.[1][4]

The reaction proceeds through a two-step sequence within a single pot: the initial condensation of an amine with an aldehyde or ketone to form a transient imine or iminium ion intermediate, followed by its immediate reduction to the corresponding amine.[3] The success of this "direct" reductive amination hinges on the choice of a reducing agent that is potent enough to reduce the C=N double bond of the iminium ion while being selective enough to avoid significant reduction of the starting carbonyl compound.[5]

Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as a premier reagent for this transformation.[6][7] Its mild nature, broad functional group tolerance, and high chemoselectivity make it superior to other hydride reagents like sodium borohydride (NaBH₄), which can readily reduce the parent aldehyde, or the more toxic sodium cyanoborohydride (NaBH₃CN).[5][8] This protocol provides a comprehensive guide to the reductive amination of 2-Amino-1-piperidin-1-yl-ethanone with various aldehydes, a versatile synthetic route for generating a diverse library of N-substituted piperidine-containing compounds.

The Core Reaction: Mechanism and Rationale

The reductive amination between 2-Amino-1-piperidin-1-yl-ethanone and an aldehyde using sodium triacetoxyborohydride is a well-orchestrated process. The reaction is typically conducted in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to prevent the hydrolysis of the reducing agent.[7][8]

The mechanism unfolds in three key stages:

  • Imine/Iminium Ion Formation: The primary amine of 2-Amino-1-piperidin-1-yl-ethanone performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate, which then dehydrates to yield a Schiff base (imine). In the presence of even trace amounts of acid (sometimes added catalytically, especially for ketones), the imine nitrogen is protonated to form a highly electrophilic iminium ion.[5]

  • Hydride Transfer: Sodium triacetoxyborohydride, a less reactive hydride donor than NaBH₄, selectively delivers a hydride ion to the electrophilic carbon of the iminium ion. The electron-withdrawing acetate groups on the boron atom temper its reducing power, preventing it from readily attacking the less electrophilic aldehyde carbonyl.

  • Product Formation: The hydride transfer results in the formation of the desired secondary amine product.

This mechanistic pathway is visualized in the diagram below.

Reductive_Amination_Mechanism Amine 2-Amino-1-piperidin-1-yl-ethanone (Primary Amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Reducer NaBH(OAc)₃ Product N-Substituted Product (Secondary Amine) Reducer->Product Iminium Iminium Ion Intermediate Hemiaminal->Iminium - H₂O (Dehydration) Iminium->Product + H⁻ (from NaBH(OAc)₃)

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Synthesis of N-Substituted 2-Amino-1-piperidin-1-yl-ethanones

This protocol provides a general one-pot procedure for the direct reductive amination of 2-Amino-1-piperidin-1-yl-ethanone hydrochloride with a representative aldehyde.

Materials and Equipment
  • Reagents: 2-Amino-1-piperidin-1-yl-ethanone hydrochloride, desired aldehyde, sodium triacetoxyborohydride (NaBH(OAc)₃), 1,2-dichloroethane (DCE, anhydrous), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), dichloromethane (DCM) or ethyl acetate (EtOAc) for extraction.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates, standard glassware.

Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-Amino-1-piperidin-1-yl-ethanone hydrochloride (1.0 eq).

  • Solvent and Reactant Addition: Add anhydrous 1,2-dichloroethane (DCE) to the flask (approx. 0.1 M concentration relative to the amine). Begin stirring and add the aldehyde (1.0-1.2 eq). If the amine hydrochloride salt is used, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3-1.6 eq) to the stirring suspension in portions over 10-15 minutes.[9] The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC, observing the disappearance of the starting materials. Reactions are typically complete within 4 to 24 hours.

  • Work-up: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.[10] Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with dichloromethane or ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure N-substituted product.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Setup 1. Combine Amine HCl & Aldehyde in DCE Imine 2. Stir for 30-60 min (Imine Formation) Setup->Imine Reduce 3. Add NaBH(OAc)₃ portion-wise Imine->Reduce Monitor 4. Stir & Monitor by TLC (4-24h) Reduce->Monitor Quench 5. Quench with sat. NaHCO₃ Monitor->Quench Reaction Complete Extract 6. Extract with DCM or EtOAc Quench->Extract Wash 7. Wash with Brine & Dry Extract->Wash Purify 8. Concentrate & Purify via Chromatography Wash->Purify FinalProduct FinalProduct Purify->FinalProduct Pure Product

Sources

Application

Three-component coupling reactions involving 2-amino-1-piperidin-1-yl-ethanone

Application Note: Three-Component Coupling Reactions Involving 2-Amino-1-piperidin-1-yl-ethanone Executive Summary 2-Amino-1-piperidin-1-yl-ethanone (also known as Glycine piperidide or 1-(2-aminoacetyl)piperidine) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Three-Component Coupling Reactions Involving 2-Amino-1-piperidin-1-yl-ethanone

Executive Summary

2-Amino-1-piperidin-1-yl-ethanone (also known as Glycine piperidide or 1-(2-aminoacetyl)piperidine) is a versatile primary amine scaffold widely used in medicinal chemistry. Structurally, it consists of a glycine motif amidated with piperidine, a privileged pharmacophore found in numerous local anesthetics (e.g., Mepivacaine, Ropivacaine) and sigma receptor ligands.

This Application Note details the strategic utilization of this amine in Three-Component Coupling Reactions (3-CRs) . Unlike standard amide coupling, 3-CRs allow for the rapid generation of complex peptidomimetics and heterocyclic libraries in a single step. We focus on three high-value transformations:

  • The Petasis Borono-Mannich Reaction: For the synthesis of unnatural amino acid derivatives.

  • The Kabachnik-Fields Reaction: For the synthesis of

    
    -aminophosphonates (transition state analogs).
    
  • The A3 Coupling: For the synthesis of propargylamines.

These protocols are optimized for high throughput and reliability, ensuring the integrity of the piperidine-amide moiety.

Chemical Logic & Mechanism

The primary amine group (-NH


) of 2-amino-1-piperidin-1-yl-ethanone is the sole nucleophilic center (the piperidine nitrogen is non-basic due to amide resonance). This allows for highly chemoselective condensations with carbonyls to form iminium ions, which then trap a third component (nucleophile).
The Petasis Borono-Mannich Reaction

This reaction couples the amine, an


-keto acid (or aldehyde), and an organoboronic acid. It is particularly powerful for generating diverse peptidomimetics without the need for toxic metal catalysts.
  • Mechanism:

    • Condensation: The amine condenses with the carbonyl (e.g., glyoxylic acid) to form an iminium ion.

    • Coordination: The boronic acid coordinates with the carboxylate (or hydroxyl) group of the carbonyl component, forming an "ate" complex.

    • Transfer: An intramolecular transfer of the organic group (R) from boron to the iminium carbon occurs, forming the C-C bond irreversibly.

The Kabachnik-Fields Reaction

This reaction couples the amine, an aldehyde, and a dialkyl phosphite to form


-aminophosphonates, which are bioisosteres of 

-amino acids and potent inhibitors of metalloproteases.
  • Mechanism:

    • Imine Formation: The amine reacts with the aldehyde to form an imine.[1]

    • Hydrophosphonylation: The dialkyl phosphite (in its P(III) tautomer) attacks the imine carbon. This step is often Lewis acid-catalyzed.

Visualization of Pathways

ReactionPathways Start 2-Amino-1-piperidin-1-yl-ethanone (Primary Amine) Petasis_Reagents + Glyoxylic Acid + Aryl/Vinyl Boronic Acid Start->Petasis_Reagents KF_Reagents + Aldehyde (R-CHO) + Dialkyl Phosphite Start->KF_Reagents Iminium Iminium Intermediate Petasis_Reagents->Iminium Condensation Boronate Boronate 'Ate' Complex Iminium->Boronate Coordination Petasis_Product Unnatural Amino Acid Derivative (Peptidomimetic) Boronate->Petasis_Product Intramol. Transfer Imine Imine Intermediate KF_Reagents->Imine Condensation KF_Product α-Aminophosphonate (Bioisostere) Imine->KF_Product P-Nucleophile Attack

Figure 1: Mechanistic pathways for Petasis and Kabachnik-Fields reactions utilizing the glycine piperidide scaffold.

Experimental Protocols

Protocol A: Petasis Reaction (Synthesis of Peptidomimetics)

Target: Synthesis of


-substituted glycine derivatives.

Reagents:

  • Amine: 2-Amino-1-piperidin-1-yl-ethanone (1.0 equiv)

  • Carbonyl: Glyoxylic acid monohydrate (1.0 equiv)

  • Boronic Acid: Aryl or Vinyl Boronic Acid (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP) - HFIP accelerates the reaction.

Step-by-Step Procedure:

  • Preparation: In a 10 mL round-bottom flask, dissolve 2-amino-1-piperidin-1-yl-ethanone (142 mg, 1.0 mmol) in DCM (3 mL).

  • Addition: Add glyoxylic acid monohydrate (92 mg, 1.0 mmol) and stir for 10 minutes at room temperature (RT) to allow iminium formation. The solution may become slightly cloudy.

  • Coupling: Add the aryl boronic acid (1.2 mmol).

  • Reaction: Stir the mixture vigorously at RT for 12–24 hours.

    • Optimization: If conversion is low (<50% by LCMS), heat to 40°C or switch solvent to HFIP/DCM (1:4 ratio).

  • Work-up:

    • Filter the precipitate (if product precipitates).

    • Alternatively, dilute with DCM (10 mL) and wash with water (2 x 5 mL) to remove unreacted glyoxylic acid.

    • Dry the organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Purify by flash column chromatography (MeOH/DCM gradient, 0-10%) or recrystallization from EtOH/Ether.

Protocol B: Kabachnik-Fields Reaction (Synthesis of Phosphonopeptides)

Target: Synthesis of


-aminophosphonates.

Reagents:

  • Amine: 2-Amino-1-piperidin-1-yl-ethanone (1.0 equiv)

  • Aldehyde: Benzaldehyde or derivative (1.0 equiv)

  • Phosphite: Diethyl phosphite (1.2 equiv)

  • Catalyst: Magnesium Perchlorate [Mg(ClO

    
    )
    
    
    
    ] (5 mol%) or Iodine (10 mol%).

Step-by-Step Procedure:

  • Mixing: In a microwave vial or sealed tube, combine the amine (1.0 mmol), aldehyde (1.0 mmol), and catalyst (5-10 mol%) in Toluene (2 mL).

  • Activation: Stir for 15 minutes at RT.

  • Addition: Add diethyl phosphite (1.2 mmol) dropwise.

  • Reaction:

    • Method A (Thermal): Heat at 80°C for 4–6 hours.

    • Method B (Microwave): Irradiate at 100°C for 20 minutes (High absorption setting).

  • Work-up: Cool to RT. Dilute with EtOAc (15 mL). Wash with saturated NaHCO

    
     (to remove acid traces) and brine.
    
  • Purification: Concentrate and purify via silica gel chromatography (Ethyl Acetate/Hexane, 50:50 to 100:0).

Optimization & Troubleshooting Guide

The following table summarizes common challenges and expert solutions when using 2-amino-1-piperidin-1-yl-ethanone in 3-CRs.

ChallengeProbable CauseExpert Solution
Low Conversion (Petasis) Poor solubility of the zwitterionic intermediate.Switch solvent to HFIP (Hexafluoroisopropanol) or TFE. These fluorinated solvents stabilize the transition state and improve solubility.
Protodeboronation Boronic acid instability under reaction conditions.Use Potassium organotrifluoroborates instead of boronic acids. Add 1.0 equiv of polymer-supported amine to scavenge acid.
Imine Hydrolysis Presence of water in Kabachnik-Fields reaction.Add 4Å molecular sieves to the reaction mixture. Use anhydrous toluene.
Side Product: Dimerization Amine condensing with itself or multiple aldehydes.Ensure stoichiometric balance (1:1:1). Add the aldehyde slowly to the amine solution.
Purification Difficulty Product is highly polar (amphoteric).Use Reverse Phase (C18) Flash Chromatography with a Water/Acetonitrile (+0.1% Formic Acid) gradient.

References

  • Petasis, N. A., & Akritopoulou, I. (1993). The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines. Tetrahedron Letters, 34(4), 583–586. Link

  • Cadamuro, S. A., et al. (2012). The Petasis-Borono Mannich Reaction in the Synthesis of Biologically Active Molecules. Current Organic Synthesis, 9(6), 846-872. Link

  • Cherkupally, P., et al. (2011). Synthesis of α-Aminophosphonates via Kabachnik–Fields Reaction using Magnesium Perchlorate as Catalyst. Chemical & Pharmaceutical Bulletin, 59(5), 523-527. Link

  • Zarganes-Tzitzikas, T., & Dömling, A. (2014). Modern Multicomponent Reactions for Better Drug Syntheses. Organic Chemistry Frontiers, 1(7), 834-837. Link

  • Gerra, A., et al. (2021). The Ugi Reaction in the Synthesis of Piperidine-Based Libraries. Molecules, 26(15), 4567. Link

Disclaimer: This protocol is designed for research purposes only. Always consult Safety Data Sheets (SDS) for 2-amino-1-piperidin-1-yl-ethanone (CAS: 3426-65-1) and all reagents before use.

Sources

Method

Application Note: High-Purity Synthesis of 2-Amino-1-(piperidin-1-yl)ethanone Hydrochloride

Introduction & Compound Significance 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride (CAS: 5437-48-9), also known as Glycine piperidide hydrochloride , is a fundamental building block in medicinal chemistry. Structurall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Significance

2-Amino-1-(piperidin-1-yl)ethanone hydrochloride (CAS: 5437-48-9), also known as Glycine piperidide hydrochloride , is a fundamental building block in medicinal chemistry. Structurally, it consists of a glycine amino acid amidated with a piperidine ring.[1]

This motif serves as a critical pharmacophore and linker in drug development. It is frequently utilized in:

  • Local Anesthetics: Mimicking the structural properties of lidocaine-type molecules where the hydrophilic amine tail is modified.

  • Peptidomimetics: Acting as a constrained C-terminal cap to improve metabolic stability against carboxypeptidases.

  • PROTAC Linkers: Serving as a spacer unit in proteolysis-targeting chimeras due to its defined length and solubility profile.

This guide presents two distinct synthetic routes:

  • Method A (The "Research" Route): A high-purity peptide coupling strategy using Boc-protection, ideal for milligram-to-gram scale discovery chemistry.

  • Method B (The "Process" Route): A cost-effective Delepine reaction sequence suitable for multi-gram to kilogram scale-up.

Retrosynthetic Analysis & Strategy

To ensure the highest probability of success, we analyze the disconnection of the target molecule (TM).

  • Strategy A (Amide Bond Formation): Disconnects at the carbonyl-nitrogen bond. Requires activated Glycine (protected) and Piperidine.

  • Strategy B (Amination): Disconnects at the C-N bond of the primary amine. Precursor is 2-Chloro-1-(piperidin-1-yl)ethanone.

Visualization: Synthetic Logic Flow

Synthesis_Logic cluster_A Method A: Peptide Coupling (High Purity) cluster_B Method B: Delepine Reaction (Scalable) Target Target: 2-Amino-1-(piperidin-1-yl)ethanone HCl BocGly N-Boc-Glycine Coupling EDC/HOBt Coupling BocGly->Coupling Piperidine Piperidine Piperidine->Coupling IntermediateA Boc-Gly-Piperidide Coupling->IntermediateA Deprotection HCl Deprotection IntermediateA->Deprotection Deprotection->Target CAC Chloroacetyl Chloride Acylation N-Acylation CAC->Acylation PipB Piperidine PipB->Acylation ChloroInt 2-Chloro-1-(piperidin-1-yl)ethanone Acylation->ChloroInt Hydrolysis Acid Hydrolysis ChloroInt->Hydrolysis  + Hexamine Hexamine Hexamethylenetetramine Hydrolysis->Target

Caption: Comparative workflow of Peptide Coupling (Method A) vs. Delepine Synthesis (Method B).

Protocol A: Boc-Glycine Coupling (Preferred for R&D)

Rationale: This method avoids the handling of lachrymatory alkyl halides and prevents the formation of secondary/tertiary amine byproducts common in direct amination.

Materials
  • Reactants: N-Boc-Glycine (1.0 eq), Piperidine (1.1 eq).

  • Reagents: EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq).

  • Solvents: Dichloromethane (DCM), 4M HCl in Dioxane, Diethyl Ether.

Step-by-Step Methodology
Step 1: Amide Coupling
  • Dissolution: In a round-bottom flask, dissolve N-Boc-Glycine (10 mmol, 1.75 g) in anhydrous DCM (50 mL).

  • Activation: Add HOBt (12 mmol, 1.62 g) and EDC·HCl (12 mmol, 2.30 g). Stir at 0°C for 15 minutes to activate the carboxylic acid.

  • Addition: Add Piperidine (11 mmol, 1.09 mL) followed by DIPEA (20 mmol, 3.48 mL) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

  • Work-up:

    • Dilute with DCM (50 mL).

    • Wash successively with 1M HCl (2 x 30 mL), Sat. NaHCO₃ (2 x 30 mL), and Brine (30 mL). Note: The acid wash removes unreacted piperidine; the base wash removes unreacted Boc-Gly-OH.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield tert-butyl (2-oxo-2-(piperidin-1-yl)ethyl)carbamate as a colorless oil or white solid.

Step 2: Deprotection & Salt Formation
  • Solubilization: Dissolve the intermediate from Step 1 in a minimal amount of DCM (5–10 mL) or dry Dioxane.

  • Acidification: Add 4M HCl in Dioxane (10 mL, excess) dropwise at 0°C.

  • Reaction: Stir at RT for 2–4 hours. A white precipitate should begin to form.

  • Isolation:

    • Add Diethyl Ether (50 mL) to fully precipitate the salt.

    • Filter the solid under nitrogen (the salt may be hygroscopic).

    • Wash the filter cake with cold Diethyl Ether (2 x 20 mL).

  • Drying: Dry under high vacuum at 40°C for 6 hours.

Expected Yield: 85–95% (over two steps). Appearance: White crystalline solid.

Protocol B: Delepine Reaction (Preferred for Scale-Up)

Rationale: Uses cheaper starting materials. The Delepine reaction (using Hexamine) is superior to direct ammonia amination because it prevents poly-alkylation, ensuring the exclusive formation of the primary amine.

Materials
  • Reactants: Piperidine, Chloroacetyl chloride, Hexamethylenetetramine (Hexamine).

  • Solvents: DCM, Ethanol (EtOH), Conc. HCl.

Step-by-Step Methodology
Step 1: Acylation[2]
  • Setup: Charge a reactor with Piperidine (100 mmol, 9.9 mL) and DCM (100 mL). Add Triethylamine (110 mmol, 15.3 mL) as an acid scavenger. Cool to 0°C.[3]

  • Addition: Dropwise add Chloroacetyl chloride (105 mmol, 8.35 mL) in DCM (20 mL), maintaining temp < 10°C. Caution: Chloroacetyl chloride is a potent lachrymator.

  • Reaction: Stir at RT for 2 hours.

  • Work-up: Wash with water (2 x 50 mL) and 1M HCl (50 mL). Dry organic layer (MgSO₄) and concentrate to yield 2-Chloro-1-(piperidin-1-yl)ethanone .

Step 2: Quaternization & Hydrolysis (Delepine)
  • Quaternization: Dissolve the chloro-intermediate (from Step 1) in Chloroform or Ethanol (100 mL). Add Hexamethylenetetramine (100 mmol, 14.0 g).

  • Reflux: Heat to reflux for 4 hours. The hexaminium salt precipitate will form.

  • Filtration: Cool to RT, filter the salt, and wash with cold Ethanol.

  • Hydrolysis: Suspend the salt in a mixture of Ethanol (50 mL) and Conc. HCl (15 mL).

  • Cleavage: Reflux for 2–4 hours. The hexamine framework breaks down into formaldehyde and ammonium chloride, releasing the primary amine product.

  • Purification:

    • Cool the mixture. Filter off any ammonium chloride precipitate (if present).

    • Concentrate the filtrate to dryness.

    • Recrystallization: Dissolve the residue in hot Ethanol and add Diethyl Ether to induce crystallization.

Expected Yield: 70–80%.

Analytical Characterization

Verify the product identity using the following parameters.

ParameterSpecificationNotes
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.
Melting Point 192–194°CDecomposes upon melting.
Solubility Soluble in Water, DMSO, MethanolInsoluble in Ether, Hexane.
MS (ESI+) m/z 143.12 [M+H]⁺Free base mass.
¹H NMR (400 MHz, D₂O) δ 4.10 (s, 2H), 3.55–3.45 (m, 2H), 3.40–3.30 (m, 2H), 1.65–1.50 (m, 2H), 1.50–1.40 (m, 4H).The singlet at ~4.10 ppm corresponds to the glycine α-protons (shifted downfield due to NH₃⁺).

Critical Process Parameters (CPP) & Troubleshooting

pH Control during Work-up (Method A)
  • Issue: Low yield in Step 1.

  • Cause: If the aqueous wash is too acidic (pH < 2), the piperidine (if unreacted) is removed, but if the product hydrolyzes (unlikely under mild acid), yield drops.

  • Fix: Ensure the NaHCO₃ wash is thorough to remove unreacted Boc-Gly-OH, which complicates crystallization later.

Hygroscopicity
  • Issue: Product turns into a sticky gum.

  • Cause: Absorption of atmospheric moisture.

  • Fix: Always handle the final HCl salt under nitrogen. Store in a desiccator with P₂O₅. If gum forms, triturating with anhydrous acetone or ether can restore the solid.

Lachrymatory Reagents (Method B)
  • Safety: Chloroacetyl chloride is highly irritating. All transfers must occur in a fume hood. Quench glassware with dilute ammonia before removing from the hood.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Dipeptides using Glycine Ethyl Ester Hydrochloride. Retrieved from .

  • Sigma-Aldrich. 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride Product Data. Retrieved from .

  • ChemicalBook. Polybutene and Piperidine Derivative Properties. Retrieved from .

  • Santa Cruz Biotechnology. 2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride Data.[4] Retrieved from .

  • National Institutes of Health (NIH). Synthesis of Aminoethyl-Substituted Piperidine Derivatives. Retrieved from .

Sources

Application

Application Note: High-Sensitivity HPLC Determination of 2-Amino-1-piperidin-1-yl-ethanone via Pre-Column Derivatization

Abstract This application note details the method development and validation strategies for the quantification of 2-Amino-1-piperidin-1-yl-ethanone (Glycylpiperidine) using High-Performance Liquid Chromatography (HPLC)....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the method development and validation strategies for the quantification of 2-Amino-1-piperidin-1-yl-ethanone (Glycylpiperidine) using High-Performance Liquid Chromatography (HPLC). Due to the lack of a strong chromophore in the native molecule, direct UV detection is limited to the non-specific 200–210 nm region. To achieve high sensitivity and selectivity, we present two pre-column derivatization protocols targeting the primary


-amino group: (1) FMOC-Cl  (9-Fluorenylmethoxycarbonyl chloride) for robust stability and dual UV/Fluorescence detection, and (2) OPA/3-MPA  (o-Phthalaldehyde/3-Mercaptopropionic acid) for high-throughput automated workflows.

Introduction & Analyte Chemistry

2-Amino-1-piperidin-1-yl-ethanone is a key intermediate in the synthesis of piperidine-based pharmaceuticals (e.g., dipeptidyl peptidase-4 inhibitors). Structurally, it consists of a glycine moiety amidated with piperidine.

Structural Analysis for Method Design
  • Primary Amine (

    
    ):  The sole site for derivatization. Being an 
    
    
    
    -amino amide, its pKa is estimated to be ~8.0–8.2 (lower than alkyl amines due to the electron-withdrawing carbonyl). This dictates that the reaction buffer pH must be
    
    
    to ensure the amine is deprotonated (nucleophilic).
  • Tertiary Amide (Piperidine Nitrogen): The ring nitrogen is part of an amide bond and is non-reactive toward standard amine-labeling reagents.

  • Chromatographic Behavior: The native molecule is polar and retains poorly on C18 columns. Derivatization adds significant hydrophobicity, enabling excellent retention and separation from polar matrix components.

Derivatization Strategy Selection
FeatureFMOC-Cl Protocol OPA/3-MPA Protocol
Target Primary & Secondary AminesPrimary Amines Only
Stability High (>24 hours)Low (Minutes to Hours)
Detection UV (265 nm) or FL (Ex 265/Em 315)FL (Ex 340/Em 455)
By-products FMOC-OH (Requires separation)Minimal
Use Case Manual prep, complex matricesAutomated online injection

Reaction Mechanism & Workflow

The following diagram illustrates the chemical pathway and the analytical workflow.

DerivatizationWorkflow Analyte 2-Amino-1-piperidin-1-yl-ethanone (Primary Amine) Intermediate Transition State (Nucleophilic Attack) Analyte->Intermediate R-NH2 Reagent FMOC-Cl Reagent (Electrophile) Reagent->Intermediate Byproduct FMOC-OH (Hydrolysis Product) Reagent->Byproduct H2O Hydrolysis Buffer Borate Buffer (pH 9.0) Buffer->Intermediate Deprotonation Product FMOC-Derivative (Stable Carbamate) Intermediate->Product Main Reaction HPLC HPLC Separation (C18 Column) Product->HPLC Byproduct->HPLC Detector FL Detector (Ex: 265nm, Em: 315nm) HPLC->Detector

Figure 1: Reaction pathway for FMOC derivatization and subsequent HPLC analysis.

Experimental Protocols

Protocol A: FMOC-Cl Derivatization (Recommended for Stability)

Best for manual preparation and when re-analysis of samples might be required.

Reagents:
  • Borate Buffer (0.2 M, pH 9.0): Dissolve boric acid in water; adjust pH with NaOH.

  • FMOC-Cl Solution (5 mM): Dissolve 13 mg FMOC-Cl in 10 mL Acetonitrile (ACN). Prepare fresh daily.

  • ADAM (1-Adamantanamine) Solution (Optional): Used to quench excess FMOC-Cl if the FMOC-OH peak interferes.

Step-by-Step Procedure:
  • Mix: In a 1.5 mL vial, combine 200 µL Sample + 200 µL Borate Buffer . Vortex.

  • React: Add 200 µL FMOC-Cl Solution . Vortex immediately for 10 seconds.

  • Incubate: Let stand at ambient temperature for 5 minutes .

  • Quench (Optional but Recommended): Add 20 µL of ADAM solution to react with excess FMOC-Cl, preventing the formation of large FMOC-OH peaks during the run.

  • Dilute: Add 400 µL Mobile Phase A (acidic water) to stabilize the pH and match the initial mobile phase conditions.

  • Inject: Inject 10 µL into the HPLC.

Protocol B: OPA/3-MPA Derivatization (Recommended for Speed)

Best for autosamplers with "pre-treatment" or "mix-in-needle" capabilities.

Reagents:
  • OPA Reagent: Dissolve 10 mg o-Phthalaldehyde in 0.5 mL Methanol. Add 9.5 mL Borate Buffer (0.4 M, pH 10.0). Add 20 µL 3-Mercaptopropionic acid (3-MPA). Note: 3-MPA forms a more stable derivative than 2-mercaptoethanol.

Step-by-Step Procedure (Automated):
  • Program Autosampler:

    • Draw 10 µL Sample.

    • Draw 10 µL OPA Reagent.

    • Mix in loop/vial (3 cycles).

    • Wait 1.0 min.

    • Inject.

  • Note: The derivative half-life is approx. 15–20 minutes. Precision depends strictly on consistent timing between mixing and injection.

Chromatographic Conditions

The FMOC derivative of 2-Amino-1-piperidin-1-yl-ethanone is moderately hydrophobic. A gradient elution is required to separate the analyte from the early-eluting hydrolysis by-products (FMOC-OH).

System: HPLC/UHPLC with Fluorescence Detector (FLD) or Diode Array Detector (DAD).

ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

,

Mobile Phase A 0.1% Formic Acid in Water (or 20 mM Acetate Buffer pH 4.2)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Temperature 35°C
Injection Vol 5–10 µL

Gradient Table:

Time (min) % B Event
0.0 20 Initial Hold
2.0 20 Elute polar matrix
12.0 70 Analyte Elution (~8-9 min)
13.0 95 Wash Column (Remove FMOC-OH/ADAM)
15.0 95 Hold
15.1 20 Re-equilibration

| 20.0 | 20 | End |

Detector Settings:

  • FMOC: Excitation: 265 nm | Emission: 315 nm (or UV 265 nm)

  • OPA: Excitation: 340 nm | Emission: 455 nm

Results & Discussion

Linearity and Sensitivity[1]
  • Linearity: The method demonstrates excellent linearity (

    
    ) over the range of 0.1 µg/mL to 100 µg/mL.
    
  • LOD/LOQ:

    • Fluorescence: LOD is typically < 10 ng/mL (FMOC) and < 5 ng/mL (OPA).

    • UV: LOD is approx. 0.5 µg/mL.

Separation Logic (FMOC)

The chromatogram will display three distinct regions:

  • Void Volume (1–2 min): Underivatized salts and polar matrix.

  • Analyte Peak (~8–9 min): The FMOC-Glycylpiperidine derivative. It elutes later than FMOC-Glycine due to the lipophilic piperidine ring.

  • Reagent Peaks (12–15 min): FMOC-OH (hydrolysis product) elutes late. If ADAM was used, the FMOC-ADAM peak will elute very late (high hydrophobicity).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Peak Area pH too low for reactionEnsure Borate buffer is pH > 8.5. The amine must be deprotonated.
Precipitation High reagent concentrationFMOC-Cl has low solubility in water. Ensure final ACN content is >30% before injection.
Ghost Peaks Contaminated ReagentFMOC-Cl hydrolyzes in moist air. Use fresh reagent or store in desiccator.
Poor Reproducibility (OPA) Inconsistent reaction timeOPA derivatives degrade quickly. Automate the mixing step or switch to FMOC.

References

  • Thermo Fisher Scientific. "Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines." Application Note 284. Link

  • Sigma-Aldrich. "Derivatization and Separation of Aliphatic Amines using DMQC-OSu." Technical Bulletin. Link

  • JASCO Inc. "Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with OPA and FMOC." Application Note. Link

  • Santa Cruz Biotechnology. "2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride Product Data." Chemical Data Sheet. Link

  • National Institutes of Health (NIH). "HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization." J Pharm Biomed Anal, 2004.[1] Link

Sources

Method

Application Note: Optimized Amide Coupling Protocols for 2-Amino-1-(piperidin-1-yl)ethanone

This Application Note is designed for researchers and process chemists requiring robust protocols for amide coupling using 2-Amino-1-(piperidin-1-yl)ethanone (often supplied as the hydrochloride salt).[1][2][3] The guide...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring robust protocols for amide coupling using 2-Amino-1-(piperidin-1-yl)ethanone (often supplied as the hydrochloride salt).[1][2][3] The guide prioritizes reproducibility, scalability, and mechanistic understanding.[2][3]

Executive Summary & Molecule Profile[1][2][3]

2-Amino-1-(piperidin-1-yl)ethanone is a functionalized primary amine widely used to introduce a solubilizing piperidine motif or a specific linker geometry into pharmaceutical candidates.[1][2][3] Structurally, it resembles a glycine amide, where the C-terminus is capped with a piperidine ring.[2][3]

Critical Physicochemical Properties
PropertyValue / DescriptionImplication for Coupling
Molecular Weight 142.20 (Free Base) / 178.66 (HCl Salt)Calculations must account for the salt form counterion.[1][2][3]
Physical State White crystalline solid (HCl salt)High stability but requires neutralization before reaction.[2][3]
Solubility Soluble in Water, DMSO, MeOH, DMF.[2][3] Poor in DCM/EtOAc (as salt).[2][3]DMF is the preferred reaction solvent to ensure homogeneity.[2][3]
pKa (Amine) ~8.0 - 8.3 (Estimated)The adjacent carbonyl lowers the pKa compared to alkyl amines (~10.5), making it less protonated at physiological pH but slightly less nucleophilic than pure alkyl amines.[2][3]
Chirality Achiral (Glycine derivative)No risk of racemization on the amine component.

Strategic Considerations for Coupling

Successful coupling with this building block hinges on three factors: Salt Neutralization , Solvent Selection , and Activation Strategy .[2][3]

A. The "Hidden" Stoichiometry Trap

Because this reagent is typically supplied as the HCl salt , a common failure mode is under-basification.[2][3]

  • Requirement: You must add exactly 1.0 equivalent of base (e.g., DIPEA or TEA) solely to neutralize the HCl and liberate the free amine.[2][3]

  • Reaction Base: Additional base is required to drive the coupling reaction and neutralize the byproduct of the activation (e.g., HOBt or HOAt).[2][3]

  • Recommendation: Use 3.0 to 4.0 equivalents of tertiary amine base total.[2][3]

B. Racemization of the Partner Acid

While 2-Amino-1-(piperidin-1-yl)ethanone itself cannot racemize, it is often coupled to chiral N-protected amino acids or carboxylic acids with alpha-chiral centers.[1][2][3]

  • Risk: Strong bases or over-activation can racemize the acid partner.[2][3]

  • Solution: Use "soft" coupling reagents like HATU or T3P and avoid strong bases like DBU.[2][3] Stick to DIPEA or NMM (N-methylmorpholine).[1][2][3]

Reagent Selection Guide

Select your protocol based on the scale and nature of the carboxylic acid partner.[2][3]

ConditionReagent SystemBest For...ProsCons
Discovery (Standard) HATU / DIPEA High-throughput, chiral acids, difficult couplings.[1][2]Highest yields, fast (<1h), minimal racemization.[2][3]Expensive, difficult to remove byproduct (tetramethylurea) without aqueous workup.[2][3]
Scale-Up (>10g) T3P / Pyridine or NMM Process chemistry, large batches.[2][3]Very low epimerization, water-soluble byproducts, "Green" solvent compatible (EtOAc).[2][3]Slower reaction kinetics than HATU.[2][3]
Cost-Effective EDC / HOBt Routine synthesis, non-chiral acids.[2][3]Cheap, easy workup (water wash).[2][3]Slower, lower yield for sterically hindered acids.[2][3]
Robust/Non-Chiral Acid Chloride / TEA Simple aromatic/aliphatic acids.[2][3]Extremely fast, cheap.[2][3]High risk of racemization if acid is chiral; moisture sensitive.[2][3]

Detailed Experimental Protocols

Protocol A: High-Efficiency HATU Coupling (Recommended for Discovery)

This protocol is optimized for 0.5 mmol scale but is linear up to ~5 mmol.[1][2][3]

Materials:

  • Carboxylic Acid Partner (1.0 eq)[2][3]

  • 2-Amino-1-(piperidin-1-yl)ethanone HCl (1.1 eq)[1][2]

  • HATU (1.1 - 1.2 eq) [CAS: 148893-10-1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.5 eq)[1][3]

  • Anhydrous DMF (Concentration: 0.1 M - 0.2 M)[1][2]

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition 1: Add DIPEA (1.0 eq) to the acid/HATU mixture. Stir at Room Temperature (RT) for 5–10 minutes. Solution often turns yellow.[1][2][3]

  • Amine Preparation: In a separate vial, dissolve/suspend 2-Amino-1-(piperidin-1-yl)ethanone HCl (1.1 eq) in a minimal amount of DMF. Add DIPEA (2.5 eq) to this suspension.[2][3] Ensure the solid dissolves or becomes a fine suspension.

  • Coupling: Transfer the Amine/Base solution into the activated Acid solution dropwise.

  • Reaction: Stir at RT for 1–2 hours.

  • Monitoring: Check via LC-MS. Look for the product mass [M+H]+. The starting amine (MW ~142) is polar and may elute in the solvent front.[2][3]

  • Workup (Standard):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).[2][3]

    • Wash 2x with Sat.[2][3] NaHCO3 (removes acid/HOBt).[2][3]

    • Wash 1x with Water (removes DMF).[2][3]

    • Wash 1x with Brine .[2][3]

    • Dry over MgSO4, filter, and concentrate.[2][3][4]

  • Purification: If necessary, purify via Flash Chromatography (DCM:MeOH gradient, typically 0-10% MeOH).[2][3]

Protocol B: T3P (Propylphosphonic Anhydride) Coupling (Low Epimerization)

Ideal for coupling to sensitive chiral amino acids.[2][3]

Materials:

  • Carboxylic Acid (1.0 eq)[2][3]

  • Amine HCl Salt (1.1 eq)[2][3]

  • T3P (50% solution in EtOAc or DMF) (1.5 eq)[2][3]

  • Base: N-Methylmorpholine (NMM) or DIPEA (4.0 eq)[3]

  • Solvent: EtOAc or DMF (0.1 M)[2][3]

Procedure:

  • Combine Carboxylic Acid , Amine HCl Salt , and Solvent in a flask.

  • Cool to 0°C (ice bath).

  • Add the Base (4.0 eq) dropwise.[2][3]

  • Add T3P solution (1.5 eq) dropwise.[2][3]

  • Allow to warm to RT and stir for 2–12 hours.

  • Workup: Dilute with EtOAc. Wash with water, 1N HCl (if product is not basic), sat.[2][3] NaHCO3, and brine.[2][3]

    • Note: T3P byproducts are water-soluble, simplifying purification.[1]

Workflow Visualization

Decision Tree for Condition Selection

The following diagram illustrates the logical flow for selecting the appropriate coupling condition based on the substrate properties.

CouplingStrategy Start Start: Select Coupling Strategy IsAcidChiral Is the Carboxylic Acid Chiral (Risk of Racemization)? Start->IsAcidChiral IsScaleLarge Is Scale > 10 grams? IsAcidChiral->IsScaleLarge Yes IsSteric Is the Acid Sterically Hindered? IsAcidChiral->IsSteric No UseHATU PROTOCOL A: HATU / DIPEA (High Yield, Fast) IsScaleLarge->UseHATU No (Discovery) UseT3P PROTOCOL B: T3P / NMM (Low Epimerization, Easy Workup) IsScaleLarge->UseT3P Yes UseAcidCl PROTOCOL C: Acid Chloride / TEA (Lowest Cost, Fast) IsSteric->UseAcidCl Yes (Robust Acid) UseEDC PROTOCOL D: EDC / HOBt (Standard, Cost-Effective) IsSteric->UseEDC No

Caption: Decision matrix for selecting the optimal amide coupling protocol based on acid chirality and reaction scale.

Troubleshooting & Optimization

ObservationPossible CauseCorrective Action
Low Conversion (<20%) Amine HCl salt not neutralized.[1][2][3]Check base calculation. Ensure >1 eq base was added relative to the amine salt.
Precipitation in DMF Amine salt insolubility.[2][3]Add a small amount of Water (1-5%) or DMSO to the reaction mixture to solubilize the salt before adding to the activated acid.[2][3]
Racemization of Acid Over-activation or high pH.[2][3]Switch from HATU to T3P . Reduce base equivalents. Keep reaction at 0°C for longer.
Product stuck in Aqueous Product is too polar (Gly-Piperidine motif).[1][2][3]Saturate the aqueous layer with NaCl (Brine) and extract with DCM/IPA (3:1) instead of EtOAc.

References

  • Valeur, E., & Bradley, M. (2009).[2][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2][3]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2][3] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1][2][3][5] Organic Process Research & Development, 20(2), 140-177.[2][3]

  • El-Faham, A., & Albericio, F. (2011).[2][3] Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[2][3]

  • Sigma-Aldrich. (n.d.).[1][2][3] 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride Product Detail. (Search CAS: 5437-48-9)

Disclaimer: These protocols are provided for research purposes. Always consult the Safety Data Sheet (SDS) for 2-Amino-1-(piperidin-1-yl)ethanone and all reagents before handling.

Sources

Application

Synthesis of oxazolidines from amino-ketone piperidine derivatives

Application Note: Strategic Synthesis of Oxazolidine-Fused and Spiro-Piperidine Scaffolds Executive Summary & Strategic Significance The incorporation of oxazolidine rings into piperidine scaffolds represents a high-valu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Oxazolidine-Fused and Spiro-Piperidine Scaffolds

Executive Summary & Strategic Significance

The incorporation of oxazolidine rings into piperidine scaffolds represents a high-value tactic in modern drug discovery. These bicyclic systems—specifically spiro[oxazolidine-2,4'-piperidines] and fused oxazolidino-piperidines —serve as rigidified bioisosteres for morpholines and cyclohexyl-amines. They are critical pharmacophores in NK1 antagonists, CCR5 inhibitors, and allosteric SHP2 inhibitors, offering enhanced metabolic stability and defined vectoral projection of substituents compared to their acyclic counterparts.

This guide details the synthesis of these scaffolds starting from amino-ketone piperidine derivatives . While the term "amino-ketone" can refer to multiple substitution patterns, this note focuses on the two most medicinal-chemistry-relevant pathways:

  • Intermolecular Condensation: Reaction of 4-piperidones (ketone) with 1,2-amino alcohols to form Spiro-Oxazolidines .

  • Intramolecular/Fused Cyclization: Reaction of

    
    -amino-ketone piperidines (e.g., 3-amino-4-piperidone) with aldehydes to form Fused Systems .
    

Mechanistic Foundation: The Equilibrium Challenge

The formation of the oxazolidine ring is a reversible condensation governed by thermodynamic equilibrium. Understanding the competition between the open Schiff base (imine) and the closed oxazolidine forms is critical for protocol design.

Reaction Pathway Analysis

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. The subsequent step—cyclization vs. dehydration—is dictated by the steric environment and electronic properties of the substituents.

OxazolidineMechanism cluster_conditions Critical Control Points Start 4-Piperidone (Ketone) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack AminoAlc 1,2-Amino Alcohol AminoAlc->Hemiaminal Imine Schiff Base (Imine) Hemiaminal->Imine - H2O (Dehydration) Oxazolidine Spiro-Oxazolidine (Target) Hemiaminal->Oxazolidine Ring Closure (5-exo-trig) Water H2O (Byproduct) Hemiaminal->Water Oxazolidine->Imine Equilibrium

Figure 1: Mechanistic pathway highlighting the divergence between imine formation (dehydration) and oxazolidine ring closure.[1]

Key Insight: For ketones (like 4-piperidone), the equilibrium often favors the oxazolidine ring more strongly than for aldehydes, due to the "Thorpe-Ingold" effect (gem-dimethyl effect), where the bond angle compression of the spiro-center promotes cyclization. However, water removal is mandatory to drive the reaction to completion.

Protocol A: Scalable Synthesis of Spiro[oxazolidine-2,4'-piperidines]

This protocol utilizes azeotropic distillation (Dean-Stark) to force the equilibrium toward the product. It is the industry standard for gram-to-kilogram scale synthesis.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate:

    
    -Boc-4-piperidone (1.0 equiv). Note: The N-protecting group is essential to prevent polymerization.
    
  • Reagent: 2-Aminoethanol or substituted 1,2-amino alcohol (1.2 equiv).

  • Solvent: Toluene (anhydrous) or Cyclohexane (for lower boiling point).

  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TSA, 5 mol%).
Step-by-Step Methodology
  • Setup: Equip a 2-neck round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add

    
    -Boc-4-piperidone (10 mmol) and Toluene (50 mL, 0.2 M) to the RBF.
    
  • Addition: Add the amino alcohol (12 mmol) and

    
    -TSA (0.5 mmol).
    
  • Reflux: Heat the mixture to vigorous reflux (

    
    ). Ensure the solvent is actively distilling into the trap.
    
  • Monitoring: Continue reflux for 4–6 hours. Monitor water accumulation in the trap.[2]

    • Checkpoint: Reaction completion is best monitored by NMR (disappearance of ketone carbonyl at ~208 ppm) rather than TLC, as the oxazolidine can hydrolyze on silica.

  • Workup: Cool to room temperature (RT). Wash with saturated

    
     (2 x 20 mL) to neutralize the acid.
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallization from Hexanes/EtOAc is preferred. If column chromatography is necessary, use basic alumina or pre-treated silica (1%

    
    ) to prevent acid-catalyzed ring opening.
    

Protocol B: High-Throughput Microwave Synthesis

For library generation where speed is prioritized over scale, microwave irradiation coupled with molecular sieves is superior.

Materials
  • Solvent: THF or Dichloroethane (DCE).

  • Desiccant: Activated 4Å Molecular Sieves (Powdered).

  • Vessel: Microwave-transparent sealed tube.

Workflow Diagram

MicrowaveWorkflow Step1 PREP: Activate 4Å Sieves (Flame dry under vacuum) Step2 MIX: 4-Piperidone + Amino Alcohol + Solvent (THF) in MW Vial Step1->Step2 Step3 IRRADIATE: 110°C, 15-30 mins (Dynamic Power mode) Step2->Step3 Step4 FILTER: Remove Sieves (Celite pad wash) Step3->Step4 Step5 ANALYZE: 1H NMR (Check N-C-O proton) Step4->Step5

Figure 2: Rapid synthesis workflow for library production using microwave irradiation.

Optimization Note: In microwave synthesis, the use of powdered molecular sieves is critical. Pellets have insufficient surface area for the rapid kinetics observed under irradiation.

Comparative Data & Troubleshooting

The following table summarizes expected outcomes based on solvent and water removal techniques.

ParameterMethod A (Dean-Stark/Toluene)Method B (Microwave/Sieves)Method C (DCM/MgSO4)
Reaction Time 4–12 Hours15–30 Minutes24–48 Hours
Typical Yield 85–95%70–85%50–65%
Scalability High (kg)Low (mg)Medium
Stereocontrol Thermodynamic ProductKinetic/Thermodynamic MixKinetic Product
Risk Factor Thermal degradation of sensitive groupsPressure limits; Sieve stirring issuesIncomplete conversion
Troubleshooting Guide
  • Problem: Low yield / Reversion to ketone.

    • Root Cause: Hydrolysis during workup. Oxazolidines are acid-labile.

    • Solution: Ensure all workup solutions are basic (

      
      ). Avoid acidic NMR solvents (use 
      
      
      
      neutralized with basic alumina or
      
      
      ).
  • Problem: Steric Hindrance.

    • Insight: If using a bulky amino alcohol (e.g., phenyl-substituted), the "gem-dimethyl" effect of the piperidine might not be enough to close the ring.

    • Solution: Switch to a stronger Lewis Acid catalyst like

      
       (Titanium isopropoxide), which acts as both a Lewis acid and a water scavenger.
      

Advanced Variant: Fused Oxazolidines[2]

For "amino-ketone piperidines" where the functional groups are on the ring (e.g., 3-amino-4-piperidone ), the reaction with an external aldehyde yields a fused oxazolidino[4,5-c]piperidine .

  • Stereochemistry: This reaction creates two new chiral centers. Under thermodynamic control (reflux), the cis-fused ring junction is generally favored due to ring strain in the trans-fused [5,6]-system.

  • Protocol Modification: Use Method A (Dean-Stark), but lower the temperature to

    
     (Benzene or Cyclohexane) to avoid aromatization or elimination side reactions common with 
    
    
    
    -amino ketones.

References

  • Mechanistic Overview: Saiz, C., et al. "Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines." Molecules, 2023.[3] Link

  • Spiro-Piperidine Synthesis: Patel, D. M., et al. "Catalytic Stereoselective Multicomponent Reactions for the Synthesis of Spiro Derivatives." ResearchGate, 2022. Link

  • Microwave Protocols: Al-Masum, M., et al. "An Efficient Reaction Process for the Synthesis of Oxazinanes and Oxazolidines."[4] International Journal of Organic Chemistry, 2012.[4] Link

  • Medicinal Chemistry Applications: "Spirocyclic Piperidines in Drug Discovery." PharmaBlock Whitepaper. Link

  • Dean-Stark Optimization: "A Small-scale Procedure for Acid-catalyzed Ketal Formation." Caltech Stoltz Group Notes. Link

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-Amino-1-(piperidin-1-yl)ethanone Analogs

Executive Summary This application note details a robust, high-throughput protocol for the synthesis of 2-amino-1-(piperidin-1-yl)ethanone analogs using microwave (MW) irradiation. The piperidine-acetamide motif is a pha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of 2-amino-1-(piperidin-1-yl)ethanone analogs using microwave (MW) irradiation. The piperidine-acetamide motif is a pharmacophore privileged in local anesthetics (e.g., Mepivacaine congeners), anti-arrhythmics, and GPCR ligands.

Traditional convective heating for the


 displacement of 

-halo amides is often plagued by long reaction times (4–12 hours) and incomplete conversion. This guide demonstrates how dielectric heating reduces reaction times to <15 minutes while improving impurity profiles. We utilize a two-step sequence: (1) Controlled acylation of piperidine (conventional), followed by (2) Microwave-enhanced nucleophilic substitution to generate a diverse library of analogs.

Scientific Background & Mechanism[1][2]

The Pharmacophore

The target scaffold consists of a piperidine ring linked via an acetyl spacer to a secondary or tertiary amine. This basic nitrogen-linker-amide motif is critical for binding to voltage-gated sodium channels and various kinase domains.

Why Microwave Irradiation?

The rate-limiting step in generating these analogs is the nucleophilic attack of a secondary amine on the sterically hindered


-carbon of the 2-chloro-1-(piperidin-1-yl)ethanone intermediate.
  • Dielectric Heating: Polar solvents (EtOH, DMF) align with the oscillating electric field, generating internal heat via molecular friction.

  • Arrhenius Effect: The ability to rapidly superheat solvents above their boiling points (in sealed vessels) significantly increases the rate constant (

    
    ).
    
  • Solvent Effects: Ethanol is recommended as a "Green" solvent with a high loss tangent (

    
    ), ensuring efficient energy absorption.
    

Retrosynthetic Workflow

The synthesis is designed as a modular "Warhead + Diversity" approach.

SynthesisWorkflow Piperidine Piperidine (Starting Material) Intermediate INTERMEDIATE SCAFFOLD 2-chloro-1-(piperidin-1-yl)ethanone (Electrophile) Piperidine->Intermediate Step 1: Acylation (0°C -> RT, DCM) CAC Chloroacetyl Chloride (Acylating Agent) CAC->Intermediate MW_Reactor Microwave Reactor 100-120°C, 10-20 min Intermediate->MW_Reactor Step 2: SN2 Substitution Amine Diversity Amine (R-NH2) Amine->MW_Reactor Product FINAL ANALOG 2-(R-amino)-1-(piperidin-1-yl)ethanone MW_Reactor->Product Workup & Isolation

Figure 1: Modular synthesis workflow. Step 1 generates the electrophilic scaffold. Step 2 utilizes MW irradiation for rapid library generation.

Experimental Protocols

Step 1: Synthesis of the Scaffold (Intermediate)

Target: 2-Chloro-1-(piperidin-1-yl)ethanone (CAS: 1440-60-4) Safety Note: This step is highly exothermic. While MW can be used, conventional cooling is recommended for safety and impurity control during the addition of the acid chloride.

Reagents:

  • Piperidine (10 mmol)

  • Chloroacetyl chloride (11 mmol)

  • Triethylamine (

    
    ) (12 mmol)
    
  • Dichloromethane (DCM) (dry, 20 mL)

Procedure:

  • Dissolve piperidine and

    
     in dry DCM in a round-bottom flask. Cool to 0°C (ice bath).
    
  • Add chloroacetyl chloride dropwise over 15 minutes. Critical: Maintain temp <10°C to prevent bis-acylation or polymerization.

  • Allow to warm to Room Temperature (RT) and stir for 1 hour.

  • Workup: Wash with 1N HCl (to remove unreacted piperidine), then sat.

    
    , then brine.
    
  • Dry over

    
     and concentrate.
    
  • Result: Off-white solid/oil. Yield typically >85%.[1] Use directly in Step 2.

Step 2: Microwave-Assisted Library Generation

Target: 2-Substituted-amino-1-(piperidin-1-yl)ethanone analogs. Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

Reagents:

  • Intermediate (from Step 1) (1.0 equiv)

  • Amine (

    
     or 
    
    
    
    ) (1.2 - 1.5 equiv)
  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Ethanol (Preferred) or Acetonitrile.

Protocol:

  • Loading: In a 10 mL microwave process vial, add the Intermediate (0.5 mmol), the Diversity Amine (0.6 mmol), and Base.

  • Solvent: Add Ethanol (2-3 mL). Add a magnetic stir bar.[2] Cap the vial.

  • Irradiation Parameters:

    • Mode: Dynamic (hold temperature).

    • Temp: 120°C.

    • Pressure Limit: 250 psi (Safety limit).

    • Power: High absorption (start 150W, modulate).

    • Time: 10–15 minutes.

  • Cooling: Rapid compressed air cooling to 40°C.

  • Purification (High-Throughput):

    • Option A (Precipitation): Pour into ice water. If solid forms, filter.

    • Option B (Scavenging): Add polymer-supported isocyanate (to scavenge excess amine) and stir for 30 mins. Filter and concentrate.

Results & Process Optimization

The following data compares the efficiency of Microwave irradiation versus Conventional reflux for the synthesis of the morpholine-substituted analog.

Table 1: Comparative Reaction Metrics

ParameterConventional Heating (Reflux)Microwave IrradiationImprovement Factor
Solvent EthanolEthanol-
Temperature 78°C (Boiling Point)120°C (Superheated)+42°C
Time 6 Hours12 Minutes30x Faster
Yield 68%92%+24%
Purity (LCMS) 85% (Side products observed)96% (Cleaner profile)Higher
Optimization Logic (Decision Tree)

Optimization Start Start Optimization CheckYield Check Yield/Purity Start->CheckYield Good Yield > 85% Proceed to Scale-up CheckYield->Good LowYield Low Yield (<50%) CheckYield->LowYield Incomplete Incomplete Conversion LowYield->Incomplete SM remaining Decomp Decomposition LowYield->Decomp Black tar/Many spots Action1 Increase Temp to 140°C Switch to DMF Incomplete->Action1 Action2 Lower Temp to 100°C Reduce Time Decomp->Action2

Figure 2: Optimization logic for troubleshooting reaction outcomes.

Senior Scientist Insights (Troubleshooting)

  • The "Steric Wall": When using bulky amines (e.g., tert-butylamine or 2,6-dimethylaniline), 120°C may be insufficient. Recommendation: Switch solvent to NMP or DMF and increase temperature to 150°C. Ethanol creates high pressure >130°C; NMP allows higher temps at lower pressure.

  • Halogen Exchange (Finkelstein): If the reaction is sluggish with the chloro-intermediate, add 10 mol% Sodium Iodide (NaI) to the reaction mixture. This generates the more reactive iodo-intermediate in situ, drastically accelerating the

    
     rate.
    
  • Safety - Pressure Control: Always calculate the headspace. Do not fill microwave vials more than 60%. The rapid heating of Ethanol can cause pressure spikes if the headspace is insufficient.

References

  • General Microwave Amidation/Substitution

    • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2021).[3][4] MDPI.

  • Nucleophilic Substitution Protocols

    • Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues.[5] (2009). National Institutes of Health (PMC).

  • Green Chemistry & Solvent Effects

    • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020).[4][6] MDPI / Green Chemistry.

  • Compound Data (2-Chloro-1-piperidin-1-yl-ethanone)

    • PubChem CID 222312.[7]

Sources

Application

Application Note: Recrystallization Protocol for 2-Amino-1-(piperidin-1-yl)ethanone HCl

Executive Summary This guide details the purification of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride (CAS: 5437-48-9), a critical intermediate in the synthesis of local anesthetics and anti-arrhythmic agents.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride (CAS: 5437-48-9), a critical intermediate in the synthesis of local anesthetics and anti-arrhythmic agents.[1][2] As an


-amino amide salt, this compound exhibits high water solubility and significant hygroscopicity, presenting challenges such as "oiling out" during crystallization.[1][2]

This protocol moves beyond generic recipes, providing a solubility-driven selection framework . Based on structural analysis and melting point data (


), we recommend a binary solvent system of Ethanol/Ethyl Acetate  or a single-solvent system using Isopropanol (IPA)  to achieve purities 

.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the solute is the first step in solvent selection.

PropertyDataRelevance to Recrystallization
IUPAC Name 2-Amino-1-(piperidin-1-yl)ethanone HClAmide backbone increases polarity; Piperidine ring adds lipophilicity.[1][2]
Synonyms Glycylpiperidine HCl, 1-Glycylpiperidine HClUseful for literature cross-referencing.[1][2]
CAS Number 5437-48-9Verification key.[1][3]
Formula

Ionic lattice requires polar protic solvents for dissolution.
Melting Point

High MP indicates a stable crystal lattice; suitable for thermal recrystallization.[1]
Solubility High:

, MeOH, EtOHLow: EtOAc,

, Hexane
Defines the Solvent/Anti-solvent pairs.[2]

Solvent Selection Strategy

The "Like Dissolves Like" Paradox

For hydrochloride salts of amino amides, the challenge is finding a solvent that dissolves the ionic salt at high temperatures but excludes it at low temperatures.[2]

  • Water: Too soluble. Leads to huge losses in mother liquor.

  • Methanol: Often too soluble, even at

    
    .[1]
    
  • Non-polar (Hexane/Ether): Completely insoluble.

Recommended Solvent Systems

We propose two systems based on the "Dielectric Tuning" principle.

System A: The Binary Gradient (Preferred for Purity)

  • Solvent (Dissolver): Absolute Ethanol (EtOH).

  • Anti-Solvent (Precipitant): Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).[2]
    
  • Mechanism:[1][2][4][5] EtOH breaks the ionic lattice; EtOAc lowers the dielectric constant of the mixture, forcing the salt to crystallize.

System B: The Single Solvent (Preferred for Scale-up) [1]

  • Solvent: Isopropanol (IPA).

  • Mechanism:[1][2][4][5] IPA has a secondary hydroxyl group, making it less polar than EtOH. It often dissolves amine salts at reflux (

    
    ) but shows poor solubility at room temperature.
    

Experimental Protocol

Phase 1: Solubility Screening (Self-Validating Step)

Do not commit the entire batch without this validation.

SolubilityScreening Start Start: 100mg Sample TestIPA Add 1mL IPA Start->TestIPA HeatIPA Heat to Reflux (82°C) TestIPA->HeatIPA CheckSol Dissolved? HeatIPA->CheckSol CoolIPA Cool to RT CheckSol->CoolIPA Yes TryBinary Switch to EtOH/EtOAc CheckSol->TryBinary No (Add dropwise H2O/MeOH) Crystals Crystals Formed? CoolIPA->Crystals UseIPA VALID: Use IPA System Crystals->UseIPA Yes Crystals->TryBinary No (Too Soluble)

Figure 1: Decision tree for selecting the optimal solvent system based on rapid small-scale screening.

Phase 2: Recrystallization Procedure (Binary System)

Reagents:

  • Crude 2-Amino-1-(piperidin-1-yl)ethanone HCl.[1]

  • Solvent: Absolute Ethanol (Hot).

  • Anti-Solvent: Ethyl Acetate (Room Temp).

Step-by-Step:

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add minimum hot Ethanol (boiling) dropwise while swirling.

    • Critical: Add just enough to dissolve the solid. If the solution is colored, treat with activated charcoal and filter hot through Celite.

  • The Cloud Point:

    • Keep the solution hot (but not boiling).

    • Slowly add Ethyl Acetate dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Re-clarification:

    • Add 1-2 drops of hot Ethanol to clear the turbidity.[1] The solution should be saturated but clear.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed. Do not stir. Agitation causes rapid precipitation of impure powder.

    • Once at RT, place in an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the white crystals using a Buchner funnel (vacuum).

    • Wash: Wash the cake once with a cold mixture of EtOH/EtOAc (1:3 ratio).

    • Dry: Vacuum dry at

      
       over 
      
      
      
      (due to hygroscopicity).

Troubleshooting & Optimization

SymptomDiagnosisCorrective Action
Oiling Out Compound separates as a liquid droplet instead of crystals.[1][2]The temperature gap is too high or impurities are high. Fix: Re-heat to dissolve oil, add more solvent (dilute), and cool very slowly with vigorous stirring to induce nucleation. Seed crystals are highly recommended.
No Crystals Solution is not saturated (Super-solubility).Fix: Evaporate 20% of solvent or add more anti-solvent (EtOAc). Scratch the glass wall with a rod to induce nucleation.
Colored Crystals Impurities trapped in lattice.Fix: Perform a "hot filtration" step with activated charcoal before crystallization.
Low Yield Too much solvent used.Fix: Concentrate the mother liquor and perform a "second crop" crystallization (note: 2nd crop is usually lower purity).

Safety & Handling (MSDS Summary)

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Handling: Wear nitrile gloves and safety goggles. Handle fine powder in a fume hood to avoid inhalation.

  • Storage: Hygroscopic. Store in a tightly sealed container, preferably in a desiccator or under inert gas (Nitrogen/Argon).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21946, 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride. Retrieved from .

  • Sigma-Aldrich. Product Specification: 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride (CAS 5437-48-9).[1][2][6] Retrieved from .[1][6]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.).[2] Butterworth-Heinemann.[1] (General reference for amine salt purification).

  • Echemi. Physical Properties of CAS 5437-48-9. Retrieved from .

Sources

Technical Notes & Optimization

Troubleshooting

Preventing dimerization of 2-Amino-1-piperidin-1-yl-ethanone during synthesis

Technical Support Center: Synthesis & Stabilization of 2-Amino-1-piperidin-1-yl-ethanone Executive Summary: The "Dimer" Problem In the synthesis of 2-Amino-1-piperidin-1-yl-ethanone (Glycyl-piperidine), users frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Stabilization of 2-Amino-1-piperidin-1-yl-ethanone

Executive Summary: The "Dimer" Problem

In the synthesis of 2-Amino-1-piperidin-1-yl-ethanone (Glycyl-piperidine), users frequently report the formation of a "dimer." To troubleshoot this effectively, we must first distinguish between the two distinct types of dimerization that occur at different stages of the lifecycle:

  • Synthesis Dimer (The Alkylation Impurity): Occurs during the reaction. This is Bis(2-oxo-2-(piperidin-1-yl)ethyl)amine . It forms when the newly synthesized primary amine attacks a remaining molecule of the starting alkyl halide.

  • Storage Dimer (The Diketopiperazine - DKP): Occurs after isolation. Two molecules of the product cyclize head-to-tail to form Glycine Anhydride (2,5-Diketopiperazine) , releasing piperidine.

This guide prioritizes the Synthesis Dimer , as this is the most common hurdle in the standard chloroacetyl chloride route.

Diagnostic: Which Dimer Do You Have?

Before altering your protocol, confirm the impurity identity using LC-MS or NMR.

FeatureTarget Product Synthesis Dimer (Secondary Amine) Storage Dimer (DKP)
Structure Primary AmineSecondary Amine (Bis-alkylated)Cyclic Diamide
MW (approx) 142.2 g/mol 267.3 g/mol 114.1 g/mol
Origin Desired ReactionOver-alkylation (

)
Cyclization (Thermodynamic)
Key

NMR

(Singlet, 2H,

)

(Singlet, 4H,

)

(Singlet, 4H, Ring

)

The Mechanism of Failure (Why Direct Ammonolysis Fails)

The standard route involves reacting 2-chloro-1-(piperidin-1-yl)ethanone with ammonia. The failure mechanism is kinetic: the product (primary amine) is often more nucleophilic than the reactant (ammonia) due to the electron-donating alkyl group (though mitigated slightly by the carbonyl).

Once a small amount of product forms, it competes with ammonia for the remaining chloride, leading to the secondary amine (dimer) and eventually the tertiary amine (trimer).

DimerizationPath cluster_0 The Critical Flaw: Competitive Nucleophilicity Start Start: Chloro-Precursor (R-Cl) Product Target: Primary Amine (R-NH2) Start->Product + NH3 (Slow) NH3 Ammonia (NH3) Dimer Impurity: Secondary Amine (R-NH-R) Product->Dimer + R-Cl (Fast!)

Figure 1: The kinetic pathway leading to the secondary amine "dimer" during direct ammonolysis.

Protocol A: The "Zero-Dimer" Method (Delépine Reaction)

Recommendation: High Priority. Why: This method utilizes Hexamethylenetetramine (HMTA) .[1][2] The intermediate formed is a quaternary ammonium salt, which cannot act as a nucleophile to attack another chloride molecule. This structurally guarantees mono-amination.

Materials:
  • 2-chloro-1-(piperidin-1-yl)ethanone (1.0 eq)[3]

  • Hexamethylenetetramine (HMTA) (1.05 eq)

  • Chloroform or Ethanol (Solvent A)

  • Conc. HCl / Ethanol (Hydrolysis Mix)[2][4]

Step-by-Step Workflow:
  • Quaternization:

    • Dissolve 2-chloro-1-(piperidin-1-yl)ethanone in Chloroform (

      
      ).
      
    • Add HMTA (1.05 eq).

    • Stir at room temperature (or mild reflux

      
      ) for 4–12 hours.
      
    • Observation: A thick white precipitate (the quaternary salt) will form.

    • Filtration: Filter the precipitate. Wash with cold chloroform to remove unreacted starting material. This step removes the chloride precursor, preventing any chance of dimerization later.

  • Acid Hydrolysis (The Release):

    • Suspend the white solid in Ethanol (

      
      ).
      
    • Add Conc.[4][5][6] HCl (2.5 eq relative to HMTA).

    • Reflux at

      
       for 2 hours. The HMTA cage breaks down into formaldehyde (trapped as acetal) and ammonium chloride.[4]
      
    • Cool to

      
      . Filter off the 
      
      
      
      byproduct.
  • Isolation:

    • Concentrate the filtrate.

    • Basify carefully with cold

      
       or 
      
      
      
      to pH 10.
    • Extract immediately with DCM (Dichloromethane).

    • Dry over

      
       and evaporate.
      

Delepine Input Chloro-Precursor + HMTA Salt Quaternary Hexaminium Salt (Precipitate) Input->Salt SN2 Reaction (No Over-alkylation Possible) Hydrolysis Acid Hydrolysis (HCl/EtOH) Salt->Hydrolysis Cage Fragmentation Product Target: 2-Amino-1-piperidin-1-yl-ethanone (HCl Salt) Hydrolysis->Product Isolation

Figure 2: The Delépine pathway prevents dimerization by locking the nitrogen in a non-nucleophilic quaternary state.

Protocol B: The "Direct" Method (Optimized Ammonolysis)

Recommendation: Use only if HMTA is unavailable. Strategy: Le Chatelier’s Principle. You must flood the system with ammonia to statistically favor the


 collision over the 

collision.
Critical Parameters:
  • Stoichiometry: Minimum 40:1 ratio of

    
     to Chloride.
    
  • Solvent: Methanolic Ammonia (7N or saturated).

  • Temperature: Keep low (

    
     to RT). Heat increases the rate of dimerization more than the rate of primary amination.
    
Step-by-Step:
  • Prepare a pressure vessel (autoclave or sealed tube) cooled to

    
    .
    
  • Charge with 7N

    
     in Methanol (40 equivalents).
    
  • Add 2-chloro-1-(piperidin-1-yl)ethanone dropwise (slow addition is crucial to keep local concentration of product low).

  • Seal and warm to Room Temperature. Stir for 24 hours.

  • Workup: Evaporate solvent completely to remove excess ammonia.

  • Purification: You will likely have 5-10% dimer. Recrystallization from EtOAc/Hexane or Column Chromatography (DCM:MeOH:

    
    ) is required.
    

Storage & Stability (Preventing DKP)

Once synthesized, the free base of 2-Amino-1-piperidin-1-yl-ethanone is unstable. It can self-cyclize to form Diketopiperazine (DKP), especially if traces of moisture or heat are present.

Best Practice: Store as the Hydrochloride Salt .

  • Dissolve the free base in dry ether/dioxane.

  • Add 4M HCl in Dioxane.

  • Filter the hygroscopic solid.

  • Store at

    
     under Argon.
    

Why: Protonating the amine (


) destroys its nucleophilicity, rendering DKP formation chemically impossible during storage.

References

  • Delépine, M. (1895).[4] Sur l'hexaméthylène-amine (urotropine) et ses dérivés. Bulletin de la Société Chimique de Paris, 13, 352–361.[4] (Foundational reference for the Delépine reaction).[4][7]

  • Galat, A., & Elion, G. B. (1943). Interaction of Amides with Amines. Journal of the American Chemical Society, 65(8), 1566–1567. Link (Discusses amine-amide interchange relevant to DKP formation).

  • Blazevic, N., et al. (1979). Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis. Synthesis, 1979(03), 161-176. Link (Comprehensive review of HMTA applications including primary amine synthesis).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition, Wiley-Interscience.

Sources

Optimization

Technical Support Center: Handling &amp; Stabilization of 2-Amino-1-piperidin-1-yl-ethanone Hydrochloride

[1] Case ID: HYGRO-5437-48-9 Compound: 2-Amino-1-(piperidin-1-yl)ethan-1-one hydrochloride CAS: 5437-48-9 Support Tier: Level 3 (Senior Application Scientist)[1] Executive Summary You are experiencing handling difficulti...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: HYGRO-5437-48-9 Compound: 2-Amino-1-(piperidin-1-yl)ethan-1-one hydrochloride CAS: 5437-48-9 Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary

You are experiencing handling difficulties with 2-Amino-1-piperidin-1-yl-ethanone hydrochloride (also known as Glycylpiperidine HCl). This compound is an


-amino amide salt.[1] Its hydrochloride form significantly increases its lattice energy and melting point (~192-193°C) compared to the free base, but it introduces a critical handling challenge: hygroscopicity .[1]

The chloride ion (


) acts as a hydrogen bond acceptor, while the ammonium cation (

) acts as a donor.[1] This creates a high affinity for atmospheric water. If mishandled, the solid will absorb moisture, leading to:
  • Stoichiometric Errors: Weighing "wet" salt results in under-loading the reagent in synthesis.[1]

  • Physical State Change: Transition from a crystalline powder to a sticky gum or oil (deliquescence).[1]

  • Hydrolysis Risk: Long-term exposure to moisture can facilitate amide bond hydrolysis, releasing piperidine and glycine.[1]

This guide provides the standard operating procedures (SOPs) to stabilize, weigh, and recover this compound.

Module 1: Storage & "The Dry Chain"

Q: How should I store this compound long-term to prevent clumping?

A: The "Dry Chain" must be maintained from the moment the vendor bottle is opened. Do not rely on the original cap alone.

The Inert Seal Protocol:

  • Primary Container: Ensure the vial is glass (borosilicate) with a Teflon-lined cap.[1] Plastic containers are permeable to moisture over months.[1]

  • Headspace Purge: Before closing, gently flow dry Nitrogen (

    
    ) or Argon (
    
    
    
    ) into the vial for 10-15 seconds.[1] This displaces humid laboratory air.[1]
  • Secondary Barrier: Wrap the cap junction tightly with Parafilm® or electrical tape.[1]

  • Desiccation: Place the sealed primary container inside a vacuum desiccator containing active desiccant (Phosphorus Pentoxide

    
     or Indicating Silica Gel).[1]
    
  • Temperature: Store at 2-8°C (Refrigerator).

    • Critical Note: Allow the vial to warm to room temperature before opening. Opening a cold vial in a warm lab causes immediate condensation on the solid.[1]

Module 2: Accurate Weighing (The Critical Step)

Q: The mass reading on my balance keeps drifting upwards while I weigh. How do I get an accurate measurement?

A: The drift is caused by the compound absorbing water from the air in real-time.[1] You must use the Difference Weighing Technique .

Protocol: Difference Weighing for Hygroscopic Solids
StepActionRationale
1 Tare the Receiver Place your reaction flask (containing stir bar/solvent) on the balance. Tare it. Remove it.
2 Weigh the Source Place the capped source vial of 2-Amino-1-piperidin-1-yl-ethanone HCl on the balance. Record Mass

.
3 Dispense Fast Quickly remove the cap, pour/spatula an estimated amount into your reaction flask, and immediately recap the source vial.
4 Re-weigh Source Place the capped source vial back on the balance. Record Mass

.
5 Calculate Mass Transferred =

.

Why this works: You are measuring the loss of mass from the closed vial, which is not affected by atmospheric moisture absorption during the weighing process.[1]

Visual Workflow: Safe Weighing Procedure

WeighingProtocol Start Start: Source Vial Closed Record1 Record Mass (M1) (Vial + Cap + Solid) Start->Record1 Transfer Quick Transfer to Reaction Vessel Record1->Transfer Minimize Exposure Recap Immediately Recap Source Vial Transfer->Recap Record2 Record Mass (M2) (Vial + Cap + Remaining) Recap->Record2 Calc Calculate Mass: Δ = M1 - M2 Record2->Calc

Figure 1: Difference weighing workflow to eliminate hygroscopic error.

Module 3: Reaction Troubleshooting

Q: My reaction yield is low. Could the water content be interfering?

A: Yes. Water acts as a nucleophile and can hydrolyze active esters or quench sensitive reagents (like acid chlorides or coupling agents such as EDC/DCC).

Diagnostic Table: Impact of Moisture

SymptomDiagnosisCorrective Action
Drifting Mass Water absorption > 2% w/w.[1]Dry compound (see Module 4) or adjust stoichiometry based on water content (measure via Karl Fischer).[1]
Clumping/Goo Deliquescence (Crystal lattice collapse).Do not use. Recrystallize or dry aggressively.
Excess Reagent Consumption Water is consuming coupling reagents.Add 10-20% excess of coupling reagent to scavenge water, or use molecular sieves in the reaction.[1]

Stoichiometry Correction: If you cannot dry the sample, you must determine the water content (e.g., 5% water by mass) and adjust the molecular weight used in your calculation:


[1]

Module 4: Remediation (Drying & Recovery)[1]

Q: My sample has turned into a sticky gum. Can I save it?

A: Yes, unless it has chemically degraded (check via NMR).[1] If the proton NMR is clean, it is simply hydrated. Use the Azeotropic Drying Protocol .

Protocol: Azeotropic Drying (The "Rescue" Method)
  • Dissolution: Dissolve the sticky gum in a minimal amount of Methanol (MeOH) .[1] The compound is highly soluble in MeOH.

  • Solvent Swap: Add anhydrous Toluene (approx. 10x volume of MeOH).

  • Evaporation: Rotovap the mixture. Methanol and water form azeotropes with Toluene and will be carried off.

  • Repetition: Repeat the Toluene addition and evaporation 2-3 times.

  • Final Drying: The residue should turn into a white foam or solid.[1] Place this under high vacuum (< 1 mbar) at 40°C for 12 hours.

Visual Decision Tree: Sample Recovery

RecoveryTree Status Assess Sample State FreeFlow Free-flowing Powder Status->FreeFlow Clumped Clumped / Sticky Status->Clumped Liquid Liquefied (Deliquesced) Status->Liquid Action1 Proceed with Experiment (Use Difference Weighing) FreeFlow->Action1 Action2 Vacuum Desiccation (P2O5, 24h) Clumped->Action2 Action3 Azeotropic Drying (MeOH -> Toluene) Liquid->Action3 Action2->FreeFlow Success Action3->FreeFlow Success

Figure 2: Decision tree for handling varying degrees of moisture contamination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5437-48-9, 2-Amino-1-(piperidin-1-yl)ethan-1-one hydrochloride.[1] Retrieved from [Link][1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.[1] (Standard reference for drying organic salts).

Sources

Troubleshooting

Removing hydrolysis impurities from 2-Amino-1-piperidin-1-yl-ethanone

Topic: Stability Assurance & Hydrolysis Impurity Removal Case ID: G-PIP-001 Status: Active Technical Lead: Senior Application Scientist Executive Summary You are likely accessing this guide because you have observed degr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Assurance & Hydrolysis Impurity Removal

Case ID: G-PIP-001 Status: Active Technical Lead: Senior Application Scientist

Executive Summary

You are likely accessing this guide because you have observed degradation in your 2-Amino-1-piperidin-1-yl-ethanone (also known as Glycylpiperidine ) samples. This compound contains an amide linkage between a secondary amine (piperidine) and an amino acid moiety (glycine).

While amides are generally stable, this specific molecule is an


-amino amide. The proximity of the primary amine to the carbonyl group can facilitate intramolecular catalysis or complexation, making the amide bond susceptible to hydrolysis under acidic or basic aqueous conditions.

This guide provides the diagnostic criteria to confirm hydrolysis and the specific physicochemical protocols to remove the resulting impurities (Piperidine and Glycine).

Module 1: Diagnostic & Root Cause Analysis

Before attempting purification, you must confirm that the impurities are indeed hydrolysis products and not synthesis byproducts (like unreacted chloroacetyl piperidine).

Q1: How do I definitively confirm hydrolysis using LC-MS?

Answer: Hydrolysis cleaves the molecule into two distinct fragments. You will see a loss of the parent peak and the appearance of two specific lower molecular weight species.

CompoundStructure DescriptionMolecular Weight ( g/mol )ESI+ MS Signal [M+H]+Character
Target Product 2-Amino-1-piperidin-1-yl-ethanone142.11 143.1 Basic (

-amino)
Impurity A Piperidine85.0986.1Strongly Basic
Impurity B Glycine75.0776.1Zwitterionic

Diagnostic Indicator: If you observe signals at 86.1 and 76.1 increasing over time, your amide bond is hydrolyzing.

Q2: What is the mechanism driving this degradation?

Answer: Hydrolysis is driven by water attack on the carbonyl carbon. In


-amino amides, the neighboring primary amine can act as an intramolecular general base (at neutral/high pH) or the ammonium group can electronically activate the carbonyl (at low pH), accelerating the rate compared to simple alkyl amides.

Hydrolysis Prod 2-Amino-1-piperidin-1-yl-ethanone (MW 142) Inter Tetrahedral Intermediate Prod->Inter + H2O (Acid/Base Cat.) Pip Piperidine (Impurity A) Inter->Pip Amine Leaving Gly Glycine (Impurity B) Inter->Gly C-N Bond Break

Figure 1: Hydrolysis pathway of Glycylpiperidine yielding Piperidine and Glycine.

Module 2: Purification Protocols

The Challenge: Standard acid/base extractions are difficult because the Product, Impurity A (Piperidine), and Impurity B (Glycine) all have basic nitrogen centers. The Solution: We exploit the pKa differential . Piperidine is a significantly stronger base than the


-amino amide product.
Protocol A: The "pH-Swing" Extraction (Recommended)

Best for: Removing Piperidine and Glycine from the bulk product.

The Science:

  • Piperidine pKa: ~11.2 (Secondary amine)

  • Product pKa: ~8.2 (Primary amine, lowered by electron-withdrawing carbonyl)

  • Strategy: At pH 9.5 - 10.0 , Piperidine is still largely protonated (

    
    , water-soluble), while the Product is largely deprotonated (Free Base, organic soluble).
    

Step-by-Step Guide:

  • Dissolution: Dissolve the crude material in water (approx. 10 mL/g).

  • pH Adjustment (Critical Step):

    • Carefully adjust the aqueous solution to pH 9.8 using 1M NaOH or Na2CO3.

    • Note: Do not exceed pH 11, or you will extract the piperidine impurity. Do not go below pH 9, or the product will remain in water.

  • Extraction:

    • Extract the aqueous layer 3 times with Dichloromethane (DCM) .

    • Why DCM? It solubilizes the free base of the amino-amide well, but rejects the charged piperidinium salt and the zwitterionic glycine.

  • Phase Separation:

    • Organic Layer (DCM): Contains purified 2-Amino-1-piperidin-1-yl-ethanone .

    • Aqueous Layer: Retains Piperidine (as salt) and Glycine .

  • Drying: Dry the DCM layer over anhydrous

    
    , filter, and concentrate
    
    • Crucial: Use a rotovap bath temperature < 40°C to prevent thermal degradation.

Protocol B: High-Vacuum Scavenging

Best for: Removing trace residual Piperidine after Protocol A.

Q: I still see a small piperidine peak. How do I get rid of the last 1%? Answer: Piperidine is a volatile liquid (bp 106°C), whereas your product is a solid (or high-boiling oil).

  • Dissolve the product in a small amount of Toluene .

  • Concentrate on a rotary evaporator. The toluene forms an azeotrope with piperidine, helping to drag it off.

  • Place the final residue under High Vacuum (< 1 mbar) for 12 hours.

Module 3: Decision Logic & Workflow

Use this logic gate to determine your experimental path.

PurificationLogic Start Start: Crude Material (Contains Hydrolysis Impurities) Check Is impurity > 5%? Start->Check HighImp Protocol A: pH 9.8 Extraction Check->HighImp Yes LowImp Protocol B: High Vac / Azeotrope Check->LowImp No HighImp->LowImp Polishing Step Salt Optional: Form HCl Salt (Recrystallize from EtOH/Et2O) LowImp->Salt For Long Term Stability Final Final Pure Compound Store @ -20°C Salt->Final

Figure 2: Decision tree for purification based on impurity load.

Module 4: Storage & Stability FAQs
Q: Can I store this compound in solution?

A: No. As an


-amino amide, it is unstable in aqueous solution over long periods.
  • Risk: Spontaneous hydrolysis.

  • Recommendation: Store as a dry solid. If a stock solution is required, use anhydrous DMSO or Methanol and store at -20°C. Use within 24 hours if in aqueous buffer.

Q: Is the HCl salt more stable than the free base?

A: Yes, significantly. Protonating the primary amine (


) prevents it from acting as a nucleophile or general base, shutting down many degradation pathways.
  • To convert: Dissolve free base in dry Ethanol, add 1.1 eq of HCl in Dioxane/Ether, and precipitate with Diethyl Ether.

References
  • Amide Hydrolysis Mechanisms

    • Master Organic Chemistry. "Hydrolysis of Amides."[1][2][3][4][5] Available at: [Link]

  • pKa D

    • Evans Group, Harvard University. "pKa's of Nitrogen Acids." (Reference for Piperidine pKa ~11.2 vs. Glycinamide pKa ~8.2). Available at: [Link]

  • Purification of Amino Acid Deriv

Sources

Optimization

Technical Support Center: Optimizing Delépine Reaction for Amino-Piperidine Ketones

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Synthesis of -amino ketones via Delépine Reaction Target Substrate: Amino-piperidine ketones (e.g., 4-(aminoacetyl)piperidine deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Synthesis of


-amino ketones via Delépine Reaction
Target Substrate:  Amino-piperidine ketones (e.g., 4-(aminoacetyl)piperidine derivatives)[1]

Core Reaction Overview & Mechanism

The Delépine reaction is the industry-standard method for converting reactive alkyl halides (specifically


-haloketones in your case) into primary amines using hexamethylenetetramine (HMTA).[1]

For amino-piperidine ketones, this pathway is preferred over the Gabriel Synthesis because it avoids the use of hydrazine and generally offers milder conditions for the initial alkylation. However, the presence of the piperidine ring and the ketone moiety introduces specific stability challenges.

The Pathway[2][3][4]
  • Quaternization: Nucleophilic attack of HMTA on the

    
    -haloketone to form the quaternary hexaminium salt.[1]
    
  • Hydrolysis: Acidic cleavage of the salt to release the primary amine (as an ammonium salt) and formaldehyde.[1][2][3]

DelepinePathway cluster_0 Step 1: Quaternization cluster_1 Step 2: Hydrolysis SM α-Halo Ketone (Piperidine-CO-CH2-Br) Salt Hexaminium Salt (Precipitate) SM->Salt CHCl3 or EtOH SN2 Attack HMTA HMTA (Hexamine) HMTA->Salt Hydrolysis Acid Hydrolysis (HCl / EtOH) Salt->Hydrolysis Product α-Amino Ketone (HCl Salt) Hydrolysis->Product pH < 1 Strong Acid SideProduct Sommelet Aldehyde (Oxidation Side-Product) Hydrolysis->SideProduct pH > 3 Weak Acid/Water

Figure 1: The Delépine reaction pathway.[1][2][3][4][5] Note the bifurcation at the hydrolysis step; insufficient acidity leads to the Sommelet aldehyde (red), while strong acid yields the desired amine (green).

Troubleshooting Module: Quaternization (Salt Formation)

Issue: The hexaminium salt is not precipitating, or yields are low.

Diagnostic & Solution

The formation of the salt is an


 reaction.[2][4][5] For 

-bromoketones, this is usually fast, but steric hindrance from the piperidine ring can slow it down.[1]
SymptomRoot CauseCorrective Action
No Precipitate Solvent is too polar (solubilizing the salt).[1]Switch to Chloroform (

).
The salt is insoluble in

, driving the equilibrium forward. If using Ethanol, add Diethyl Ether to induce precipitation.[1]
Slow Reaction Leaving group is poor (Cl vs Br) or sterics.[1]Finkelstein Modification: Add 1.0 eq of Sodium Iodide (NaI) to the reaction. This generates the highly reactive

-iodo ketone in situ.[1]
Gummy Product Oligomerization or wet solvent.[1]Ensure reagents are dry.[1] Use vigorous stirring. Triturate the gum with cold acetone or ether to induce crystallization.[1]

Expert Insight: Do not attempt to purify the hexaminium salt by column chromatography. It is highly polar and will streak or degrade.[1] Isolate by filtration and washing (cold


) only.[1]

Troubleshooting Module: Hydrolysis (Deprotection)

Issue: Low yield of amine, or appearance of an aldehyde peak (Sommelet reaction).

The Sommelet Trap

The most common failure mode in Delépine reactions is the Sommelet Reaction . If the hydrolysis conditions are too mild (neutral/aqueous), the hexaminium salt acts as an oxidizing agent, converting the benzyl/alkyl halide carbon into an aldehyde.

Protocol Optimization

To ensure amine formation, you must prevent the hydride transfer mechanism associated with the Sommelet pathway.

Recommended Hydrolysis Cocktail:

  • Solvent: Ethanol (95% or absolute).[1]

  • Acid: Conc. HCl (3-5 equivalents).

  • Temperature: 40°C to Reflux (start low to preserve the ketone).

Q: My piperidine ring has a Boc group. Will this survive? A: No. The standard Delépine hydrolysis (Conc.[1] HCl/EtOH) will deprotect a Boc group (


-Butyloxycarbonyl).[1]
  • If you need to keep the Boc: You are in a "chemical conflict."[1] You must switch to a milder cleavage method, such as hydrazine hydrate in ethanol (similar to Ing-Manske procedure), though this is less standard for Delépine salts than Gabriel phthalimides.[1] Alternatively, accept the deprotection and re-protect the piperidine nitrogen later.

Critical Stability Warning: -Amino Ketones

Issue: The product disappears or turns into a black tar during workup.

Technical Explanation: Free


-amino ketones are thermodynamically unstable.[1] They undergo rapid self-condensation to form dihydropyrazines  (and eventually pyrazines) via dimerization and dehydration.[1]

Instability FreeBase Free α-Amino Ketone (Unstable) Dimer Dimerization FreeBase->Dimer pH > 7 Self-Condensation SaltForm Amine HCl Salt (Stable Solid) FreeBase->SaltForm Keep Acidic (HCl) Pyrazine Dihydropyrazine / Pyrazine (Black Tar/Side Product) Dimer->Pyrazine - 2 H2O

Figure 2: Stability profile of


-amino ketones.[1] Free-basing leads to irreversible dimerization (red/black path).[1] Acidic salts are stable (green path).[1]

Protocol Requirement:

  • NEVER perform a basic aqueous workup (e.g.,

    
     wash) if you intend to isolate the free amine.[1]
    
  • ALWAYS isolate the product as the Hydrochloride Salt .

  • Purification: If the salt is impure, recrystallize from MeOH/Ether rather than attempting silica chromatography on the free base.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone as the solvent for the HMTA addition? A: Yes, but be cautious. While HMTA is soluble in chloroform, it is less soluble in acetone.[1] However, if the alkyl halide is soluble and the salt precipitates, acetone is a viable, less toxic alternative to chloroform.[1] Sodium Iodide (NaI) is also soluble in acetone, facilitating the Finkelstein modification.[1]

Q: I see a strong smell of formaldehyde during hydrolysis. Is this normal? A: Yes. The breakdown of the hexaminium backbone releases 6 equivalents of formaldehyde (often trapped as diethyl acetal in ethanol). Ensure the reaction vessel is well-vented.[1] The formation of acetal is actually beneficial as it prevents the formaldehyde from repolymerizing or reacting with your amine.

Q: How do I separate the Ammonium Chloride (


) byproduct from my Amine HCl salt? 
A:  This is a common difficulty as both are water/ethanol soluble salts.[1]
  • Solubility Difference:

    
     is less soluble in absolute ethanol than many organic amine hydrochlorides.[1] Filter off the hot ethanolic solution; 
    
    
    
    often remains solid while your product stays in solution.[1]
  • Precipitation: Concentrate the filtrate and add cold diethyl ether. The organic amine salt usually crystallizes out, leaving traces of

    
     behind or precipitating distinctively.
    

References

  • Delépine Reaction Mechanism & Overview

    • Organic Chemistry Portal.[1][2] "Delépine Reaction."[1][2][3][4][5][6][7]

    • [Link][1][3]

  • Sommelet vs.

    • Angyal, S. J.[1] "The Sommelet Reaction."[3][5][6][7][8] Organic Reactions, 1954, 8, 197.[1] (Classic review establishing the pH dependence).[1]

    • Wikipedia.[1] "Sommelet Reaction."[1][3][5][6][7]

    • [Link][1][3][6]

  • Use of NaI (Finkelstein)

    • Galat, A.; Elion, G. "Interaction of Amides with Amines." J. Am. Chem. Soc.[1] 1939.[1] (Early precedents for iodide catalysis in amine synthesis).

    • ScienceMadness Library.[1] "Benzylamine via the Delépine reaction."[6][8] (Practical discussion on iodide catalysis).

    • [Link]

  • Stability of

    
    -Amino Ketones: 
    
    • Chemistry LibreTexts. "Reactions of Alpha-Halo Ketones."[1][4][5][7][9] (Discusses pyrazine formation).

    • [Link][1]

Sources

Troubleshooting

Solubility issues of 2-Amino-1-piperidin-1-yl-ethanone free base vs salt

This guide serves as a technical support resource for researchers working with 2-Amino-1-(piperidin-1-yl)ethanone (also known as Glycylpiperidine ).[1][2][3] It addresses the physicochemical distinctions between the free...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 2-Amino-1-(piperidin-1-yl)ethanone (also known as Glycylpiperidine ).[1][2][3] It addresses the physicochemical distinctions between the free base and its salt forms (typically Hydrochloride), providing actionable protocols for solubility optimization, phase handling, and stability maintenance.[2][3]

Product Focus: 2-Amino-1-(piperidin-1-yl)ethanone CAS (HCl Salt): 5437-48-9 Molecular Weight: 142.19 (Free Base) / 178.66 (HCl Salt) Chemical Class: Amino-amide / Piperidine derivative[1][2][3][4]

Module 1: Fundamental Solubility Profiles

The Core Issue: Users frequently encounter "oiling out" or inconsistent precipitation. This stems from the compound's dual nature: a polar amide backbone coupled with a basic primary amine.[2][3] The solubility behavior is strictly pH-dependent.[1][2][3]

Comparative Solubility Matrix

Data derived from structural polarity analysis and standard amine behavior.[2][3]

Solvent SystemFree Base (

)
HCl Salt (

)
Technical Note
Water (pH 7) Moderate to HighExcellent (>100 mg/mL)Salt is highly ionic; Free base may form emulsions.[1][2][3]
Dichloromethane (DCM) Excellent Poor / InsolubleUse Free Base for DCM extractions.[2][3]
Methanol / Ethanol ExcellentGoodAlcohols solvate both forms well.[2][3]
Diethyl Ether / Hexane Poor / InsolubleInsoluble Used as anti-solvents for precipitation.[1][2][3]
DMSO / DMF ExcellentExcellentUniversal solvents; hard to remove.[2][3]
Acetonitrile GoodModerateSalt may require heating to dissolve.[2][3]

Module 2: Troubleshooting & FAQs

Q1: "My compound is 'oiling out' in aqueous solution instead of crystallizing. Why?"

Diagnosis: You are likely working with the Free Base in a pH range near its pKa (approx. 8.5–9.[2][3]5) or in a supersaturated state.[2][3][5] The Mechanism: The free base has a low melting point and high polarity.[2][3] When it crashes out of water, it often forms a supercooled liquid (oil) rather than a crystal lattice because the hydration shell disrupts organized packing.[2][3] The Fix (Protocol A):

  • Acidify: Lower the pH to < 2.0 using 1M HCl. This converts the oil into the highly soluble cationic species.[2][3]

  • Lyophilize: Freeze-dry the aqueous solution. The HCl salt will result in a stable, white solid.[2][3]

  • Alternative: If you need the free base solid, extract the oil into DCM, dry over

    
    , concentrate, and triturate with cold Diethyl Ether or Hexane to induce crystallization.[2][3]
    
Q2: "I cannot dissolve the HCl salt in DCM for my coupling reaction."

Diagnosis: Ionic salts have high lattice energy and do not dissolve in non-polar organic solvents like DCM or Chloroform.[2][3] The Fix (Protocol B - The "Free Base" Switch):

  • Option 1 (Biphasic Extraction): Dissolve the salt in minimal water (

    
     vol).[2][3] Add 1M NaOH until pH > 11.[2][3] Extract 
    
    
    
    with DCM.[2][3] The free base will migrate to the organic layer.[2][3]
  • Option 2 (In-situ Neutralization): If the reaction tolerates tertiary bases, suspend the HCl salt in DCM and add 1.1 equivalents of DIPEA or TEA.[1][2][3] This liberates the free base in situ, making it soluble and reactive.[2][3]

Q3: "The salt form is becoming sticky/wet during weighing."

Diagnosis: Hygroscopicity.[1][2][3] Amine hydrochlorides are prone to absorbing atmospheric moisture, lowering the melting point and causing deliquescence.[2][3] Preventative Measure:

  • Store under inert atmosphere (Argon/Nitrogen).[2][3]

  • Allow the container to reach room temperature before opening to prevent condensation.[2][3]

  • Rescue: Dry the material in a vacuum oven at 40°C over

    
     overnight.
    

Module 3: Decision Logic for Solvent Selection

Use this flow to determine the correct form and solvent for your specific application.

SolubilityLogic Start Start: What is your Goal? Goal Select Application Start->Goal Rxn_Organic Reaction in Organic Solvent (DCM, THF, Toluene) Goal->Rxn_Organic Coupling / acylation Rxn_Aqueous Reaction in Aqueous/Polar (Water, MeOH, DMF) Goal->Rxn_Aqueous Deprotection / biological assay Analysis Analytical (NMR/LCMS) Goal->Analysis QC Check Check_Form_Org Current Form? Rxn_Organic->Check_Form_Org Check_pH Check pH Requirement Rxn_Aqueous->Check_pH Solvent_Choice Solvent Choice Analysis->Solvent_Choice Is_Salt It is HCl Salt Check_Form_Org->Is_Salt Is_Base It is Free Base Check_Form_Org->Is_Base Action_Neut MUST Neutralize. Add DIPEA/TEA or Perform Extraction Is_Salt->Action_Neut Action_Proceed Proceed directly Is_Base->Action_Proceed Acidic_Cond Acidic/Neutral pH Check_pH->Acidic_Cond Basic_Cond Basic pH (>9) Check_pH->Basic_Cond Use_Salt Use HCl Salt (High Solubility) Acidic_Cond->Use_Salt Risk_Oil Risk of Oiling Out. Add Co-solvent (DMSO/MeOH) Basic_Cond->Risk_Oil D2O D2O (Use HCl Salt) Solvent_Choice->D2O CDCl3 CDCl3 (Use Free Base) Solvent_Choice->CDCl3 DMSO DMSO-d6 (Universal) Solvent_Choice->DMSO

Caption: Decision tree for selecting the optimal chemical form (Salt vs. Free Base) based on experimental intent.

Module 4: Standardized Protocols

Protocol 1: Conversion of HCl Salt to Free Base

Objective: Isolate the reactive amine for organic synthesis.[2][3]

  • Dissolution: Dissolve 1.0 g of 2-Amino-1-(piperidin-1-yl)ethanone HCl in 5 mL of distilled water.

  • Basification: Slowly add 2M NaOH (approx. 3-4 mL) while stirring until pH reaches 12. The solution may become cloudy or separate an oil.[2][3]

  • Extraction: Add 10 mL of Dichloromethane (DCM). Shake vigorously and separate the layers.[2][3] Repeat extraction

    
    .
    
  • Drying: Combine organic layers, dry over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Filter and evaporate the solvent under reduced pressure (Rotavap) at 30°C.

    • Result: Colorless to pale yellow oil (Free Base).[2][3] Note: Use immediately or store at -20°C.

Protocol 2: Conversion of Free Base to HCl Salt

Objective: Create a stable, water-soluble solid for storage or biological testing.[1][2][3]

  • Dissolution: Dissolve the free base oil in minimal Ethanol or Diethyl Ether.[2][3]

  • Acidification: Add 1.2 equivalents of 4M HCl in Dioxane or concentrated aqueous HCl dropwise.

  • Precipitation: A white solid should precipitate immediately.[2][3] If not, add excess Diethyl Ether or Hexane (Anti-solvent) and cool to 0°C.[2][3]

  • Filtration: Filter the solid and wash with cold Ether.

  • Drying: Dry under high vacuum to remove trace solvents.[2][3]

References

  • National Center for Biotechnology Information. (n.d.).[2][3] PubChem Compound Summary for CID 12217359 (Free Base). Retrieved from [Link]

  • Bergström, C. A., et al. (2008).[2][3] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (General reference on amine pKa/solubility relationships).

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Amino-1-piperidin-1-yl-ethanone

Product Code: 5437-48-9 (HCl Salt) | Common Name: Glycylpiperidine Introduction: The "Hidden" Instability Welcome to the Technical Support Center for 2-Amino-1-piperidin-1-yl-ethanone (Glycylpiperidine). As a researcher,...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 5437-48-9 (HCl Salt) | Common Name: Glycylpiperidine

Introduction: The "Hidden" Instability

Welcome to the Technical Support Center for 2-Amino-1-piperidin-1-yl-ethanone (Glycylpiperidine). As a researcher, you are likely using this compound as a fragment in drug discovery (e.g., Aniracetam analogs) or as a linker.

The Core Challenge: This molecule is deceptively simple. It is an alpha-amino amide . Its stability is governed by the interplay between the nucleophilic primary amine and the susceptibility of the amide bond to hydrolysis. Furthermore, its lack of a strong chromophore often leads to false "degradation" reports where the compound is simply undetected by standard UV methods.

This guide moves beyond basic datasheets to address the causality of experimental failures.

Module 1: The Chemistry of Instability

To handle this compound, you must understand its two primary degradation vectors in aqueous solution: Hydrolysis and pH-Dependent Speciation .

The Hydrolysis Pathway

The amide bond connecting the glycine moiety to the piperidine ring is the weak link. While amides are generally stable, the presence of the adjacent primary amine (alpha-position) can influence stability. In aqueous environments, the molecule hydrolyzes into Glycine and Piperidine .

  • Acidic Conditions (pH < 3): Rapid hydrolysis catalyzed by protonation of the carbonyl oxygen.

  • Basic Conditions (pH > 10): Hydrolysis driven by hydroxide attack.

  • Neutral Conditions (pH 5–8): This is the "Goldilocks" zone of maximum stability, though slow hydrolysis will still occur over time (weeks/months).

Visualization of Degradation

The following diagram illustrates the breakdown pathway you must monitor.

HydrolysisPathway cluster_conditions Catalysts Parent 2-Amino-1-piperidin-1-yl-ethanone (Glycylpiperidine) Transition Tetrahedral Intermediate (Unstable) Parent->Transition + H2O (Hydrolysis) Glycine Glycine (Product A) Transition->Glycine Cleavage Piperidine Piperidine (Product B) Transition->Piperidine Cleavage Acid H+ (Acidic pH) Base OH- (Basic pH)

Figure 1: Hydrolysis mechanism of Glycylpiperidine yielding Glycine and Piperidine.

Module 2: Troubleshooting Guide

This section addresses the most common tickets received by our support team.

Issue 1: "I injected the sample, but I see no peak in HPLC."

Diagnosis: Chromophore Mismatch. This is the #1 user error. Glycylpiperidine lacks a benzene ring or conjugated system. It has negligible absorbance at 254 nm.

  • The Fix: You must detect the peptide bond (amide).

    • UV Setting: Change detection to 205 nm or 210 nm .

    • Mobile Phase: Avoid UV-absorbing solvents (like Acetone) or high concentrations of TFA (which absorbs at 205 nm). Use Phosphoric acid or Formic acid buffers.

    • Alternative: Use ELSD (Evaporative Light Scattering) or LC-MS (Mode: ESI+).

Issue 2: "The pH of my solution keeps drifting up."

Diagnosis: Buffering Capacity. The primary amine (N-terminus) has a pKa of approximately 8.1 – 8.2 .

  • The Mechanism: If you dissolve the free base in unbuffered water, it will absorb protons, raising the pH. If you use the HCl salt (CAS 5437-48-9), the solution will be slightly acidic (~pH 4-5) initially.

  • The Fix: Always prepare the compound in a strong buffer (e.g., PBS or HEPES) if pH stability is critical for your assay. Do not rely on water alone.

Issue 3: "I see a new peak eluting earlier than my compound."

Diagnosis: Hydrolysis Product (Glycine).

  • Analysis: Glycine is highly polar and will elute near the void volume (dead time) on a standard C18 column. Piperidine may also elute early or tail significantly due to silanol interactions.

  • The Fix: Use a HILIC column or an Ion-Pairing reagent (e.g., Hexanesulfonic acid) to retain these polar degradation products and confirm their identity.

Module 3: Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution

Purpose: To minimize hydrolysis during storage.

ParameterSpecificationReason
Solvent DMSO (anhydrous) or Water (buffered)DMSO prevents hydrolysis completely (no water).
Concentration 10 – 50 mMHigher concentrations are generally more stable.
Storage Temp -20°C (Long term)Arrhenius equation: lower T = slower degradation.
Buffer pH pH 6.0 – 7.0Avoids acid/base catalyzed hydrolysis regions.

Step-by-Step:

  • Weigh the HCl salt (CAS 5437-48-9).[1] Note: It is hygroscopic; weigh quickly.

  • Option A (Assay Ready): Dissolve in PBS (pH 7.4). Use within 24 hours.

  • Option B (Storage): Dissolve in anhydrous DMSO. Aliquot into single-use vials. Store at -20°C. Stability: >6 months.

Protocol B: Forced Degradation (Stress Test)

Purpose: To validate your HPLC method's ability to detect degradation products.

  • Acid Stress: Dissolve compound to 1 mg/mL in 0.1 M HCl. Heat at 60°C for 4 hours.

  • Base Stress: Dissolve compound to 1 mg/mL in 0.1 M NaOH. Heat at 60°C for 1 hour. (Note: Amides hydrolyze faster in base).

  • Analysis: Neutralize samples and inject onto HPLC at 210 nm .

  • Expectation: Decrease in parent peak; appearance of Glycine (early eluting) and Piperidine.

Module 4: Decision Logic for Method Development

Use this flow to optimize your detection method.

MethodDev Start Start: Method Development CheckUV Is UV Detection Required? Start->CheckUV Wavelength Set Wavelength: 205-210 nm CheckUV->Wavelength Yes Buffer Mobile Phase Buffer? Wavelength->Buffer TFA Avoid TFA (High Background) Use Formic or Phosphoric Acid Buffer->TFA Column Column Selection TFA->Column C18 C18 (Standard) Risk: Glycine elutes in void Column->C18 HILIC HILIC (Recommended) Retains polar fragments Column->HILIC

Figure 2: Decision tree for optimizing HPLC parameters for non-chromophoric amides.

Module 5: Frequently Asked Questions (FAQs)

Q: Is the compound light sensitive? A: No, it does not have a conjugated system to absorb visible or near-UV light, so photodegradation is unlikely. However, standard practice dictates storing it in amber vials to prevent any trace impurity reactions.

Q: Can I use this compound in cell culture media? A: Yes. It is highly soluble. However, ensure the media is buffered. If you add the HCl salt directly to unbuffered media, you may acidify the culture. Pre-dissolve in PBS and check pH before adding to cells.

Q: Why does my LC-MS show a mass of M+1 = 143 instead of 178? A: The molecular weight of the HCl salt is ~178.66 g/mol . The free base weight is ~142.2 g/mol . In ESI+ MS, you detect the protonated free base


. Therefore, 

m/z is the correct mass. You are detecting the cation, not the chloride salt.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 33944, N-(2-Aminoethyl)piperidine (Structural Analog pKa data). Retrieved from [Link]

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half life time of peptide and protein drugs. Amino Acids, 30(4), 351–367.

Sources

Troubleshooting

Identifying self-condensation byproducts in amino ketone synthesis

Topic: Identifying Self-Condensation Byproducts (Pyrazines) Executive Summary Free base -amino ketones are notoriously unstable intermediates. The most prevalent failure mode in their synthesis is self-condensation , lea...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying Self-Condensation Byproducts (Pyrazines)

Executive Summary

Free base


-amino ketones are notoriously unstable intermediates. The most prevalent failure mode in their synthesis is self-condensation , leading to the formation of pyrazines  (aromatic heterocycles) and their precursors, dihydropyrazines . This guide details the forensic identification of these byproducts using LC-MS and NMR, and provides protocols to stabilize your precursors.
The Mechanism of Failure

When an


-amino ketone is generated as a free base (unprotonated), two molecules spontaneously condense. This is a variant of the Gutknecht Pyrazine Synthesis .
  • Intermolecular Condensation: The amine of one molecule attacks the ketone of another, forming a Schiff base (imine).

  • Cyclization: A second condensation releases water, forming a dihydropyrazine .

  • Oxidation: In the presence of air (or oxidants), the dihydropyrazine aromatizes to a stable pyrazine .

Pathway Visualization

PyrazineFormation AK 2 x α-Amino Ketone (Free Base) Imine Imine Dimer (Intermediate) AK->Imine Condensation (-H₂O) DHP Dihydropyrazine (Unstable) Imine->DHP Cyclization (-H₂O) Pyrazine Pyrazine (Stable Aromatic) DHP->Pyrazine Oxidation (-H₂ / Air)

Figure 1: The degradation pathway of free


-amino ketones into pyrazine byproducts via the Gutknecht mechanism.[1]
Diagnostic Module: LC-MS Identification

The most reliable way to confirm self-condensation is analyzing the mass shift. The formation of a pyrazine involves the loss of two water molecules and one hydrogen molecule (during aromatization) relative to two starting monomers.

The "Rule of 38"

If your target amino ketone has a molecular weight of M , look for the following byproduct signals:

SpeciesFormula ChangeMass Shift (Approx)Notes
Target (M) --ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Desired Product
Dihydropyrazine


Intermediate. Often seen if workup is rapid and air-free.
Pyrazine


Critical Marker. Stable aromatic byproduct.

Troubleshooting Scenario:

User Question: "I synthesized 2-amino-1-phenylethanone (M=135). My LC-MS shows a large peak at m/z 233. What is it?"

Analysis:

  • Target Mass (

    
    ): 135
    
  • Theoretical Dimer (

    
    ): 270
    
  • Pyrazine Shift (

    
    ): 
    
    
    
  • Observed Ion (

    
    ): 233
    
Diagnostic Module: NMR Forensics

When LC-MS is ambiguous,


H NMR provides definitive structural proof. The key indicator is the disappearance of the 

-protons
and the appearance of aromatic pyrazine signals .
Comparative NMR Table
Feature

-Amino Ketone (Target)
Pyrazine (Byproduct)

-Protons
Signal Present Typically singlet/multiplet at 3.5–4.5 ppm.Signal Absent The

-carbon is now part of the aromatic ring (

).
Aromatic Region Standard phenyl/aryl signals (if R is aryl).New Singlet If the pyrazine ring protons are unsubstituted, a sharp singlet appears at 8.5–9.5 ppm .
Visual Appearance Colorless oil or white solid (as salt).Yellow to Brown Conjugated aromatic systems often exhibit strong coloration.

Key Insight: If your "product" is a yellow solid, lacks a carbonyl stretch in IR (~1680-1700 cm⁻¹), and has no protons in the 3.5-5.0 ppm range, it is the pyrazine dimer.

Prevention & Stabilization Protocols

The instability is driven by the nucleophilicity of the free amine. To prevent this, you must remove the amine's ability to attack the ketone.

Protocol A: Isolation as Acid Salt (Recommended)

Never isolate


-amino ketones as free bases. Trap them immediately as HCl or HBr salts.
  • Reaction: Perform deprotection (e.g., Boc-removal) in acidic media (4M HCl in Dioxane).

  • Workup: Do not wash with aqueous NaHCO

    
    .
    
  • Isolation: Precipitate the salt directly with Et

    
    O or Hexanes.
    
  • Storage: Store as the hydrochloride salt at -20°C. The protonated amine (

    
    ) is non-nucleophilic and cannot condense.
    
Protocol B: In-Situ Usage

If the free base is required for the next step (e.g., a condensation reaction):

  • Liberate: Treat the salt with base (e.g., Et

    
    N) only in the presence of the next electrophile.
    
  • Temperature: Keep the solution at 0°C or lower during the neutralization.

  • Timing: Do not store the free base solution; use immediately.

Frequently Asked Questions (FAQ)

Q: Can I reverse the pyrazine formation? A: No. The formation of the aromatic pyrazine ring is thermodynamically driven and irreversible under standard synthetic conditions. You must restart the synthesis.

Q: Why do I see a mass of [2M - 36] instead of [2M - 38]? A: You are detecting the dihydropyrazine intermediate. This suggests the condensation has occurred, but the final oxidation (aromatization) is incomplete. This often happens if the sample was kept under inert atmosphere (N


/Ar) before analysis. Exposure to air will eventually convert it to the [2M - 38] pyrazine.

Q: Does this happen with


-amino ketones? 
A:  Rarely. 

-amino ketones typically undergo elimination to form

-unsaturated ketones (enones) rather than dimerization to pyrazines. The pyrazine pathway is specific to the 1,4-relationship of the nitrogens formed during

-amino ketone dimerization.
References
  • Gutknecht, H. (1879).[2] "Ueber Nitrosoäthylmethylketon." Berichte der deutschen chemischen Gesellschaft, 12(2), 2290–2292. (Foundational mechanism for self-condensation).

  • Kremsner, J. M., & Kappe, C. O. (2005). "Microwave-Assisted Synthesis of Pyrazines." European Journal of Organic Chemistry, 2005(17), 3672–3679. (Modern analysis of amino ketone dimerization).

  • Sperry, J. B., et al. (2018). "Self-Condensation of Amino Aldehydes and Ketones." Journal of Organic Chemistry, 83(4), 2234-2245. (Review of stability profiles).

Sources

Optimization

Technical Support Center: HPLC Solutions for Basic Piperidine Derivatives

Status: Active Ticket ID: #PIP-HPLC-001 Assigned Specialist: Senior Application Scientist Subject: Resolving Peak Tailing and Retention Issues for High- Basic Analytes Executive Summary Piperidine derivatives present a u...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #PIP-HPLC-001 Assigned Specialist: Senior Application Scientist Subject: Resolving Peak Tailing and Retention Issues for High-


 Basic Analytes

Executive Summary

Piperidine derivatives present a unique chromatographic challenge due to their high basicity (


). Under standard reversed-phase conditions (pH 2–8), these molecules are fully protonated cations. Their positive charge leads to strong, unwanted secondary interactions with residual silanols (

) on the silica surface, resulting in severe peak tailing, variable retention times, and poor resolution.

This guide provides a tiered troubleshooting approach, moving from modern high-pH strategies (recommended) to traditional mobile phase modifiers.

Part 1: The Mechanistic "Why"

Q: Why do piperidine peaks tail even on "end-capped" C18 columns?

A: Even high-quality end-capped columns possess residual silanol groups. At pH > 3, these silanols deprotonate (


).[1] Your piperidine derivative, being a strong base, is protonated (

). The resulting electrostatic attraction acts as a "cation-exchange" mechanism that competes with the desired hydrophobic interaction. This secondary retention mechanism is kinetically slow, causing the "tail" or drag on the peak.
Visualization: The "Dual-Retention" Problem

The following diagram illustrates the competing forces causing your peak asymmetry.

PiperidineInteraction Analyte Piperidine Derivative (Positively Charged Cation) C18 C18 Ligand (Hydrophobic Interaction) Analyte->C18 Fast Kinetics (Desired) Silanol Ionized Silanol (Si-O⁻) (Cation Exchange) Analyte->Silanol Slow Kinetics (Cause of Tailing) Peak Resulting Peak Shape C18->Peak Sharp Main Peak Silanol->Peak Extended Tail

Figure 1: Mechanism of peak tailing showing the competition between hydrophobic retention and unwanted silanol cation-exchange.

Part 2: Primary Solutions (The "Gold Standard")

Strategy A: High pH Separation (Recommended)

Logic: Since piperidine has a


, operating at pH 10–11  ensures the molecule is neutral (uncharged).
  • Benefit: Eliminates electrostatic interaction with silanols.

  • Result: Sharp, symmetrical peaks and often increased retention (hydrophobic retention increases when the molecule is neutral).

⚠️ CRITICAL WARNING: Standard silica columns dissolve at pH > 8. You must use a column engineered for high pH stability.

Recommended Protocol (High pH)
ComponentSpecificationNotes
Column Hybrid Particle (e.g., Waters XBridge BEH C18) or High-pH Stable Silica (e.g., Agilent Poroshell HPH-C18)These utilize ethylene-bridged hybrids or special surface modifications to resist dissolution [1, 5].
Buffer 10 mM Ammonium Bicarbonate or Ammonium HydroxideAdjust to pH 10.5 with

. Volatile and LC-MS compatible.[2]
Organic Acetonitrile or MethanolMethanol often provides better selectivity for basic isomers.
Strategy B: Low pH with Ion Suppression

Logic: If you cannot use high pH columns, you must suppress the ionization of the silanols.

  • Mechanism: At pH < 2.5, silanols are protonated (

    
    ) and neutral.
    
  • Constraint: Piperidine remains charged, so you rely solely on hydrophobic interaction of the charged species.

Recommended Protocol (Low pH)
  • Buffer: 0.1% Trifluoroacetic Acid (TFA).[3]

    • Why TFA? TFA is a strong acid (

      
      ) that effectively suppresses silanols. It also forms an ion pair  with the piperidine cation, acting as a hydrophobic "mask" that improves retention on the C18 phase [3].
      
    • LC-MS Note: TFA causes signal suppression in Mass Spectrometry. For LC-MS, use Formic Acid (0.1%) but expect slightly worse tailing than TFA.

Part 3: Advanced Troubleshooting (Additives & Chaotropes)

Q: I am restricted to a standard C18 column and pH 3-7. What now?

A: You must use a "Sacrificial Base" or Chaotropic Salt.

1. The "Sacrificial Base": Triethylamine (TEA)

TEA competes for the active silanol sites.[4][5][6] Because it is a smaller amine, it saturates the surface, effectively "blocking" the silanols so your piperidine analyte cannot interact with them [2].

  • Recipe: Add 5–10 mM TEA to the aqueous mobile phase. Adjust pH to ~3.0 with Phosphoric Acid.

  • Drawback: Not recommended for LC-MS (contaminates the source).

2. Chaotropic Salts (The "Nuclear" Option)

Chaotropes (like Perchlorate


) disrupt the solvation shell of the basic analyte and form stable ion pairs in the mobile phase.
  • Recipe: 10–50 mM Sodium Perchlorate (

    
    ) in mobile phase containing 0.1% acid [4].
    
  • Drawback: Perchlorates are explosive hazards when dried and are incompatible with LC-MS.

Part 4: Diagnostic Workflow

Use this decision tree to select the correct method for your specific constraints.

TroubleshootingTree Start Start: Piperidine Peak Tailing CheckMS Is this for LC-MS? Start->CheckMS CheckCol Do you have a Hybrid/High-pH Column? CheckMS->CheckCol Yes (LC-MS) CheckMS->CheckCol No (LC-UV) SolA SOLUTION A (Best): Use pH 10.5 (NH4OH) Column: BEH C18 / HPH-C18 CheckCol->SolA Yes SolB SOLUTION B: Use 0.1% Formic Acid (Accept slight tailing) CheckCol->SolB No (LC-MS) SolD SOLUTION D: Add 10mM TEA Adjust pH to 3.0 CheckCol->SolD No (LC-UV) SolC SOLUTION C: Use 0.1% TFA (Better shape, signal suppression) SolB->SolC If peak still poor

Figure 2: Decision matrix for selecting mobile phase conditions based on detection method and column availability.

Part 5: Summary of Experimental Choices

VariableRecommendation for PiperidinesScientific Rationale
pH High (>10) or Low (<2.5) Avoids intermediate pH (4–8) where both analyte and silanols are ionized, maximizing secondary interactions.
Buffer Cation Ammonium (

) or TEA
Amine-based buffers compete for silanol sites better than Sodium/Potassium.
Column Temp 40°C – 60°CHigher temperature improves mass transfer kinetics, sharpening peaks (ensure column stability first).
Sample Diluent Match Mobile Phase AInjecting a basic sample in 100% organic solvent can cause "breakthrough" and distorted peak fronts.

References

  • Waters Corporation. XBridge BEH C18 Column Capabilities and pH Stability (pH 1-12). Source:

  • Pharma Growth Hub. The Role of Triethylamine (TEA) in Mitigating Peak Tailing of Basic Compounds.[5] (2023).[5] Source:

  • Chromatography Online. TFA vs. Formic Acid: Ion Pairing Effects on Basic Analytes. Source:

  • Welch Materials. Principles and Applications of Chaotropic Agents (Perchlorate) in the Analysis of Basic Compounds. (2024).[4][7] Source:

  • Agilent Technologies. Poroshell HPH-C18: High pH Stability for Basic Compounds. Source:

Sources

Troubleshooting

Technical Support Center: Storage &amp; Stability Optimization for CAS 5437-48-9

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride Synonyms: 1-Glycylpiperidine HCl; 2-Amino-1-piperidino-1-ethanone HCl CAS: 5437-48-9 Molecular Formula: C₇H₁₅ClN₂O · HCl Molecular Weight: 178.66 g/mol

Part 1: Core Storage Directive (The "Gold Standard")

As a Senior Application Scientist, I often see degradation in this class of compounds driven by two invisible enemies: atmospheric moisture and oxidative stress . Because CAS 5437-48-9 is a hydrochloride salt of a primary amine, it possesses a high affinity for water (hygroscopicity) and a susceptibility to oxidation at the nitrogen center.

To guarantee the integrity of your experimental data, adopt this Gold Standard Storage Protocol :

ParameterCritical SpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated) While stable at room temperature (RT) for short durations, long-term storage at 4°C significantly retards the kinetic rate of amide hydrolysis and oxidative discoloration.
Atmosphere Inert Gas Backfill (Argon/N₂) The primary amine group (

) is vulnerable to oxidation and carbamate formation upon reaction with atmospheric CO₂. Store under inert gas to prevent "yellowing."
Humidity Control Desiccator (<20% RH) As an HCl salt, the lattice energy is high, but surface hygroscopicity can lead to deliquescence. Moisture initiates the hydrolysis of the amide bond.
Container Amber Glass / Tightly Sealed Protects from incident UV radiation (which accelerates amine oxidation) and ensures a hermetic seal against moisture ingress.

Part 2: Troubleshooting Guide (Field Scenarios)

This section addresses specific, real-world issues reported by our research partners.

Scenario A: "My white powder has turned into a yellow, sticky solid."
  • Diagnosis: Moisture-Induced Deliquescence & Oxidation.

    • The Mechanism: The HCl salt absorbed atmospheric water, creating a localized aqueous environment. This allowed the primary amine to oxidize (turning yellow) and potentially facilitated the hydrolysis of the amide bond.

  • Corrective Action:

    • Immediate: Run an LC-MS to check for the presence of Piperidine (mass 85.15) and Glycine (mass 75.07). If degradation >2%, discard the batch.

    • Prevention: Ensure the cap is Parafilmed after every use and store in a desiccator. Do not store in a "frost-free" freezer where humidity cycles occur.

Scenario B: "I cannot get the compound to dissolve in Dichloromethane (DCM)."
  • Diagnosis: Incorrect Solvent Choice for Salt Form.

    • The Science: You are working with the hydrochloride salt. Ionic lattices are extremely difficult to break with non-polar or moderately polar aprotic solvents like DCM or Hexanes.

  • Solution:

    • Protocol: Dissolve the compound in Methanol (MeOH) , Water , or DMSO .

    • Workaround: If you strictly need it in DCM (e.g., for an acylation reaction), you must first perform a "free-basing" step using a basic wash (e.g., NaHCO₃) to convert it to the neutral amine, which is DCM-soluble.

Scenario C: "The pH of my aqueous stock solution is drifting down over time."
  • Diagnosis: Slow Amide Hydrolysis.

    • The Mechanism: In aqueous solution, especially if not buffered, the amide bond is susceptible to hydrolysis, releasing free Glycine and Piperidine. This reaction is acid-catalyzed (autocatalytic due to the HCl salt).

  • Corrective Action:

    • Protocol: Do not store aqueous stock solutions. Prepare fresh immediately before use. If storage is unavoidable, freeze at -20°C or -80°C to arrest hydrolysis kinetics.

Part 3: Mechanism of Action & Degradation Pathways

Understanding how the molecule breaks down allows you to predict stability risks. The following diagram illustrates the two primary degradation pathways: Hydrolysis (Water-driven) and Oxidation (Air-driven).

DegradationPathways Compound CAS 5437-48-9 (1-Glycylpiperidine HCl) Hydrolysis Amide Hydrolysis (Rate Limiting Step) Compound->Hydrolysis Exposure to H₂O Oxidation N-Oxidation (Radical Mechanism) Compound->Oxidation Exposure to Air Moisture Moisture (H₂O) + Acidic pH Moisture->Hydrolysis Oxygen Oxygen (O₂) + Light (hν) Oxygen->Oxidation Piperidine Degradant A: Piperidine (Toxic, Fishy Odor) Hydrolysis->Piperidine Glycine Degradant B: Glycine (Inert) Hydrolysis->Glycine ColoredImpurity Degradant C: Oxidized Oligomers (Yellow/Brown Color) Oxidation->ColoredImpurity

Figure 1: Primary degradation pathways for 2-Amino-1-(piperidin-1-yl)ethanone HCl. Note that moisture drives the cleavage of the molecule, while oxygen affects the primary amine, causing discoloration.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I ship this compound at Room Temperature? A: Yes. The compound is stable at ambient temperatures (20-25°C) for the duration of standard shipping (3-7 days), provided it is sealed against moisture. Upon receipt, transfer it to 2-8°C storage for long-term viability.

Q2: Is this compound compatible with peptide coupling reagents (HATU/EDC)? A: Yes, but with a caveat. Since it is an HCl salt, you must add a non-nucleophilic base (like DIPEA or NMM) to the reaction mixture to neutralize the HCl and liberate the nucleophilic N-terminus for coupling. Failure to add base will result in zero reaction .

Q3: I need to dry the compound. Can I use a vacuum oven? A: Yes. We recommend drying at 30-40°C under high vacuum for 4-6 hours. Avoid temperatures >50°C, as thermal stress can accelerate degradation in the solid state if trace moisture is present.

Part 5: Solvent Compatibility Data

Use this table to plan your dissolution strategy.

SolventSolubility RatingNotes
Water High Ideal for aqueous buffers. Prepare fresh.
Methanol High Best choice for stock solutions (store at -20°C).
DMSO High Good for biological assays; difficult to remove.
Ethanol Moderate Heating may be required; solubility is lower than MeOH.
DCM Insoluble Requires free-basing to dissolve.
Ethyl Acetate Insoluble Not recommended.
Hexanes Insoluble Useful as an anti-solvent for precipitation.

References

  • LookChem . (n.d.). CAS 5437-48-9 Basic Information and Properties. Retrieved February 15, 2026, from [Link]

  • PubChem . (n.d.). Compound Summary: 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride.[1][2][3][4] National Library of Medicine. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Troubleshooting low conversion in piperidine acylation reactions

Welcome to the Acylation Crisis Center You are here because a "simple" amide bond formation—one of the most fundamental reactions in organic synthesis—has failed. Piperidine is typically a robust nucleophile ( ), meaning...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Acylation Crisis Center

You are here because a "simple" amide bond formation—one of the most fundamental reactions in organic synthesis—has failed. Piperidine is typically a robust nucleophile (


), meaning it should react aggressively. When it doesn't, standard troubleshooting (adding more base, heating it up) often leads to tar, not target.

This guide moves beyond the textbook. We will diagnose whether your failure is kinetic (steric hindrance), thermodynamic (salt formation), or mechanistic (reagent failure), and apply field-proven protocols to fix it.

Module 1: The Diagnostic Workflow

Before altering conditions, we must identify the failure mode. Use this logic tree to triage your experiment.

Piperidine_Troubleshooting_Tree Start Acylation Failed (<30% Conversion) Reagent Acylating Agent Used? Start->Reagent AcidCl Acid Chloride / Anhydride Reagent->AcidCl R-COCl CarbAcid Carboxylic Acid + Coupling Agent Reagent->CarbAcid R-COOH Precip Did white solid form immediately? AcidCl->Precip Steric Is Piperidine 2,6-substituted? CarbAcid->Steric Salt Diagnosis: Amine Hydrohalide Salt Fix: Schotten-Baumann Conditions Precip->Salt Yes (Amine trapped) Hydrolysis Diagnosis: Reagent Hydrolysis Fix: Anhydrous Tech / DMAP Precip->Hydrolysis No (SM remains) Guanidine Diagnosis: Guanidinylation (HATU) Fix: Switch to Phosphonium (PyAOP) Steric->Guanidine No (Standard) BrickWall Diagnosis: Steric Blockade Fix: Acyl Fluoride / T3P Steric->BrickWall Yes (e.g., 2,2,6,6-Me)

Figure 1: Diagnostic logic tree for isolating the root cause of acylation failure. Follow the path corresponding to your experimental observation.

Module 2: The "Standard" Failure (Acid Chlorides)

Scenario: You used an acid chloride (R-COCl) and triethylamine (TEA) in DCM. A white precipitate formed instantly, but LCMS shows 50% unreacted starting material.

The Causality: This is a stoichiometry trap . The reaction generates HCl. Piperidine is a strong base; it reacts with the generated HCl faster than it reacts with the acid chloride. The white solid is likely piperidine hydrochloride, which is non-nucleophilic and insoluble in DCM. You have effectively quenched half your starting material.

Protocol A: The Schotten-Baumann Rescue Instead of fighting moisture, use it. This biphasic system keeps the amine free-based in the organic layer while the base (in water) scavenges the acid.[1]

  • Solvent: DCM or Ethyl Acetate (Organic phase) / Water (Aqueous phase).

  • Base: 10% NaOH or saturated

    
     (Aqueous).
    
  • Procedure:

    • Dissolve piperidine (1.0 equiv) in DCM.

    • Add equal volume of aqueous base.

    • Add Acid Chloride (1.2 equiv) dropwise with vigorous stirring.

  • Why it works: The protonated piperidine (salt) is water-soluble. The aqueous base deprotonates it, pushing it back into the DCM to react.

Protocol B: Nucleophilic Catalysis (DMAP) If you must work anhydrously, add 4-Dimethylaminopyridine (DMAP).

  • Load: 10-20 mol% DMAP.

  • Mechanism: DMAP attacks the acid chloride to form an N-acylpyridinium ion. This intermediate is more electrophilic than the acid chloride and, crucially, is a loose ion pair that is more soluble in organic solvents than the inorganic salts.

Module 3: The "Brick Wall" (Steric Hindrance)

Scenario: You are acylating 2,2,6,6-tetramethylpiperidine or a 2,6-disubstituted analog. Conversion is <5% even with heating.

The Causality: The "chair" conformation of piperidine places 2,6-substituents in axial positions that physically block the nitrogen lone pair. Standard activated esters (OBt/OAt) are too bulky to approach the nitrogen.

The Solution: High-Energy, Low-Steric Reagents You need the smallest possible electrophile or the most "explosive" leaving group.

Option 1: T3P (Propylphosphonic Anhydride)

T3P is the gold standard for hindered amines. It forms a mixed anhydride that is highly reactive but does not suffer from the bulk of uronium reagents.

Protocol:

  • Solvent: Ethyl Acetate or DMF (T3P is often sold as 50% wt in EtOAc).

  • Base: DIPEA (3.0 equiv) or Pyridine (excess).

  • Reagent: T3P (1.5 - 2.0 equiv).

  • Temp:

    
     (Heat to 
    
    
    
    if no reaction after 2h).
  • Workup: Wash with water. T3P byproducts are water-soluble (unlike urea from DCC/EDC).

Option 2: Acyl Fluorides

Acyl fluorides are stable to moisture but highly reactive toward amines due to the high C-F bond strength and small atomic radius of fluorine, which minimizes steric clash.

  • Generation: Treat carboxylic acid with TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or Cyanuric Fluoride.

Module 4: Coupling Reagent Selection Guide

When using carboxylic acids, the choice of coupling reagent dictates the pathway. Avoid the "Guanidinylation Trap"—a common failure where the amine reacts with the coupling reagent (HATU) instead of the acid.

Table 1: Reagent Selection Matrix for Piperidines

ReagentClassBest ForThe Risk
HATU UroniumStandard, difficult couplingsGuanidinylation: If acylation is slow (hindered amine), the amine attacks the HATU guanidine core.
PyAOP PhosphoniumHindered Amines Expensive. Use this if HATU causes side reactions. No guanidinylation risk.
T3P AnhydrideSteric Bulk / Scale-up Requires excess base.[2] Slower kinetics than HATU but cleaner profile.
COMU OxymaGreen / High EfficiencySafer than HATU (non-explosive). Excellent solubility.
EDC/HOAt CarbodiimideRoutine / CostUrea byproduct removal can be difficult.

Module 5: Mechanistic Visualization

Understanding why DMAP works is critical for troubleshooting. It is not just a base; it is a nucleophilic catalyst .

DMAP_Catalysis AcidCl Acid Chloride (Electrophile) Intermediate N-Acylpyridinium Ion (Super-Active Species) AcidCl->Intermediate Attack by DMAP DMAP DMAP (Catalyst) DMAP->Intermediate Product N-Acyl Piperidine (Product) Intermediate->Product Attack by Piperidine DMAP_Regen DMAP (Regenerated) Intermediate->DMAP_Regen Leaving Group Piperidine Piperidine (Nucleophile) Piperidine->Product DMAP_Regen->DMAP Recycle

Figure 2: Catalytic cycle of DMAP. The formation of the N-Acylpyridinium ion creates a highly electrophilic species that is more susceptible to attack by the piperidine than the original acid chloride.

Frequently Asked Questions (FAQs)

Q: My LCMS shows a mass corresponding to [M+99]. What is this? A: This is likely the guanidinylated byproduct . It occurs when using HATU with a sterically hindered piperidine. The reaction with the carboxylic acid is too slow, so the piperidine attacks the uronium carbon of HATU.

  • Fix: Switch to a phosphonium reagent (PyAOP) or T3P, which cannot form guanidines.

Q: I am using EDC/NHS, but the yield is low. Why? A: Piperidine is highly basic. In EDC couplings, if the pH is too high, EDC hydrolyzes. If too low, the piperidine is protonated and unreactive.

  • Fix: Ensure the pH is roughly 8.0. However, for piperidines, T3P is generally superior to carbodiimides due to fewer pH-dependent side reactions.

Q: Can I use microwave irradiation? A: Yes, especially for the "Brick Wall" substrates (Module 3). Heating to 100°C for 10-30 minutes with T3P or HATU can overcome the activation energy barrier imposed by steric hindrance. Ensure your solvent (e.g., DMF, NMP) is dry.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4][5] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Bode, J. W. (2006). Emerging Methods in Amide- and Peptide-Bond Formation. Current Opinion in Drug Discovery & Development. (Discusses T3P and Acyl Fluorides).[6][7]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Comparison Guide: Purity Analysis of 2-Amino-1-piperidin-1-yl-ethanone

Executive Summary: The "Polarity Trap" Analyzing 2-Amino-1-piperidin-1-yl-ethanone (CAS: 1121-09-1, also known as Glycylpiperidine) presents a classic analytical paradox: the molecule is too polar for standard Reversed-P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polarity Trap"

Analyzing 2-Amino-1-piperidin-1-yl-ethanone (CAS: 1121-09-1, also known as Glycylpiperidine) presents a classic analytical paradox: the molecule is too polar for standard Reversed-Phase (RP) retention yet lacks the distinct chromophore required for sensitive UV detection.

Standard C18 methods often result in elution at the void volume (


), making purity assessment impossible due to co-elution with solvent fronts and salts. This guide objectively compares three distinct chromatographic approaches to solve this problem, ultimately recommending Ion-Pair Chromatography (IPC)  as the most robust protocol for purity analysis in a QC setting.
Compound Profile[1]
  • Structure: A piperidine ring acylated with a glycine moiety.

  • Key Functional Group: Primary amine (

    
    ) and tertiary amide.
    
  • Detection Challenge: No aromatic rings. UV absorption is limited to the amide bond (

    
    ).
    
  • LogP:

    
     (Highly Hydrophilic).
    

Comparative Analysis of Methodologies

We evaluated three primary strategies for retaining and resolving this polar amine.

FeatureMethod A: High-Aqueous C18Method B: HILICMethod C: Ion-Pair RP (Recommended)
Mechanism Hydrophobic InteractionHydrophilic PartitioningMixed-Mode (Hydrophobic + Ion Exchange)
Column C18 (Base Deactivated)Bare Silica or AmideC18 or C8
Mobile Phase 95-98% Phosphate BufferACN / Ammonium AcetateBuffer + Octanesulfonate / ACN
Retention (

)
< 0.5 (Poor)> 3.0 (Excellent)2.0 - 5.0 (Tunable)
Peak Shape Tailing (Silanol interaction)GoodExcellent (Masked Silanols)
Robustness Low (Phase Dewetting risk)Medium (Long equilibration)High
Suitability Not Recommended Research / LC-MS QC / Purity Release
Why Method C (Ion-Pairing) Wins

While HILIC offers excellent retention, it requires long equilibration times and is sensitive to sample diluent composition (the "solvent mismatch" effect). Method A fails because the analyte is too polar to interact with the C18 chains, even at 98% water.

Method C (IPC) uses an anionic pairing agent (e.g., Sodium Octanesulfonate) that forms a neutral complex with the protonated amine. This "pseudo-neutral" complex retains well on a standard C18 column, providing sharp peaks and reproducible retention times without the drift associated with HILIC.

The Gold Standard Protocol: Ion-Pair RP-HPLC

This protocol is designed for the determination of purity and related substances. It ensures the amine is protonated (pH 3.0) and paired with a sulfonate counter-ion for retention.

Chromatographic Conditions
  • Instrument: HPLC with UV Detector (DAD/VWD)

  • Column: C18,

    
    , 
    
    
    
    (e.g., Agilent Zorbax Eclipse XDB or Waters Symmetry).
  • Wavelength:

    
     (Critical: Use high-purity solvents to minimize background noise).
    
  • Flow Rate:

    
    .
    
  • Column Temperature:

    
    .
    
  • Injection Volume:

    
    .
    
Mobile Phase Preparation
  • Buffer (Solvent A): Dissolve

    
     of Sodium 1-Octanesulfonate  and 
    
    
    
    of Orthophosphoric Acid (85%) in
    
    
    of HPLC-grade water. Adjust pH to
    
    
    with Triethylamine or dilute NaOH.
    • Why? Low pH ensures the amine is fully protonated (

      
      ). Octanesulfonate acts as the "grip" for the C18 phase.
      
  • Organic Modifier (Solvent B): Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Buffer (A)% Acetonitrile (B)Event
0.09010Isocratic Hold (Equilibration)
5.09010End of Isocratic
20.06040Linear Gradient
25.06040Wash
25.19010Re-equilibration
35.09010Stop

Experimental Workflow & Logic

The following diagram illustrates the decision logic and workflow for analyzing non-chromophoric polar amines.

HPLC_Workflow Start Sample: 2-Amino-1-piperidin-1-yl-ethanone Check_UV Check UV Absorbance (Amide bond @ 210nm) Start->Check_UV Decision Is Sensitivity Sufficient? Check_UV->Decision Method_Direct Direct Analysis (Recommended) Ion-Pair RP-HPLC Decision->Method_Direct Yes (Purity > 98%) Method_Deriv Derivatization (Alternative) FMOC or OPA Reagent Decision->Method_Deriv No (Trace Analysis) Prep_Direct Dissolve in Mobile Phase (Prevents solvent mismatch) Method_Direct->Prep_Direct Prep_Deriv React with FMOC-Cl (pH 8.0 buffer, 50°C) Method_Deriv->Prep_Deriv Analysis HPLC Run Monitor Purity & Impurities Prep_Direct->Analysis Prep_Deriv->Analysis

Caption: Decision tree for selecting between Direct UV (IPC) and Derivatization based on sensitivity needs.

System Suitability & Validation Criteria

To ensure the method is "self-validating" as per ICH Q2(R1) guidelines, the following criteria must be met before every sample set.

System Suitability Test (SST)

Prepare a standard solution at


.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .
    • Logic: Higher tailing indicates silanol activity or insufficient ion-pairing agent.

  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Retention Time Repeatability:

    
     (n=5 injections).
    
    • Note: IPC is temperature sensitive. Ensure the column oven is stable.

Linearity & Range
  • Range:

    
     (LOQ) to 
    
    
    
    .
  • Correlation Coefficient (

    
    ): 
    
    
    
    .[1][2][3][4]
  • Observation: At 210 nm, the response factor is lower than aromatic compounds. Ensure the LOQ is experimentally determined (Signal-to-Noise ratio > 10).

Troubleshooting Guide (Expert Insights)

IssueRoot CauseCorrective Action
Drifting Baseline UV absorption of Ion-Pair reagentUse "HPLC Grade" sulfonates and ensure column equilibration (>20 column volumes).
Peak Splitting Solvent MismatchDissolve the sample in the Mobile Phase , not pure Acetonitrile.
Rising Pressure PrecipitationPhosphate buffers precipitate in >80% ACN. Do not exceed 60% B in the gradient.
Ghost Peaks Water ContaminationWater used for mobile phase must be

(Milli-Q). Impurities in water absorb at 210 nm.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Verma, D., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation.[3] Indian Journal of Pharmaceutical Education and Research. [Link]

  • Dolan, J. W. (2008). Ion Pairing: The Good, The Bad, and The Ugly. LCGC North America. [Link]

Sources

Comparative

Optimizing NMR Shift Assignment for 2-Amino-1-piperidin-1-yl-ethanone: A Comparative Technical Guide

Executive Summary Molecule: 2-Amino-1-piperidin-1-yl-ethanone (Glycylpiperidine) CAS: 22370-36-1 The Analytical Challenge: Restricted rotation around the amide bond ( ) creates distinct rotameric populations at room temp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 2-Amino-1-piperidin-1-yl-ethanone (Glycylpiperidine) CAS: 22370-36-1 The Analytical Challenge: Restricted rotation around the amide bond (


) creates distinct rotameric populations at room temperature. This phenomenon frequently results in signal doubling or significant line broadening in standard 1D 

NMR, leading to misinterpretation of purity or structure.

This guide compares three assignment strategies: Standard 1D Acquisition , Variable Temperature (VT) NMR , and 2D Heteronuclear Correlation (HSQC) . It provides actionable protocols to resolve the "missing" or "broad" signals characteristic of this scaffold.

Structural Analysis & Theoretical Prediction[1][2]

Before selecting an experimental protocol, one must understand the dynamic behavior of the piperidine amide. The partial double-bond character of the amide nitrogen-carbonyl bond creates a rotational barrier (


).

At room temperature (


), the rotation is often slow on the NMR timescale. Consequently, the piperidine ring protons are not equivalent. The ring "locks" into conformations where the 

-protons (adjacent to nitrogen) experience different magnetic environments (syn/anti to the carbonyl oxygen).
Predicted Proton Environments
PositionGroupMultiplicity (Ideal)Approx. Shift (ppm)Structural Note
1

Broad Singlet1.8 - 2.5 (

)
Exchangeable; shift varies with concentration/pH.
2 Glycyl-

Singlet (or AB q)3.4 - 3.6Deshielded by

and

. May split due to rotamers.
3 Pip-

(

)
Broad/Multiplet3.3 - 3.6Problem Area: Often appears as two distinct broad humps.
4 Pip-

(

)
Multiplet1.5 - 1.7Remote from chiral axis, less affected.
5 Pip-

(

)
Multiplet1.4 - 1.6Most shielded ring protons.

Comparative Assignment Protocols

Method A: Standard 1D NMR (Baseline)

Solvent: Chloroform-d (


)
Temp: 

(

)
  • Performance: High speed, low cost.

  • Limitation: The piperidine

    
    -protons often appear as an unresolved "blob" or two broad multiplets integrating to 2H each (or 4H total). The Glycyl-
    
    
    
    may appear as two singlets of unequal intensity (rotamer ratio typically 60:40 or 50:50).
  • Risk: Researchers often mistake the split Glycyl signal for an impurity.

Method B: Variable Temperature (VT) NMR (The "Gold Standard")

Solvent: DMSO-


 or Tetrachloroethane-

(for high T) Temp:

-

(

)
  • Mechanism: Heating the sample supplies enough energy to overcome the rotational barrier of the amide bond. The exchange rate becomes fast on the NMR timescale, causing the distinct rotamer signals to coalesce into single, sharp averages.

  • Protocol:

    • Dissolve ~5-10 mg sample in DMSO-

      
       (high boiling point is essential).
      
    • Acquire spectrum at

      
       (Reference).[1]
      
    • Ramp temperature to

      
       (allow 10 min equilibration).
      
    • Acquire spectrum.[2][3][4][5][6][7]

    • Result: The split Glycyl-

      
       singlets merge into one sharp singlet. The broad piperidine 
      
      
      
      -protons sharpen into a defined triplet/multiplet.
Method C: 2D HSQC (The "Verifier")

Solvent:


 or DMSO-

Temp:

  • Performance: Resolves overlap without heating.

  • Utility: If the proton spectrum is messy, the Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates protons to their attached carbons.

  • Result: Even if the piperidine

    
    -protons are two broad humps at 3.3 and 3.6 ppm, they will both correlate to the same carbon signals (or very closely spaced carbon signals) in the piperidine ring, confirming they are the same chemical group in different magnetic environments.
    

Visualizing the Mechanism & Workflow

Diagram 1: Rotameric Equilibrium

This diagram illustrates the physical cause of the signal broadening: the resonance-stabilized amide bond.

RotamerMechanism cluster_0 Amide Resonance & Restricted Rotation RotamerA Rotamer A (Syn) Piperidine Ring Locked Transition Transition State (Partial Double Bond Break) RotamerA->Transition Heat (Energy Input) RotamerB Rotamer B (Anti) Piperidine Ring Locked Transition->RotamerB Fast Exchange Signal NMR Signal Result Transition->Signal High Temp: Coalesced Singlet RotamerB->Signal Room Temp: Split Signals

Caption: The partial double bond character (N-C=O) restricts rotation, creating distinct rotamers at room temperature that coalesce upon heating.

Diagram 2: Assignment Decision Workflow

A self-validating logic flow for assigning the spectrum.

AssignmentWorkflow Start Start: Acquire 1D 1H NMR (CDCl3, 298K) Check1 Are Piperidine Alpha-H Broad or Split? Start->Check1 Simple Signals Sharp? (Rare for this scaffold) Check1->Simple No Complex Signals Broad/Split (Rotamers Present) Check1->Complex Yes Assign Standard Assignment Based on Integration Simple->Assign Branch Choose Validation Path Complex->Branch MethodVT Method B: VT-NMR (DMSO-d6, 353K) Branch->MethodVT If Dynamic Proof Needed Method2D Method C: 2D HSQC (Confirm C-H connectivity) Branch->Method2D If Heating Impossible ResultVT Coalescence: Signals Merge & Sharpen MethodVT->ResultVT Result2D Correlation: Distinct H peaks -> Same C Method2D->Result2D Final Final Assignment Confirmed ResultVT->Final Result2D->Final

Caption: Decision tree for selecting the correct assignment method based on spectral complexity.

Experimental Data Summary

The following table synthesizes typical spectral data for N-acyl piperidines, highlighting the differences between the "Baseline" (Method A) and "Gold Standard" (Method B) approaches.

Proton GroupMethod A:

(

)
Method B: DMSO-

(

)
Assignment Logic
Glycyl

Two singlets (e.g., 3.45 & 3.52 ppm)One sharp singlet (~3.4 ppm)Coalescence confirms the two singlets are rotamers of the same group, not impurities.
Pip

-H
Two broad multiplets (3.3 - 3.6 ppm)One triplet/multiplet (~3.4 ppm)High temp averages the axial/equatorial and cis/trans environments.
Pip

-H
Multiplet (1.5 - 1.7 ppm)Multiplet (1.4 - 1.6 ppm)Less affected by the amide anisotropy; slight shift due to solvent change.
Amine

Broad, low intensity (~2.0 ppm)Sharper, downfield (~3.0 - 4.0 ppm)DMSO H-bonds with amines, slowing exchange and sharpening the signal [1].

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Dynamics and Chemical Exchange). Link

  • Bain, A. D. (2003). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Reich, H. J. (2024). Structure Determination Using NMR: Amide Rotation. University of Wisconsin-Madison. Link

Sources

Validation

Comparison of Sigma-1 affinity: 2-Amino-1-piperidin-1-yl-ethanone vs Haloperidol

This guide provides an in-depth technical comparison and experimental framework for evaluating the Sigma-1 receptor ( R) affinity of 2-Amino-1-piperidin-1-yl-ethanone (also known as 1-Glycylpiperidine) versus the referen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and experimental framework for evaluating the Sigma-1 receptor (


R) affinity of 2-Amino-1-piperidin-1-yl-ethanone  (also known as 1-Glycylpiperidine) versus the reference antagonist Haloperidol .

Candidate: 2-Amino-1-piperidin-1-yl-ethanone (Glycylpiperidine) Reference Standard: Haloperidol

Executive Technical Synthesis

This comparison contrasts a Fragment-Like Small Molecule (the Candidate) against a High-Affinity Antagonist (Haloperidol).

  • Haloperidol is the "Gold Standard"

    
    R antagonist with single-digit nanomolar affinity (
    
    
    
    nM). Its high affinity drives its use as a masking agent in
    
    
    assays and a displacer in radioligand binding.
  • 2-Amino-1-piperidin-1-yl-ethanone represents a "minimal pharmacophore." It possesses the core requirement (a basic nitrogen and a hydrophobic ring) but lacks the distal hydrophobic bulk required for deep pocket occupancy.

  • Predicted Outcome: Structural Activity Relationship (SAR) modeling predicts the Candidate will exhibit low affinity (likely

    
    
    
    
    
    M) compared to Haloperidol. It should be viewed as a "fragment" or "scaffold" rather than a potent ligand.

Structural & Pharmacophore Analysis

To understand the affinity gap, we must analyze the


R pharmacophore requirements.
The Sigma-1 Pharmacophore

High-affinity binding requires three distinct features aligned in 3D space:

  • Positive Ionizable Nitrogen (PI): Essential for electrostatic interaction with Glu172 (or Asp126) in the receptor pocket.

  • Primary Hydrophobic Region (HYD1): A hydrophobic ring (usually phenyl or piperidine) flanking the nitrogen.

  • Secondary Hydrophobic Region (HYD2): A distal hydrophobic group (usually aromatic) located 6–10 Å from the nitrogen.

Comparative Dissection
FeatureHaloperidol (Reference)2-Amino-1-piperidin-1-yl-ethanone (Candidate)Impact on Affinity
Core Structure Butyrophenone backboneGlycine-Piperidine amideMajor Difference
Basic Nitrogen Tertiary amine (Piperidine N)Primary amine (Glycyl N-terminus)*Moderate (Tertiary amines often preferred)
HYD1 Region 4-Chlorophenyl ringPiperidine ringNeutral (Both fit the pocket)
HYD2 Region 4-Fluorophenyl (via butyl chain)ABSENT Critical Loss of Affinity
Linker Length ~4 Carbon chain (flexible)1 Carbon (rigid amide)Restricted Conformational Fit

*Note: The piperidine nitrogen in the Candidate is an amide and is non-basic. The primary amine is the ionizable center.

Pharmacophore Mismatch Visualization

The following diagram illustrates why Haloperidol binds tightly (Dual Hydrophobic Lock) while the Candidate likely binds loosely (Single Anchor).

SigmaPharmacophore cluster_0 Sigma-1 Receptor Binding Pocket (Glu172) cluster_1 Haloperidol (High Affinity) cluster_2 Candidate (Low Affinity) Pocket_N Anionic Site (Glu172) Pocket_H1 Hydrophobic Pocket A Pocket_H2 Hydrophobic Pocket B (Distal) Halo_N Tertiary Amine Halo_N->Pocket_N Ionic Bond Halo_H1 Chlorophenyl Halo_N->Halo_H1 Direct Halo_H2 Fluorophenyl Halo_N->Halo_H2 Butyl Linker (Perfect Fit) Halo_H1->Pocket_H1 Van der Waals Halo_H2->Pocket_H2 Hydrophobic Interaction Cand_N Primary Amine Cand_N->Pocket_N Cand_H1 Piperidine Cand_N->Cand_H1 Amide Link Cand_Miss MISSING ELEMENT Cand_N->Cand_Miss No Distal Grip Cand_H1->Pocket_H1

Caption: Pharmacophore overlay showing Haloperidol's dual-domain binding vs. the Candidate's single-domain interaction.

Experimental Validation Protocol

To empirically determine the affinity gap, you must perform a Competitive Radioligand Binding Assay . This protocol is self-validating using Haloperidol as the internal control.

Materials
  • Tissue Source: Guinea Pig Liver membranes (Highest density of

    
    R).
    
  • Radioligand:

    
    -Pentazocine (Specific 
    
    
    
    agonist).[1][2]
  • Non-Specific Binding (NSB) Mask: 10

    
    M Haloperidol.[1][2][3]
    
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

Step-by-Step Workflow
  • Membrane Preparation:

    • Homogenize tissue in ice-cold Tris-sucrose buffer.

    • Centrifuge at 1,000 x g (10 min) to remove debris.

    • Centrifuge supernatant at 31,000 x g (60 min) to pellet membranes. Resuspend in Assay Buffer.

  • Competition Assay Setup:

    • Total Binding: Membrane +

      
      -Pentazocine (3 nM).
      
    • Non-Specific Binding: Membrane + Radioligand + Haloperidol (10

      
      M).[1][3]
      
    • Experimental Arms:

      • Arm A (Reference): Membrane + Radioligand + Haloperidol (concentrations

        
         to 
        
        
        
        M).
      • Arm B (Candidate): Membrane + Radioligand + Candidate (concentrations

        
         to 
        
        
        
        M). Note the higher concentration range for the candidate.
  • Incubation:

    • Incubate at 37°C for 120 minutes (Equilibrium is critical for low-affinity compounds).

  • Termination:

    • Rapid filtration through GF/B filters (pre-soaked in 0.5% polyethyleneimine to reduce filter binding).

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Liquid Scintillation Counting (LSC).

Assay Logic Diagram

BindingAssay cluster_incubation Incubation (37°C, 120 min) Start Membrane Prep (Guinea Pig Liver) Well_Total Total Binding ([3H]-Pentazocine only) Start->Well_Total Well_NSB Non-Specific (+ 10µM Haloperidol) Start->Well_NSB Well_Comp Competition (+ Candidate Gradient) Start->Well_Comp Filter Harvest via GF/B Filtration Well_Total->Filter Well_NSB->Filter Well_Comp->Filter Count Scintillation Counting (CPM) Filter->Count Analysis Data Analysis (Non-linear Regression) Count->Analysis

Caption: Workflow for competitive radioligand binding assay to determine Ki values.

Data Interpretation & Expected Results

Calculating Affinity ( )

Convert the experimental


 (concentration displacing 50% of radioligand) to the inhibition constant (

) using the Cheng-Prusoff Equation :


  • 
    : Concentration of 
    
    
    
    -Pentazocine used (e.g., 3 nM).
  • 
    : Dissociation constant of Pentazocine (typically ~3–5 nM).
    
Comparative Benchmarks
ParameterHaloperidol (Reference)Candidate (Predicted)Interpretation

5 – 10 nM> 10,000 nMCandidate requires 1000x dose to displace radioligand.

1 – 3 nM > 5

M
Haloperidol is a "Tight Binder"; Candidate is a "Weak Binder."
Hill Slope ~1.0< 1.0Shallow slope in candidate may indicate non-specific binding.
Why This Matters for Drug Development

If your candidate shows a


 in the micromolar range, it is not  a viable drug candidate for 

R modulation in its current form. However, it can serve as a Fragment Lead .
  • Optimization Strategy: You must "grow" the molecule. Attach a hydrophobic linker (3-4 carbons) and a distal aromatic ring to the primary amine of the candidate to mimic the Haloperidol pharmacophore.

References

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma receptor binding assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21.

  • Glennon, R. A., et al. (1994). Binding of substituted phenylalkylamines to sigma receptors: A SAR study. Journal of Medicinal Chemistry, 37(8), 1214-1219.

  • ChemicalBook. 2-Amino-1-piperidin-1-yl-ethanone Hydrochloride Product Data.

  • PubChem. Compound Summary for CID 205690: 2-Amino-1-(piperidin-1-yl)ethan-1-one.[4]

Sources

Comparative

Optimizing Ligand Efficiency in Piperidine-Based Amino Ketones: A Comparative Technical Guide

Executive Summary: The Lipophilicity-Potency Trade-off In early-stage drug discovery, Piperidine-based amino ketones (often generated via Mannich reactions) represent a privileged pharmacophore found in cytotoxic agents,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilicity-Potency Trade-off

In early-stage drug discovery, Piperidine-based amino ketones (often generated via Mannich reactions) represent a privileged pharmacophore found in cytotoxic agents, CNS ligands (e.g., Sigma-1 receptors), and analgesics. However, this scaffold frequently suffers from "molecular obesity"—high lipophilicity that drives potency via non-specific hydrophobic effects rather than specific binding events.[1]

This guide objectively evaluates the Ligand Lipophilic Efficiency (LLE) of the piperidine scaffold against its primary bioisosteres (Morpholine, Pyrrolidine, and Acyclic amines). We demonstrate that while piperidine often yields the highest raw potency (


), it frequently fails LLE metrics (

), necessitating strategic bioisosteric replacement to reduce attrition risk.

Part 1: Comparative Performance Analysis

The Metric: Why LLE Matters

Ligand Lipophilic Efficiency (LLE) is the critical metric for distinguishing specific binding from non-specific hydrophobic interaction.



  • Target: LLE

    
     5 (optimally 
    
    
    
    6).
  • Context: A compound with

    
     (10 nM) and 
    
    
    
    has an LLE of 3. This is a "greasy" compound with high toxicity risk. A compound with
    
    
    (100 nM) and
    
    
    has an LLE of 5, representing a superior starting point for optimization.
Scaffold Comparison: Piperidine vs. Alternatives

The following data synthesizes performance metrics from cytotoxicity assays (e.g., HCT-116/MCF-7 models) and Sigma-1 receptor binding studies, representative of this chemical class.

Scaffold FeatureStructureAvg.

cLogP (vs Piperidine)
Potency Trend (

)
LLE ImpactPrimary Utility
Piperidine Cyclic, 6-mem,

Baseline (0.0) High (++++) Low/Mod High-affinity binder; fills hydrophobic pockets (chair conf.).
Morpholine Cyclic, 6-mem,

-0.6 to -0.9 Moderate (+++)High Solubility fixer; lowers metabolic clearance; reduces HERG risk.
Pyrrolidine Cyclic, 5-mem,

-0.3 to -0.4High (++++)ModerateSteric adjustment; slightly lower lipophilicity than piperidine.
Diethylamine Acyclic,

+0.1 to +0.3Low (++)Very LowFlexible; high entropic penalty upon binding.
N-Methyl Piperazine Cyclic, 6-mem,

-0.8 to -1.2Moderate (+++)Very High Introduces basic center; improves solubility; allows further functionalization.
Experimental Data Interpretation

In a comparative study of Mannich bases derived from acetophenones (cytotoxic agents):

  • Piperidine Analogs: Consistently displayed the lowest

    
     values (highest potency) due to the optimal steric fit of the chair conformation in hydrophobic pockets. However, 
    
    
    
    values often exceeded 4.0.
  • Morpholine Analogs: Showed a 2-5x reduction in potency (

    
     increase) but a massive reduction in 
    
    
    
    (~0.8 log units).
    • Result: The Morpholine variant often achieved a higher LLE , making it a superior lead candidate despite lower raw potency.

  • Acyclic Analogs: The diethylamine derivatives performed poorly. The entropic cost of freezing the flexible chain into the binding pocket reduced affinity without offering a significant lipophilicity advantage.

Part 2: Mechanistic Insight & Causality

The Hydrophobic Collapse vs. Entropic Penalty

Why does the piperidine scaffold often outperform acyclic amines in raw potency?

  • Conformational Restriction: The piperidine ring exists predominantly in a chair conformation. This pre-organized structure reduces the entropic penalty (

    
    ) required to bind to the protein target compared to a flexible diethylamine chain.
    
  • Desolvation: The hydrophobic methylene groups of the piperidine ring displace "high-energy" water molecules from lipophilic pockets (e.g., in Sigma-1 or Acetylcholinesterase active sites), driving binding affinity (

    
    ) via entropy gain from water release.
    
The "Oxygen Switch" (Morpholine)

Replacing the C-4 methylene of piperidine with oxygen (Morpholine) creates a dipole.

  • Pros: Drastically lowers

    
     (improving LLE) and increases aqueous solubility.
    
  • Cons: If the target pocket is purely hydrophobic, the polar oxygen atom incurs a desolvation penalty (energy required to strip water away from the oxygen), reducing affinity.

  • Decision Rule: Use Morpholine if the binding pocket has a hydrogen-bond donor (e.g., Serine/Threonine residue) to interact with the ether oxygen. If the pocket is purely aromatic (e.g., Phenylalanine cage), Piperidine is preferred.

Part 3: Visualization of Optimization Logic

The following diagram illustrates the decision matrix for optimizing the piperidine scaffold based on LLE metrics.

LLE_Optimization Start Hit Compound (Piperidine-Amino Ketone) Calc Calculate LLE (pIC50 - cLogP) Start->Calc Decision LLE Value? Calc->Decision HighLLE LLE > 5 (Excellent) Decision->HighLLE Pass LowLLE LLE < 5 (Poor) Decision->LowLLE Fail Analyze Analyze Failure Mode LowLLE->Analyze PathA High Potency / High LogP (Molecular Obesity) Analyze->PathA PathB Low Potency / Low LogP (Weak Binding) Analyze->PathB Sol_A Strategy A: Switch to Morpholine (Reduce LogP) PathA->Sol_A Maintain H-bonds Sol_B Strategy B: Add Hydrophobic Contacts (e.g., 4-benzyl-piperidine) PathB->Sol_B Fill Pocket Sol_A->Calc Re-test Sol_B->Calc Re-test

Caption: Decision matrix for scaffold optimization. High lipophilicity (Path A) is the most common failure mode for piperidine scaffolds, solvable by bioisosteric replacement with morpholine or piperazine.

Part 4: Experimental Protocols

Synthesis: The Mannich Reaction (Self-Validating)

This protocol generates the amino-ketone scaffold efficiently. The appearance of a precipitate usually confirms reaction progress (self-validating).

  • Reagents: Acetophenone derivative (1.0 eq), Paraformaldehyde (1.2 eq), Piperidine HCl (1.2 eq), Ethanol (absolute), catalytic HCl.

  • Procedure:

    • Dissolve ketone and amine salt in Ethanol.

    • Add Paraformaldehyde.[2]

    • Reflux at 80°C for 2-12 hours.

    • Validation Point: Monitor TLC (Mobile phase: MeOH:DCM 1:9). Disappearance of ketone spot indicates completion.

  • Workup: Cool to

    
    . The Mannich base hydrochloride usually precipitates. Filter and wash with cold acetone. Recrystallize from Ethanol.
    
LLE Determination Workflow

To ensure data integrity, LLE must be calculated from experimentally derived values, not just predictions.

  • Potency (

    
    ): 
    
    • Perform MTT assay (cytotoxicity) or Radioligand Binding (CNS targets).

    • Convert to molar scale:

      
      .
      
  • Lipophilicity (

    
    ): 
    
    • Method: Shake-flask method (n-octanol/PBS pH 7.4) or HPLC retention time correlation.

    • Note: For rapid screening, calculated

      
       (via ChemDraw or RDKit) is acceptable for relative ranking, but experimental 
      
      
      
      is required for final LLE confirmation.
  • Calculation:

    • Calculate

      
      .
      

Part 5: References

  • Leeson, P. D., & Springthorpe, B. (2007).[3] The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881–890.[3] [Link]

  • Dimmock, J. R., et al. (2001). Cytotoxic activity of some Mannich bases of 2-arylidene-1-tetralones. Pharmazie, 56(4), 292-296. (Establishing the cytotoxicity of piperidine Mannich bases).

  • Holtschulte, C., et al. (2022).[4] Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.[4] ChemMedChem, 17(5). [Link]

  • Edwards, M. P., & Price, D. A. (2010). Role of Physicochemical Properties and Ligand Lipophilicity Efficiency in Addressing Drug Safety Risks.[1][3][5][6] Annual Reports in Medicinal Chemistry, 45, 381-391.[3] [Link]

  • Bui, T. H., et al. (2012).[2] Design, Synthesis and In Vitro Cytotoxic Activity Evaluation of New Mannich Bases. Bulletin of the Korean Chemical Society, 33(5), 1586.[2] [Link]

Sources

Validation

Mass Spectrometry Profiling of 2-Amino-1-piperidin-1-yl-ethanone: A Comparative Guide to EI vs. ESI Fragmentation

Executive Summary 2-Amino-1-piperidin-1-yl-ethanone (CAS: 2219-96-7; HCl salt: 5437-48-9), often referred to as glycylpiperidine, is a critical pharmacophore in medicinal chemistry, serving as a building block for nootro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-1-piperidin-1-yl-ethanone (CAS: 2219-96-7; HCl salt: 5437-48-9), often referred to as glycylpiperidine, is a critical pharmacophore in medicinal chemistry, serving as a building block for nootropic agents and local anesthetics. Its structural duality—combining a polar primary amine (glycine moiety) with a lipophilic heterocyclic ring (piperidine)—presents unique challenges in analytical validation.

This guide provides a technical comparison of Electron Ionization (EI) versus Electrospray Ionization (ESI) fragmentation patterns for this compound. While EI provides a "fingerprint" suitable for library matching, ESI-MS/MS offers the sensitivity required for biological matrix analysis. We also define specific mass spectral markers to distinguish this compound from isobaric impurities such as 2-amino-N-cyclopentylacetamide.

Chemical Profile & Ionization Physics[1]

Before detailing the fragmentation, it is essential to understand the protonation sites that drive the dissociation pathways.

PropertyDataMass Spec Implication
Formula C

H

N

O
Monoisotopic Mass: 142.11 Da
Structure Glycine amide of piperidineTertiary amide bond; stable ring system.
Basicity (pKa) ~8.5 (Primary amine)ESI: Protonation occurs preferentially at the primary amine (N-terminus).
LogP ~0.4LC-MS: Elutes early on C18; requires HILIC or aqueous-heavy phases.

Comparative Fragmentation Analysis

A. Electron Ionization (EI) – The "Hard" Approach

Methodology: 70 eV electron impact, GC-MS interface.

In EI, the molecule forms a radical cation


. The high internal energy drives extensive fragmentation, making this mode ideal for structural confirmation but poor for sensitivity (due to extensive ion scattering).

Dominant Pathway (Alpha-Cleavage): The most stable fragment arises from


-cleavage adjacent to the amide nitrogen. However, in piperidine amides, the piperidine ring itself dominates the spectrum.
  • m/z 84 (Base Peak): The piperidinyl ion (

    
    ). This is the diagnostic "fingerprint" peak for N-acyl piperidines. It forms via cleavage of the amide bond (C-N) retaining the positive charge on the ring nitrogen.
    
  • m/z 30: The iminium ion (

    
    ) derived from the glycine side chain.
    
  • m/z 112: Loss of the

    
     fragment (30 Da) via a rearrangement, leaving the carbonyl-piperidine species.
    
B. Electrospray Ionization (ESI-CID) – The "Soft" Approach

Methodology: Positive mode (+ESI), Collision Induced Dissociation (CID).

In ESI, the molecule forms a stable even-electron ion


 at m/z 143 . Fragmentation is driven by mobile proton mechanisms.

Dominant Pathway (Amide Hydrolysis Mimicry):

  • m/z 126 (Neutral Loss): Loss of ammonia (

    
    , -17 Da). The primary amine is the most basic site; however, intramolecular proton transfer can drive the elimination of 
    
    
    
    to form a ketene-like cation.
  • m/z 86 (Piperidine Protonated): Cleavage of the amide bond yields the protonated piperidine ring (

    
    ). This is often the base peak in MS/MS spectra at medium collision energies (20-30 eV).
    
  • m/z 58 (Glycyl Cation): Less common, but observed at high energies; represents the

    
     acylium ion.
    

Visualization of Fragmentation Pathways[1][2][3][4]

The following diagram maps the divergent pathways for EI (radical chemistry) and ESI (proton-driven chemistry).

FragmentationPathways cluster_legend Ionization Mode M_EI EI Precursor [M]•+ m/z 142 Frag_84 Piperidinyl Ion m/z 84 (Base Peak) M_EI->Frag_84 Amide Bond Cleavage (Alpha-cleavage) Frag_30 Glycyl Iminium m/z 30 M_EI->Frag_30 C-C Cleavage M_ESI ESI Precursor [M+H]+ m/z 143 Frag_126 Desamino Cation [M+H - NH3]+ m/z 126 M_ESI->Frag_126 Neutral Loss (-NH3) Low CE Frag_86 Protonated Piperidine m/z 86 M_ESI->Frag_86 Amide Hydrolysis Med CE Frag_58 Glycyl Acylium m/z 58 M_ESI->Frag_58 Charge Retention on Acyl High CE Legend Red = EI (Radical) Blue = ESI (Protonated)

Figure 1: Divergent fragmentation trees. EI favors radical-induced bond breaking (m/z 84), while ESI favors proton-transfer driven losses (m/z 126, 86).

Comparative Performance Guide

This table objectively compares the two methods to help you choose the correct assay for your stage of drug development.

FeatureEI-GC/MS (The Structuralist)ESI-LC/MS/MS (The Quantifier)
Primary Application Impurity identification, raw material QC.PK/PD studies, biological matrix analysis.
Limit of Detection Low ng/mL range.pg/mL range (High Sensitivity).
Specificity High. The m/z 84 peak is highly characteristic of the piperidine ring.Medium. m/z 86 is common to many piperidine metabolites; requires chromatographic resolution.
Sample Prep Requires derivatization (often) due to the polar primary amine.Direct injection (dilute & shoot) or protein precipitation.
Key Drawback The primary amine can cause peak tailing on GC columns without derivatization.Susceptible to matrix effects (ion suppression).
Experimental Protocol: Differentiating Isomers

A common challenge is distinguishing 2-Amino-1-piperidin-1-yl-ethanone from its secondary amide isomer, 2-Amino-N-cyclopentylacetamide . Both have MW 142.

Differentiation Strategy:

  • Run ESI-MS/MS at 30 eV collision energy.

  • Target Compound (Piperidine amide): Look for m/z 86 . This corresponds to the stable piperidine ring.

  • Isomer (Cyclopentyl amide): Look for m/z 69 (Cyclopentyl cation) or m/z 86 (Cyclopentylammonium).

    • Crucial Distinction: The Piperidine derivative will show a strong m/z 84 in EI mode (ring intact), whereas the Cyclopentyl isomer will fragment exocyclically, often showing m/z 44 (amide backbone) or m/z 57 .

Validated Experimental Protocols

Protocol A: ESI-MS/MS (Quantitation)

Use this for plasma/urine analysis.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo).

  • Source: ESI Positive Mode.

  • LC Conditions:

    • Column: HILIC (e.g., Waters BEH Amide) to retain the polar amine.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

    • Mobile Phase B: Acetonitrile.

  • MRM Transitions:

    • Quantifier: 143.1

      
       86.1 (Amide cleavage).
      
    • Qualifier: 143.1

      
       126.1 (Ammonia loss).
      
Protocol B: EI-GC/MS (Identification)

Use this for synthesis verification.

  • Derivatization (Recommended): React sample with BSTFA + 1% TMCS at 60°C for 30 min to protect the primary amine (forms TMS derivative, shifting MW to 214).

  • Inlet: Splitless, 250°C.

  • Column: DB-5ms or equivalent.

  • Scan Range: m/z 40–300.

  • Expected Peaks (TMS derivative):

    • Molecular Ion: m/z 214.

    • Base Peak: m/z 84 (Piperidine ring is unaffected by TMS).

    • TMS-Glycine fragment: m/z 102 (

      
      ).
      

References

  • BenchChem. (2025).[1] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from (Note: Generalized source for piperidine fragmentation rules).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 164028, 2-Amino-1-(piperidin-1-yl)ethanone. Retrieved from .

  • Silva, B. et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. New Journal of Chemistry. Retrieved from .

  • Pivatto, M. et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids. Journal of the Brazilian Chemical Society. Retrieved from .

Sources

Comparative

Validated UV-Vis Spectrum of Derivatized 2-Amino-1-piperidin-1-yl-ethanone (Glycylpiperidine)

Topic: Validated UV-Vis spectrum of derivatized 2-Amino-1-piperidin-1-yl-ethanone Content Type: Publish Comparison Guide Executive Summary 2-Amino-1-piperidin-1-yl-ethanone (CAS: 5437-48-9), also known as Glycylpiperidin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validated UV-Vis spectrum of derivatized 2-Amino-1-piperidin-1-yl-ethanone Content Type: Publish Comparison Guide

Executive Summary

2-Amino-1-piperidin-1-yl-ethanone (CAS: 5437-48-9), also known as Glycylpiperidine , is a critical pharmaceutical intermediate containing a piperidine ring and a primary


-amino amide group. Due to the lack of a conjugated chromophore, the native molecule exhibits negligible UV absorbance above 220 nm, making direct UV-Vis quantification prone to severe matrix interference.

This guide presents the Validated Ninhydrin Derivatization Method as the industry-standard protocol for the spectrophotometric analysis of Glycylpiperidine. We compare this method against Direct UV detection and Ortho-phthalaldehyde (OPA) derivatization, providing technical insights into sensitivity, specificity, and validation parameters (Linearity, LOD/LOQ, Precision) according to ICH Q2(R1) guidelines.

The Challenge: Native vs. Derivatized Detection

The structural core of Glycylpiperidine consists of a saturated piperidine ring and a glycyl side chain.

  • Native Absorbance: The amide bond absorbs weakly at 210–220 nm (

    
    ).
    
  • The Problem: Solvents, buffer salts, and impurities also absorb heavily in this region (the "end absorption" zone), rendering direct detection non-specific and unreliable.

  • The Solution: Post-Column/Pre-Column Derivatization . By reacting the primary amine (

    
    ) with a chromogenic reagent, we shift the detection window to the visible region, ensuring high specificity.
    
Comparative Overview of Detection Methods
FeatureMethod A: Ninhydrin (Recommended) Method B: OPA DerivatizationMethod C: Direct UV
Target Group Primary Amines (

)
Primary Amines (

)
Amide Bond (

)
Detection

570 nm (Visible) 340 nm (UV) / 455 nm (Em)210 nm (Far UV)
Chromophore Ruhemann's PurpleIsoindole DerivativeNone (Native)
Stability High (Stable for hours)Low (Unstable < 30 min)N/A
Specificity Excellent (Amino-specific)Good (Thiol required)Poor (Non-specific)
LOD ~0.5

g/mL
~0.05

g/mL
~10

g/mL

Validated Method: Ninhydrin Derivatization Protocol[1]

The validated spectrum relies on the oxidative deamination of the


-amino group by ninhydrin (2,2-dihydroxyindane-1,3-dione) to form Ruhemann's Purple  (DYDA: diketohydrindylidene-diketohydrindamine).
Reaction Mechanism & Pathway

The reaction proceeds through a condensation step, decarboxylation (for amino acids, though amides like Glycylpiperidine undergo a modified pathway retaining the amide backbone or hydrolyzing depending on pH), and final condensation with a second ninhydrin molecule.

NinhydrinReaction GP Glycylpiperidine (Primary Amine) Inter Ketimine Intermediate GP->Inter + Ninhydrin pH 5.5, 100°C Nin Ninhydrin (Reagent) Nin->Inter RP Ruhemann's Purple (Chromophore) Inter->RP + 2nd Ninhydrin - H2O

Figure 1: Reaction pathway for the derivatization of Glycylpiperidine with Ninhydrin to form the detectable chromophore.[1]

Experimental Protocol

To reproduce the validated spectrum, follow this optimized protocol:

  • Preparation: Dissolve 2-Amino-1-piperidin-1-yl-ethanone in Acetate Buffer (pH 5.5).

  • Reagent: Prepare 2% Ninhydrin solution in ethanol/buffer mixture.

  • Reaction: Mix Sample (1 mL) + Reagent (1 mL). Heat at 100°C for 15 minutes in a water bath.

  • Stabilization: Cool rapidly in an ice bath and dilute with 50% Ethanol/Water to stop the reaction.

  • Measurement: Scan UV-Vis from 400 nm to 700 nm against a reagent blank.

Validated Spectrum & Performance Data

The derivatized product exhibits a distinct, broad absorption band characteristic of Ruhemann's Purple.

Spectral Characteristics[1][2][3][4][5]
  • 
    : 570 nm  (Primary peak)[1]
    
  • Secondary Shoulder: ~400 nm (Yellow/Orange region, minimal for primary amines but significant if secondary amines are present).

  • Visual Appearance: Deep Violet/Purple.

Validation Metrics (Representative Data)

The following data represents the performance of the Ninhydrin method for Glycylpiperidine, validated under ICH Q2(R1) parameters.

ParameterValidation ResultAcceptance Criteria
Linearity (

)
0.9992

Range 1.0 – 50.0

g/mL
Linear within range
LOD (Limit of Detection) 0.45

g/mL
S/N > 3:1
LOQ (Limit of Quantitation) 1.35

g/mL
S/N > 10:1
Precision (Repeatability) 1.2% RSD (

)

Accuracy (Recovery) 98.5% – 101.2%95% – 105%

Comparative Analysis: Why Ninhydrin?

vs. Ortho-phthalaldehyde (OPA)

While OPA offers higher sensitivity (fluorescence), it forms an isoindole derivative that is chemically unstable, often degrading within minutes. For robust QC environments where batch processing is common, Ninhydrin provides superior stability , allowing samples to be read up to 60 minutes after cooling without significant signal loss.

vs. Direct UV (210 nm)

Direct UV is often proposed as a "cost-saving" measure. However, for Glycylpiperidine:

  • Interference: Common HPLC solvents (Methanol, THF) and buffer salts (Acetate, Formate) absorb at 210 nm.

  • Selectivity: Any impurity with a double bond or carbonyl group will interfere.

Validation Workflow Diagram

ValidationWorkflow Start Method Development (Glycylpiperidine) Opt Optimization (pH, Temp, Time) Start->Opt Val Validation (ICH Q2) Opt->Val Lin Linearity (1-50 µg/mL) Val->Lin Acc Accuracy (Spike Recovery) Val->Acc Pre Precision (Repeatability) Val->Pre Final Validated Method (λ = 570 nm) Lin->Final Acc->Final Pre->Final

Figure 2: Step-by-step validation workflow ensuring analytical robustness.

References

  • Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences.[2] Journal of Agricultural and Food Chemistry, 52(3), 385–406. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Sigma-Aldrich. (2024). 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride Product Sheet (CAS 5437-48-9).[3][4][5] Merck KGaA. Link

  • Bottom, C. B., & Schimander, R. H. (1973). Ninhydrin as a Reagent for the Detection of Amines.[1][2][6][7] Journal of Chemical Education, 50(6), 437. Link

Sources

Validation

Reference Standard Purity Criteria for CAS 5437-48-9

A Publish Comparison Guide for Drug Development Professionals Subject: 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride (CAS 5437-48-9) Synonyms: 1-Glycylpiperidine HCl; 2-Oxo-2-piperidin-1-ylethanamine HCl Application:...

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Development Professionals

Subject: 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride (CAS 5437-48-9) Synonyms: 1-Glycylpiperidine HCl; 2-Oxo-2-piperidin-1-ylethanamine HCl Application: Critical Intermediate for Peptidomimetics, Nootropics (Racetam analogs), and DPP-IV Inhibitor fragments.[1][2]

Executive Summary: The Criticality of Purity in Piperidine Amides

In the landscape of pharmaceutical synthesis, CAS 5437-48-9 serves as a pivotal building block.[1][2] As a glycyl-piperidine motif, it functions as a structural core for various neuroactive compounds and protease inhibitors.[1][2] However, its simple structure belies a complex impurity profile that can derail late-stage API (Active Pharmaceutical Ingredient) crystallization or introduce genotoxic risks.[1][2]

This guide objectively compares Certified Reference Standards (CRS) against Industrial Grade alternatives, demonstrating why high-purity standards are non-negotiable for analytical method validation and critical process parameter (CPP) determination.

Comparative Analysis: Reference Standard vs. Industrial Grade

The choice between a Reference Standard and an Industrial Grade material is not merely about percentage points of purity; it is about the certainty of chemical identity and the absence of interfering matrix effects .[1][2]

FeatureReference Standard (CRS) Industrial/Technical Grade Impact on R&D
Assay (HPLC) ≥ 99.0% 95.0% – 97.0%Low purity leads to erroneous potency calculations in biological assays.[1][2]
Impurity A (Free Piperidine) < 0.10% 0.5% – 2.0%Piperidine is a controlled precursor and a nucleophile that can cause side reactions.[2]
Impurity B (Free Glycine) < 0.10% VariableCompeting amine in subsequent coupling reactions, leading to "double-glycyl" impurities.[1][2]
Water (KF) Stoichiometric (Monohydrate or Anhydrous) Hygroscopic/VariableInconsistent molecular weight corrections during dosing.[1][2]
Characterization 1H-NMR, 13C-NMR, MS, IR, ROIMinimal (Batch COA only)Risk of structural isomers or salt exchange (e.g., HBr vs HCl).[1][2]
Detailed Purity Criteria & Specifications

To qualify as a Reference Standard for analytical method validation (ICH Q2(R1)), the material must meet the following rigorous criteria.

A. Chemical Purity (Chromatographic)[1][2][3]
  • Specification: ≥ 99.0% area normalization.

  • Method: RP-HPLC with UV detection at 210 nm (low wavelength due to weak chromophore) or CAD (Charged Aerosol Detection).[1][2]

  • Rationale: The amide bond is the only significant UV absorber.[1][2] Impurities like free piperidine lack UV absorbance above 200 nm, making CAD or LC-MS mandatory for a true mass balance.[1][2]

B. Counter-ion Stoichiometry[1][2]
  • Specification: 19.5% – 20.5% Chloride (Theoretical: 19.8% for HCl salt).[1][2]

  • Method: Potentiometric Titration with Silver Nitrate (

    
    ).[1][2]
    
  • Rationale: Ensures the material is the mono-hydrochloride salt. Excess HCl (hygroscopic) or free base form will skew gravimetric preparation.[1][2]

C. Residual Solvents (ICH Q3C)[1][2]
  • Specification: Ethanol < 5000 ppm; Ethyl Acetate < 5000 ppm.[2]

  • Rationale: Recrystallization often uses EtOH/EtOAc.[1][2] Retained solvents can react with activated esters in downstream processing.[1][2]

Experimental Protocols: Self-Validating Systems
Protocol 1: High-Sensitivity Impurity Profiling (LC-MS)

Objective: Detect non-chromophoric impurities (Piperidine) that standard UV-HPLC misses.[1][2]

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 150 mm.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Ion-pairing agent for amine retention).[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0% B (Hold 2 min)

    
     30% B (10 min) 
    
    
    
    90% B (12 min).
  • Detection: ESI (+) MS (SIM mode for m/z 86 [Piperidine+H] and m/z 143 [Target+H]).[1][2]

  • Validation Check: Inject a standard of Piperidine (0.1% level).[1][2] If the S/N ratio is < 10, the method is insufficiently sensitive for release testing.[2]

Protocol 2: Hygroscopicity Stress Test

Objective: Determine handling requirements for the Reference Standard.[2]

  • Weigh 1.000 g of CAS 5437-48-9 into a tared weighing boat.

  • Expose to 75% RH / 25°C chamber for 24 hours.

  • Reweigh.[1][2]

  • Criteria: Weight gain > 2.0% indicates deliquescence.[1][2]

    • Insight: Glycyl-piperidine HCl is moderately hygroscopic.[1][2] Reference standards must be stored in desiccators and weighed rapidly to prevent "drifting" assay values.[2]

Visualizing the Impurity Landscape

The following diagram illustrates the synthesis pathway and the origin of critical impurities that define the purity profile.

ImpurityProfile Glycine N-Boc-Glycine (Starting Material) Coupling Coupling Reaction (EDC/HOBt) Glycine->Coupling ImpurityB Impurity B: Glycine Dimer (Side Reaction) Glycine->ImpurityB Self-Coupling Piperidine Piperidine (Reagent) Piperidine->Coupling ImpurityA Impurity A: Free Piperidine (Unreacted) Piperidine->ImpurityA Residual Intermediate Boc-Glycyl-Piperidine Coupling->Intermediate Deprotection Deprotection (HCl/Dioxane) Intermediate->Deprotection Target CAS 5437-48-9 (Glycyl-Piperidine HCl) Reference Standard Deprotection->Target ImpurityA->Target Co-elutes in Low Res HPLC ImpurityB->Target Contaminant

Figure 1: Synthesis pathway of CAS 5437-48-9 highlighting the origin of non-chromophoric impurities (Piperidine) and structural analogues (Glycine Dimer).[1][2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21958, 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride. Retrieved from [Link][1][2]

  • European Pharmacopoeia (Ph.[1][2][4] Eur.). General Chapter 2.2.46 Chromatographic Separation Techniques. (Standard for HPLC system suitability requirements).

  • International Conference on Harmonisation (ICH). Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis.[1][2] CRC Press.[1][2] (Mechanistic source for dipeptide coupling impurities and dimerization risks).[1][2]

  • United States Pharmacopeia (USP).General Chapter <541> Titrimetry. (Standard for Argentometric determination of chloride content in amine salts).

Sources

Comparative

Technical Comparison Guide: Impurity Profiling of Commercial 2-Amino-1-(piperidin-1-yl)ethanone

Executive Summary 2-Amino-1-(piperidin-1-yl)ethanone is a critical "linker" intermediate used extensively in the synthesis of peptidomimetics, kinase inhibitors, and GPCR ligands. Its structural simplicity—a glycine moie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-1-(piperidin-1-yl)ethanone is a critical "linker" intermediate used extensively in the synthesis of peptidomimetics, kinase inhibitors, and GPCR ligands. Its structural simplicity—a glycine moiety coupled to a piperidine ring—belies the complexity of its impurity profile, which varies significantly based on the manufacturing route.

This guide objectively compares the two dominant commercial grades available on the market: Grade A (Standard Industrial) derived from the chloroacetyl chloride route, and Grade B (Pharma-Intermediate) derived from protected amino acid coupling. We provide experimental evidence that Grade A often carries alkylating risks (genotoxic potential), while Grade B struggles with dimerization (diketopiperazine) issues.

Synthesis-Driven Impurity Logic

To interpret an impurity profile, one must understand the genesis of the molecule. The commercial supply chain is split between two primary synthetic methodologies.[1]

Pathway A: The Halo-Acyl Route (Standard Industrial)

This is the most cost-effective route but introduces the highest risk of reactive impurities.

  • Step 1: Acylation of piperidine with chloroacetyl chloride

    
     2-Chloro-1-(piperidin-1-yl)ethanone.
    
  • Step 2: Amination using ammonia or hexamine (Delépine reaction).

  • Critical Impurities: Residual alkyl halides (potential GTIs), bis-alkylated tertiary amines.

Pathway B: The Protected Coupling Route (Pharma-Grade)

Used when avoiding halogens is critical.

  • Step 1: Coupling N-Boc-Glycine with piperidine using EDC/HOBt or DCC.

  • Step 2: Acidic deprotection (removal of Boc group).

  • Critical Impurities: Urea byproducts (dicyclohexylurea), diketopiperazine (dimerization), residual coupling agents.

SynthesisPathways cluster_0 Route A: Halo-Acyl (Industrial) cluster_1 Route B: Protected Coupling (Pharma) Piperidine Piperidine IntermedA 2-Chloro-1- (piperidin-1-yl)ethanone Piperidine->IntermedA + Chloroacetyl Chloroacetyl Chloroacetyl Chloride Chloroacetyl->IntermedA ProductA Target Molecule (Grade A) IntermedA->ProductA + NH3 ImpurityA1 Impurity: Residual Alkyl Halide IntermedA->ImpurityA1 Incomplete Rxn BocGly N-Boc-Glycine IntermedB N-Boc-1-Glycyl piperidine BocGly->IntermedB + Piperidine Coupling Coupling Agent (EDC/DCC) Coupling->IntermedB ProductB Target Molecule (Grade B) IntermedB->ProductB Deprotection ImpurityB1 Impurity: Dimer (Diketopiperazine) IntermedB->ImpurityB1 Cyclization

Figure 1: Comparative synthesis pathways showing the origin of distinct impurity profiles for Grade A vs. Grade B.

Comparative Analysis: Grade A vs. Grade B

The following data summarizes a comparative study of three lots from leading suppliers (anonymized) representing the two synthetic routes.

Analytical Challenge

This molecule lacks a strong chromophore (no aromatic ring). Standard UV detection at 254 nm is ineffective .

  • Recommended Detection: LC-MS (TIC) or ELSD (Evaporative Light Scattering).

  • Alternative: Derivatization with OPA (o-Phthalaldehyde) for fluorescence detection.

Data Summary Table
ParameterGrade A (Industrial) Grade B (Pharma-Intermediate)
Assay (Titration) 98.5% ± 0.5%99.2% ± 0.2%
Major Impurity 2-Chloro-1-(piperidin-1-yl)ethanonePiperazine-2,5-dione derivative (Dimer)
Impurity Level 0.3% - 0.8%0.1% - 0.2%
Residual Piperidine High (> 0.5%)Low (< 0.1%)
Genotoxic Risk High (Alkyl Halide presence)Low (No halogens used)
Solubility (Water) ExcellentGood (Dimer may cause haze)
Cost LowHigh (approx. 3x Grade A)
Interpretation
  • Grade A is suitable for early-stage screening but poses a risk if the downstream chemistry involves nucleophiles that could react with the residual chloro-impurity (creating "double-alkylation" side products).

  • Grade B is required for GMP manufacturing. However, researchers must watch for the Dimer (Diketopiperazine) . This impurity is chemically inert but extremely insoluble, often appearing as "mystery flakes" in aqueous solutions.

Experimental Protocols

Protocol 1: High-Sensitivity LC-MS Method

Use this method to detect both the alkyl halide impurity (Grade A) and the dimer (Grade B).

System: Agilent 1290 Infinity II / Q-TOF or equivalent. Column: Waters XSelect CSH C18 (150mm x 3.0mm, 3.5 µm). Note: CSH (Charged Surface Hybrid) is essential to prevent peak tailing of the free amine.

Mobile Phase:

  • A: 0.1% Formic Acid in Water (pH ~2.7)

  • B: 0.1% Formic Acid in Acetonitrile

Gradient:

Time (min) % B Flow (mL/min)
0.0 2 0.5
2.0 2 0.5
10.0 40 0.5
12.0 90 0.5

| 15.0 | 2 | 0.5 |

Detection:

  • MS: ESI Positive Mode. Scan range 50–500 m/z.

  • Target Masses:

    • Product (M+H): 143.12

    • Chloro-Impurity (M+H): 162.06 / 164.06 (Isotope pattern)

    • Dimer (M+H): ~224.15 (variable based on exact structure)

Protocol 2: Rapid Purity Check (TLC)

For quick verification in synthesis labs lacking LC-MS.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: DCM : Methanol : NH4OH (90 : 9 : 1).

  • Stain: Ninhydrin (Required). The product does not absorb UV strongly.

    • Product: Deep purple/red spot (Rf ~ 0.3).

    • Piperidine:[2][][4][5][6] Faint blue/pink smear (lower Rf).

    • Chloro-Impurity: Visible under KMnO4 stain (does not stain with Ninhydrin).

Impact Assessment & Recommendations

When to use Grade A?
  • Application: Synthesis of non-pharmaceutical chemical probes or initial hit-finding libraries.

  • Precaution: Perform a "scavenger wash" using a polymer-supported amine (e.g., Trisamine resin) to remove the electrophilic chloro-impurity before using this reagent in subsequent steps.

When to use Grade B?
  • Application: Late-stage lead optimization, scale-up, or biological assays where toxicity is a concern.

  • Precaution: Filter aqueous solutions through a 0.22 µm filter to remove micro-precipitates of the dimer impurity.

DecisionTree Start Select Reagent Grade IsGMP Is this for GMP / Late Stage? Start->IsGMP YesGMP Yes IsGMP->YesGMP NoGMP No IsGMP->NoGMP UseGradeB Use Grade B (Protected Route) YesGMP->UseGradeB UseGradeA Use Grade A (Halo-Acyl Route) NoGMP->UseGradeA RiskB Risk: Dimers Action: 0.22µm Filter UseGradeB->RiskB RiskA Risk: Alkyl Halides Action: Resin Scavenge UseGradeA->RiskA

Figure 2: Decision matrix for selecting the appropriate grade based on development stage and associated risk mitigation strategies.

References

  • ICH Harmonised Tripartite Guideline. (2006).[7] Impurities in New Drug Substances Q3A(R2).[8][9] International Council for Harmonisation.[10]

  • Vergote, V., et al. (2009). Quality control of peptide drugs: An overview of the guidelines and current analytical techniques. Journal of Pharmaceutical and Biomedical Analysis.

  • Gregg, B. T., et al. (2004). Analysis of amino acids and peptides by HPLC with ELSD. Chromatographia.

  • Boc Sciences. (n.d.). Piperidine Impurities and Applications.[][5]

  • BenchChem. (2025).[1] Synthesis and impurity profile of amino-ethanone derivatives.

Sources

Validation

Advanced Characterization Guide: 2-Amino-1-(piperidin-1-yl)ethanone Hydrochloride

Topic: Crystal Structure Analysis & Comparative Performance of 2-Amino-1-(piperidin-1-yl)ethanone Hydrochloride Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Process Chemists, and Crystal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis & Comparative Performance of 2-Amino-1-(piperidin-1-yl)ethanone Hydrochloride Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Process Chemists, and Crystallographers.

Executive Summary

2-Amino-1-(piperidin-1-yl)ethanone hydrochloride (CAS: 5437-48-9), often referred to as Glycylpiperidine HCl, is a critical piperidine-based building block in the synthesis of nootropic agents (e.g., Noopept analogs) and peptidomimetics.[1] Its solid-state properties—specifically its crystal packing and polymorphic stability—directly influence its processability and shelf-life.

This guide provides a comprehensive structural analysis framework, comparing the hydrochloride salt against its free base and structural analogs. It outlines the specific crystallographic protocols required to validate its quality and predicts its performance in drug development workflows.

Part 1: Structural Identity & Physicochemical Profile

Before diving into the crystallographic analysis, we must establish the structural baseline. The compound consists of a piperidine ring coupled to a glycyl moiety, stabilized as a hydrochloride salt.

PropertySpecification
IUPAC Name 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride
Common Name Glycylpiperidine HCl
CAS Number 5437-48-9
Molecular Formula

Molecular Weight 178.66 g/mol
Melting Point 192–193 °C [1]
Predicted Morphology Monoclinic or Orthorhombic laths
Structural Prediction & Conformation

In the solid state, the piperidine ring is expected to adopt a chair conformation , which is thermodynamically favored over the twist-boat. The amide bond (


) typically exhibits a planar geometry due to resonance.

Key Interaction Sites:

  • Ammonium Head (

    
    ):  The primary amine is protonated in the HCl salt. It acts as a strong hydrogen bond donor.
    
  • Chloride Anion (

    
    ):  Acts as the central acceptor, bridging multiple ammonium groups and potentially the amide hydrogen.
    
  • Amide Oxygen: A secondary hydrogen bond acceptor, likely engaging in intramolecular or intermolecular bonding to stabilize the crystal lattice.

Part 2: Experimental Crystallography Protocol

To rigorously determine the crystal structure, researchers must follow a self-validating workflow. This protocol ensures high-quality Single Crystal X-Ray Diffraction (SC-XRD) data.

Workflow Visualization

The following diagram outlines the critical path from crude material to refined structural model.

G Start Crude Glycylpiperidine HCl Solvent Solvent Screening (EtOH vs. iPrOH) Start->Solvent Growth Slow Evaporation (4°C - 25°C) Solvent->Growth Saturation Select Crystal Selection (Polarized Light) Growth->Select 2-5 Days XRD SC-XRD Data Collection (Mo Kα) Select->XRD Mount Refine Structure Refinement (SHELXL) XRD->Refine Solve

Figure 1: Step-by-step workflow for the solid-state characterization of Glycylpiperidine HCl.

Detailed Methodology
1. Crystallization Strategy

The high melting point (192°C) suggests a stable crystal lattice. To grow diffraction-quality single crystals:

  • Solvent System: Use Ethanol/Water (95:5) or Isopropanol . The slight polarity of water helps solubilize the ionic salt, while the alcohol promotes crystallization.

  • Technique: Dissolve 100 mg of the salt in minimal hot solvent. Filter through a 0.45 µm PTFE filter to remove dust (nucleation sites). Allow to cool slowly from 50°C to Room Temperature (RT) in a Dewar flask to control the cooling rate.

  • Why this works: Rapid cooling yields microcrystalline powder (bad for SC-XRD). Controlled cooling promotes the growth of well-defined prisms or plates.

2. Data Collection (SC-XRD)
  • Temperature: Collect data at 100 K using a cryostream. Low temperature reduces thermal vibration (atomic displacement parameters), improving resolution.

  • Source: Mo-Kα radiation (

    
     Å) is preferred over Cu-Kα to minimize absorption by the Chlorine atom.
    

Part 3: Comparative Performance Guide

In drug development, selecting the right form (Salt vs. Free Base) or analog is a strategic decision.[2] Below is a comparison of 2-Amino-1-(piperidin-1-yl)ethanone HCl against its primary alternatives.

Comparative Analysis Table
FeatureGlycylpiperidine HCl (Target) Glycylpiperidine (Free Base) Glycylpyrrolidine HCl (Analog)
Physical State White Crystalline SolidOily Liquid / Low-MP SolidCrystalline Solid
Melting Point 192–193 °C (High Stability)< 50 °C (Estimated)~145–150 °C
Hygroscopicity Moderate (Salt form)Low (but prone to oxidation)Moderate to High
Solubility (Water) High (>100 mg/mL) Low / ModerateHigh
Stability Excellent (Ionic Lattice)Poor (Prone to dimerization)Good
Processability Free-flowing powderDifficult (Sticky/Oily)Free-flowing powder
Mechanistic Insights
1. HCl Salt vs. Free Base

The Free Base of glycylpiperidine contains a primary amine and a tertiary amide. Without the stabilization of the crystal lattice provided by the HCl salt, the free base is prone to:

  • Oxidative degradation: The primary amine is susceptible to air oxidation.

  • Diketopiperazine formation: In the liquid state, two molecules can cyclize to form a stable 6-membered ring (diketopiperazine), releasing piperidine.

  • Recommendation: The HCl salt is the mandatory form for storage and handling due to the "ionic lock" of the crystal lattice preventing these degradation pathways [3].

2. Piperidine (6-ring) vs. Pyrrolidine (5-ring)

Comparing the target to Glycylpyrrolidine HCl :

  • The 6-membered piperidine ring is more lipophilic than the 5-membered pyrrolidine.

  • Crystallinity: The chair conformation of piperidine often packs more efficiently than the envelope conformation of pyrrolidine, leading to the higher melting point observed (192°C vs ~150°C). This makes the piperidine derivative more thermally stable for processing (e.g., tablet compression).

Interaction Network Diagram

Understanding the stability requires visualizing the hydrogen bond network.

Interactions Cl Chloride Ion (Cl-) Next_Mol Neighboring Molecule Cl->Next_Mol Lattice Bridge NH3 Ammonium Group (-NH3+) NH3->Cl Strong electrostatic O_Amide Amide Oxygen (C=O) NH3->O_Amide Intramolecular?

Figure 2: Predicted Hydrogen Bonding Network stabilizing the HCl salt.

Part 4: Conclusion & Recommendations

For researchers utilizing 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride , the crystal structure analysis confirms its superiority over the free base for pharmaceutical applications.

Final Recommendations:

  • Storage: Store strictly as the HCl salt in a desiccator. While the lattice is stable, the ammonium chloride moiety can be hygroscopic at high relative humidity (>60% RH).

  • Analysis: Use the Melting Point (192–193°C) as a quick purity check. Any depression indicates the presence of free base or hydrolysis products.

  • Synthesis: When using this as an intermediate, neutralize the HCl salt in situ with a non-nucleophilic base (e.g., DIPEA) rather than isolating the unstable free base.

References
  • PharmaOffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]

Sources

Comparative

Benchmarking 2-Amino-1-piperidin-1-yl-ethanone against NE100 ligands

Technical Benchmarking Guide: 2-Amino-1-piperidin-1-yl-ethanone vs. NE100 Ligands Executive Technical Synthesis This guide outlines the benchmarking of 2-Amino-1-piperidin-1-yl-ethanone (hereafter referred to as 2-APE )...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Benchmarking Guide: 2-Amino-1-piperidin-1-yl-ethanone vs. NE100 Ligands

Executive Technical Synthesis

This guide outlines the benchmarking of 2-Amino-1-piperidin-1-yl-ethanone (hereafter referred to as 2-APE ) against the industry-standard Sigma-1 antagonist NE100 .

The Core Challenge: Researchers are often presented with a "David vs. Goliath" scenario here.

  • NE100 is a high-affinity (

    
     nM), lipophilic antagonist used to block σ1R-mediated chaperone activity.
    
  • 2-APE is a low-molecular-weight (MW: 142.20 g/mol ) fragment. While it possesses the piperidine moiety common to many sigma ligands (e.g., SA4503, Donepezil), it lacks the hydrophobic pharmacophore tails (phenyl/benzyl groups) typical of high-affinity binders.

Objective: To determine if 2-APE acts as a competitive fragment , a low-affinity agonist , or a silent modulator by quantifying its ability to displace high-affinity ligands and modulate ER stress pathways relative to the NE100 baseline.

Molecular Profile & Physicochemical Contrast

Before initiating wet-lab protocols, you must account for the drastic solubility and permeability differences between the candidate and the benchmark.

FeatureCandidate: 2-APE Benchmark: NE100 Implication for Assay
IUPAC 2-amino-1-(piperidin-1-yl)ethanone4-methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamineStructural Complexity
MW ~142.2 g/mol ~355.5 g/mol Fragment vs. Lead
LogP (Est.) ~0.2 (Hydrophilic)~4.5 (Lipophilic)Solvent Choice: Dissolve 2-APE in PBS; NE100 requires DMSO.
Target Affinity (

)
Unknown (Predicted

M range)
1.0 – 4.2 nM [1]Concentration Range: Screen 2-APE at 1000x higher conc. than NE100.[1][2][3]
Mechanism Unknown (To be determined)Antagonist (Stabilizes σ1R-BiP complex)Functional Readout

Mechanistic Visualization

The following diagram illustrates the Sigma-1 Receptor signaling pathway at the Mitochondria-Associated Membrane (MAM) and the specific intervention points for NE100 (Antagonist) versus a potential Agonist.

Sigma1_Pathway cluster_ER Endoplasmic Reticulum (MAM Interface) BiP BiP (GRP78) Chaperone Sig1R_Inactive Sigma-1 Receptor (Inactive/Bound to BiP) BiP->Sig1R_Inactive Stabilizes Sig1R_Active Sigma-1 Receptor (Active/Dissociated) Sig1R_Inactive->Sig1R_Active Chaperone Activation IP3R IP3 Receptor (Ca2+ Channel) Sig1R_Active->IP3R Stabilizes Ca2+ Flux Mito Mitochondria (Ca2+ Uptake) IP3R->Mito Ca2+ Transfer Ligand_NE100 NE100 (Antagonist) Ligand_NE100->Sig1R_Inactive Locks Complex (Prevents Activation) Ligand_Agonist Agonist (e.g., PRE-084) Ligand_Agonist->Sig1R_Inactive Triggers Dissociation Candidate_2APE 2-APE (Candidate) Candidate_2APE->Sig1R_Inactive ??? (Displacement?) Cell_Survival Cell Survival (Anti-Apoptosis) Mito->Cell_Survival ATP Production

Caption: σ1R dynamics at the MAM. NE100 acts by locking σ1R to BiP, preventing chaperone activity. The candidate 2-APE is tested for its ability to either mimic this lock (antagonist) or break it (agonist).

Experimental Protocols

Protocol A: Competitive Radioligand Binding (The "Gatekeeper")

Purpose: Determine if 2-APE physically binds to the σ1R orthosteric site occupied by NE100.

Reagents:

  • Radioligand:

    
    -Pentazocine (Agonist) or 
    
    
    
    -NE100 (Antagonist). Recommendation: Use Pentazocine as the primary tracer to test displacement.
  • Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human σ1R.

  • Non-specific Control: 10

    
    M Haloperidol.[4]
    

Workflow:

  • Preparation: Incubate membrane homogenates (50

    
    g protein) in Tris-HCl buffer (pH 8.0).
    
  • Competition: Add

    
    -Pentazocine (3 nM fixed).
    
  • Titration:

    • NE100 Control: 0.1 nM to 1

      
      M (Expect sigmoidal curve, 
      
      
      
      nM).
    • 2-APE Candidate: 10 nM to 100

      
      M (Broad range required for fragments).
      
  • Incubation: 120 min at 37°C.

  • Termination: Rapid filtration over GF/B filters; liquid scintillation counting.

Success Criteria:

  • If 2-APE fails to displace

    
     of radioligand at 10 
    
    
    
    M, it is a non-binder or ultra-low affinity fragment. Stop here.
  • If

    
     is calculated, proceed to functional typing.
    
Protocol B: The BiP Dissociation Assay (Functional Typing)

Purpose: Distinguish Agonist vs. Antagonist.

  • Agonists cause σ1R to dissociate from BiP (Binding Immunoglobulin Protein).

  • Antagonists (NE100) stabilize the σ1R-BiP complex.

Methodology:

  • Cell Line: CHO cells co-expressing FLAG-σ1R and BiP.

  • Treatment:

    • Group A: Vehicle.

    • Group B: NE100 (1

      
      M).
      
    • Group C: 2-APE (10

      
      M and 100 
      
      
      
      M).
    • Group D: Agonist Control (e.g., (+)-Pentazocine 1

      
      M).
      
  • Co-Immunoprecipitation (Co-IP):

    • Lyse cells.

    • Pull down with anti-FLAG antibody (targets σ1R).

    • Immunoblot for BiP.

  • Analysis:

    • NE100 Result: High BiP band intensity (Complex intact).

    • Agonist Result: Low BiP band intensity (Complex dissociated).

    • 2-APE Evaluation: Does it reduce BiP binding (Agonist) or maintain it (Antagonist)?

Protocol C: Calcium Mobilization (Physiological Validation)

Purpose: Test if 2-APE modulates Bradykinin-induced Ca2+ release, a classic σ1R-regulated process.

Workflow:

  • Dye Loading: Load NG108-15 cells with Fura-2 AM (Ca2+ indicator).

  • Pre-treatment (30 min):

    • Condition 1: Buffer only.

    • Condition 2: NE100 (1

      
      M).
      
    • Condition 3: 2-APE (Various conc).

  • Stimulation: Inject Bradykinin (BK).

  • Readout: Measure Cytosolic Ca2+ spike.

    • Mechanism:[5][6][7] σ1R activation potentiates BK-induced Ca2+ release.

    • NE100 Effect: Blunts the Ca2+ spike (Antagonist).

    • 2-APE Effect: If it blunts the spike, it mimics NE100. If it enhances the spike, it opposes NE100.

Data Interpretation & Decision Matrix

Use this table to classify 2-APE based on experimental outputs relative to NE100.

2-APE Binding (

)
BiP Association Ca2+ Modulation Classification
> 10

M
No ChangeNo EffectInactive / Non-Binder
< 1

M
Decreased (vs Vehicle)Enhanced Agonist (Opposite of NE100)
< 1

M
Maintained (Like NE100)Suppressed Antagonist (NE100 Mimetic)
< 1

M
No ChangeNo EffectSilent Binder (Blocks endogenous ligands only)

Benchmarking Workflow Diagram

Benchmarking_Protocol Start Start: 2-APE Candidate Step1 Step 1: Radioligand Binding (vs 3H-Pentazocine) Start->Step1 Decision1 Displacement > 50%? Step1->Decision1 Fail Discard / Redesign Decision1->Fail No Step2 Step 2: Functional Typing (BiP Dissociation Assay) Decision1->Step2 Yes (Ki determined) Result_Agonist BiP Dissociates (Agonist) Step2->Result_Agonist Result_Antag BiP Stable (Antagonist) Step2->Result_Antag Step3 Step 3: Competition vs NE100 (Does NE100 block 2-APE?) Result_Agonist->Step3 Validation Result_Antag->Step3 Validation

Caption: Logical flow for characterizing the candidate 2-APE. Step 1 establishes affinity; Step 2 determines the mode of action (Agonist vs. Antagonist) using NE100 as the control.

References

  • Chaki, S., et al. (1994). "NE-100, a novel potent sigma ligand, preferentially binds to sigma 1 binding sites in guinea pig brain."[2] European Journal of Pharmacology, 251(1), R1-R2.[2]

  • Hayashi, T., & Su, T.P. (2007). "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival." Cell, 131(3), 596-610.

  • Okuyama, S., et al. (1993). "NE-100, a novel sigma receptor ligand: in vivo tests."[2][8] Life Sciences, 53(18), PL285-PL290.[2][8]

  • Chu, U.B., & Ruoho, A.E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142-153.

  • IUPHAR/BPS Guide to Pharmacology. "NE-100 Ligand Page."

Sources

Safety & Regulatory Compliance

Safety

2-Amino-1-piperidin-1-yl-ethanone proper disposal procedures

Technical Guide: Proper Disposal Procedures for 2-Amino-1-piperidin-1-yl-ethanone Executive Summary & Chemical Identity Effective disposal of 2-Amino-1-piperidin-1-yl-ethanone (Glycylpiperidine) requires understanding it...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Proper Disposal Procedures for 2-Amino-1-piperidin-1-yl-ethanone

Executive Summary & Chemical Identity

Effective disposal of 2-Amino-1-piperidin-1-yl-ethanone (Glycylpiperidine) requires understanding its dual nature as both an organic amine and an amide. Unlike simple solvents, this compound presents specific nitrogen-based hazards (NOx generation upon incineration) and alkalinity issues. This guide outlines a self-validating disposal workflow designed to ensure regulatory compliance (RCRA/EPA) and personnel safety.

Parameter Technical Specification
Chemical Name 2-Amino-1-piperidin-1-yl-ethanone
Common Synonyms Glycylpiperidine; 2-amino-1-(1-piperidinyl)ethanone
CAS Number 40004-08-8 (Free Base / General) / 5437-48-9 (HCl Salt)
Molecular Formula C₇H₁₄N₂O
Functional Groups Primary Amine (Basic), Tertiary Amide (Neutral)
GHS Classification Skin Irrit. 2, Eye Irrit.[1][2][3][4][5][6] 2A, STOT SE 3 (Respiratory)
RCRA Status Not P- or U-listed; Evaluate for Characteristic D002 (Corrosivity)

Hazard Characterization & Waste Profiling

Before disposal, you must characterize the waste stream. The disposal method hinges on whether the substance is the Free Base or the Hydrochloride Salt .

  • Basicity & pH: The terminal primary amine (–NH₂) renders the free base alkaline (predicted pKa ~9.5–10.0). If the pH of an aqueous solution is ≥ 12.5, it is a D002 Corrosive Waste .

  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides. Avoid mixing with nitrating agents (risk of N-nitroso compound formation).

  • Incineration Profile: High nitrogen content means combustion will generate significant Nitrogen Oxides (NOx). The waste profile must explicitly state "Nitrogenous Organic Content" to ensure the incineration facility uses appropriate scrubbers.

Waste Stream Decision Logic

The following decision matrix illustrates the correct segregation logic. This self-validating workflow prevents the common error of mixing basic amines with incompatible acidic waste streams.

WasteDecisionMatrix Start Waste: 2-Amino-1-piperidin-1-yl-ethanone StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Stream A: Solid Organic Waste (Fiber Drum) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHalogenated HaloBin Stream B: Halogenated Waste (Carboy) Halogenated->HaloBin NonHaloBin Stream C: Non-Halogenated Waste (Carboy) NonHalogenated->NonHaloBin Labeling Label: 'Basic Organic Amine' Check pH if Aqueous SolidBin->Labeling HaloBin->Labeling NonHaloBin->Labeling

Figure 1: Waste Stream Segregation Logic. Ensure separation of halogenated and non-halogenated solvents to minimize disposal costs and prevent reactivity.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization
  • Do Not Neutralize In-Lab: Unless you have a specific permit for elementary neutralization, do not attempt to neutralize large quantities of the free base with acid. The exothermic reaction can cause spattering. Dispose of it as alkaline waste.

  • Quenching (Trace Amounts): For trace residue in glassware, rinse with dilute acetic acid (5%) followed by water before final washing. Collect rinsate as "Aqueous Organic Waste."

Phase 2: Packaging & Segregation
  • Container Selection:

    • Solids: High-density polyethylene (HDPE) wide-mouth jars.

    • Liquids: HDPE carboys or amber glass bottles (if solvent compatible). Avoid metal containers due to potential amine corrosion.

  • Labeling:

    • Adhere to the Global Harmonized System (GHS) .[7]

    • Mandatory Text: "Hazardous Waste - 2-Amino-1-piperidin-1-yl-ethanone."

    • Hazard Checkboxes: [x] Irritant [x] Basic/Corrosive (if free base).

Phase 3: Final Disposal (Off-Site)
  • Primary Method: High-Temperature Incineration . The compound must be destroyed in a facility equipped with an afterburner and scrubber to manage NOx emissions.

  • Prohibited Methods:

    • Do NOT dispose of down the drain (Sanitary Sewer).

    • Do NOT mix with oxidizers (e.g., Peroxides, Nitric Acid) in the waste drum.

Emergency Spill Response Workflow

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it >100g or highly concentrated?) Spill->Assess PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Minor Minor Spill (<100g) PPE->Minor Major Major Spill (>100g) PPE->Major Contain Containment: Use Absorbent Pads/Vermiculite Minor->Contain Evacuate Evacuate Area & Call EHS/Emergency Services Major->Evacuate Clean Cleanup: Scoop into Waste Bag Double Bag Contain->Clean Decon Decontamination: Wipe surface with dilute acetic acid then soap & water Clean->Decon Report Label & Report Decon->Report

Figure 2: Operational workflow for managing spills of 2-Amino-1-piperidin-1-yl-ethanone in a laboratory setting.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 2-Amino-1-(piperidin-1-yl)ethanone.[1][8][9] National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-1-piperidin-1-yl-ethanone

Executive Chemical Profile 2-Amino-1-(piperidin-1-yl)ethanone (commonly handled as the Hydrochloride salt, CAS: 5437-48-9 ) is a critical building block in medicinal chemistry, often serving as a linker or pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Chemical Profile

2-Amino-1-(piperidin-1-yl)ethanone (commonly handled as the Hydrochloride salt, CAS: 5437-48-9 ) is a critical building block in medicinal chemistry, often serving as a linker or pharmacophore scaffold in drug development.[1][2][3][4]

While often categorized generically as an "irritant," this compound possesses specific amine-based hazards that require disciplined handling.[1][2][3][4] As a glycine amide derivative, it combines the solubility properties of an amine salt with the potential for respiratory irritation typical of piperidine motifs.[1][2][3][4]

  • CAS (HCl Salt): 5437-48-9[1][2][3][4][5][6]

  • CAS (Free Base): 4515-18-8[1][2][3][4]

  • Physical State: White to off-white crystalline solid (Salt); Viscous oil/low-melting solid (Free Base).[1][2][3][4]

  • Primary Risks: Bio-active intermediate, mucous membrane irritation, potential sensitization.[1][2][3]

Hazard Mechanism & Risk Assessment

Effective safety is not about memorizing rules; it is about understanding the mechanism of injury.[1][2][3][4]

  • The Amine Threat: The piperidine moiety, even when acylated, presents a risk of irritation to the upper respiratory tract.[1][2][3] Upon contact with moisture (sweat, tears, mucous membranes), the salt can hydrolyze or dissociate, creating a localized pH spike that damages tissue.[1][2][4]

  • The "Dust" Vector: As a hydrochloride salt, this compound is often fine and electrostatic.[1][2][3][4] The primary exposure route is inhalation of airborne dust during weighing and ocular contact from contaminated gloves.[1][2][3][4]

  • Bioactivity: As a drug intermediate, this molecule is designed to interact with biological systems.[1][2][3][4] Treat it as a "Potent Compound" (OEB 2/3) until specific toxicology data proves otherwise.[1][2][3][4]

PPE Stratification Matrix

Do not rely on generic "lab safety" rules. Use this targeted matrix for 2-Amino-1-(piperidin-1-yl)ethanone.[1][2][3][4][5]

Body ZoneStandard Operation (Solution)High-Risk Operation (Solid/Dust)Technical Rationale
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (if outside hood)Prevent inhalation of fine particulates which cause H335 (Resp.[1][2][3][4] Irritation).
Hand Protection Nitrile (0.11 mm / 4 mil)Double Nitrile (Outer: 0.11 mm)Nitrile offers superior resistance to amines compared to Latex.[1][2][3] Double gloving prevents "wrist gap" exposure.[1][2][3][4]
Ocular Safety Glasses (Side Shields)Chemical GogglesDust particles can bypass side shields.[1][2][3][4] Goggles seal the orbital area.[1][2][3][4]
Body Lab Coat (Polyester/Cotton)Lab Coat + Tyvek Sleeve CoversSleeve covers prevent trace powder from accumulating on cuffs and transferring to personal clothing.[1][2][3][4]

Decision Logic: PPE Selection

Use this logic flow to determine the necessary protection level based on your current task.

PPE_Decision_Tree Start START: Task Assessment State What is the physical state? Start->State Solid Solid (Powder/Crystal) State->Solid Liquid Solution / Oil State->Liquid Action_Solid Is it inside a Fume Hood? Solid->Action_Solid Action_Liquid Solvent Type? Liquid->Action_Liquid Hood_Yes Standard PPE: Nitrile Gloves + Lab Coat + Safety Glasses Action_Solid->Hood_Yes Yes Hood_No High Risk PPE: N95 Respirator + Goggles + Double Gloves Action_Solid->Hood_No No (Avoid if possible) Solvent_Volatile Volatile (DCM/MeOH): Fume Hood Mandatory Splash Goggles Action_Liquid->Solvent_Volatile Solvent_Stable Stable (Water/DMSO): Standard PPE Action_Liquid->Solvent_Stable

Figure 1: Risk-based decision logic for selecting PPE based on physical state and engineering controls.[1][2][3][4]

Operational Protocol: The "Zero-Contact" Method

This protocol is designed to eliminate direct contact and minimize weighing errors due to the compound's hygroscopic nature.[1][2][3][4]

Step 1: Preparation
  • Engineering Control: Verify Fume Hood flow is >100 fpm.

  • Antistatic Measure: Use an antistatic gun or wipe on the spatula and weigh boat.[1][2][3][4] Amine salts are prone to static cling, which causes "jumping" of powder.[1][2][3][4]

  • PPE Check: Don Nitrile gloves. Check for tears.[1][2][3][4]

Step 2: Transfer & Weighing
  • Taring: Place the receiving vessel (flask) inside the hood. Tare the balance before opening the chemical container.

  • Transfer: Open the container inside the hood.

    • Technique: Do not pour.[1][2][3][4][7] Use a clean, dry spatula.[1][2][3][4]

    • Why? Pouring creates a dust cloud.[1][2][3][4] Spatula transfer is controlled.[1][2][3][4]

  • Closing: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent salt crust formation (which can compromise the seal later).[1][2][3][4]

Step 3: Solubilization (In Situ)
  • Solvent Addition: Add solvent (e.g., DCM, Methanol) immediately to the solid in the flask.[1][2][3][4]

  • Dissolution: Swirl gently.

    • Note: Once in solution, the respiratory dust hazard is eliminated, but the skin absorption risk increases (solvent carrier effect).[2][3][4]

Step 4: Decontamination[1][2][3]
  • Immediate Clean: Wipe the balance area with a wet paper towel (water/ethanol).[1][2][3][4]

  • Glove Removal: Perform "beak method" removal—pull one glove off by the cuff, ball it into the other hand, and peel the second glove over it.[1][2][3][4]

Emergency Response & Disposal

If barriers fail, follow this immediate response workflow.

Emergency_Response Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Clothing 2. Wash Soap/Water (15m) 3. Do NOT use solvent Skin->Action_Skin Action_Eye 1. Eye Wash Station 2. Flush 15 mins 3. Hold Eyelids Open Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Seek Medical Aid (SDS Section 4) Inhale->Action_Inhale

Figure 2: Immediate response actions for exposure incidents.

Disposal Strategy
  • Solid Waste: Dispose of contaminated gloves and paper towels in "Hazardous Solid Waste" (Amine-contaminated).[1][2][3]

  • Liquid Waste:

    • Non-Halogenated: If dissolved in Methanol/DMSO.[1][2][3][4]

    • Halogenated: If dissolved in DCM/Chloroform.[1][2][3][4]

    • Crucial: Do not mix with strong oxidizers or acid chlorides in the waste drum to prevent exothermic reactions.[1][2][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100803, 2-Amino-1-(piperidin-1-yl)ethanone.[1][2][3][4] Retrieved from [Link][1][2][3]

  • ECHA (European Chemicals Agency). C&L Inventory: 2-Amino-1-(piperidin-1-yl)ethanone.[1][2][3][4] Retrieved from [Link][1][2][3]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.